molecular formula C39H76O5 B3026219 1-Myristoyl-3-docosanoyl-rac-glycerol

1-Myristoyl-3-docosanoyl-rac-glycerol

Cat. No.: B3026219
M. Wt: 625.0 g/mol
InChI Key: UBFSTFBCOKPTDN-UHFFFAOYSA-N
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Description

1-Myristoyl-3-docosanoyl-rac-glycerol is a diacylglycerol that contains myristic acid at the sn-1 position and docosanoic acid at the sn-3 position.>

Properties

IUPAC Name

(2-hydroxy-3-tetradecanoyloxypropyl) docosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFSTFBCOKPTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Myristoyl-3-docosanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Myristoyl-3-docosanoyl-rac-glycerol, a specific diacylglycerol (DAG). This document collates available physicochemical data, outlines general experimental protocols for the synthesis and analysis of similar mixed-chain diacylglycerols, and discusses the established role of 1,3-diacylglycerols in cellular signaling.

Introduction

This compound is a diacylglycerol molecule featuring a glycerol (B35011) backbone esterified with myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position and docosanoic acid (behenic acid, a saturated 22-carbon fatty acid) at the sn-3 position. The designation rac- (from racemic) indicates that the stereochemistry at the sn-2 position of the glycerol backbone is a mixture of R and S configurations. As a 1,3-diacylglycerol, this molecule is a structural isomer of the more commonly studied 1,2-diacylglycerols that act as second messengers in signal transduction. While specific biological activities for this particular mixed-chain DAG are not extensively documented in publicly available literature, its structural class suggests potential roles in lipid metabolism and membrane biophysics.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical supplier catalogs.

PropertyValueSource
Molecular Formula C39H76O5--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 625.0 g/mol --INVALID-LINK--
CAS Number 115877-95-7--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Solubility DMF: 20 mg/mlDMSO: 7 mg/mlEthanol: 0.25 mg/mlPBS (pH 7.2): 0.7 mg/ml--INVALID-LINK--

Experimental Protocols

Synthesis of 1,3-Diacylglycerols

The synthesis of asymmetrically substituted 1,3-diacylglycerols can be achieved through both chemical and enzymatic methods.

3.1.1. Chemical Synthesis

A common strategy for the chemical synthesis of a 1,3-diacylglycerol with two different acyl chains involves a multi-step process with protection and deprotection of the hydroxyl groups of a glycerol derivative.

General Protocol for Asymmetric 1,3-Diacylglycerol Synthesis:

  • Protection of Glycerol: Start with a glycerol derivative where the sn-2 hydroxyl group is protected with a suitable protecting group (e.g., benzyl, trityl) and the sn-1 and sn-3 hydroxyls are available for acylation.

  • First Acylation: Acylate one of the free hydroxyl groups (e.g., sn-1) with the first fatty acid (e.g., myristoyl chloride) in the presence of a base (e.g., pyridine).

  • Second Acylation: Acylate the remaining free hydroxyl group (sn-3) with the second fatty acid (e.g., docosanoyl chloride).

  • Deprotection: Remove the protecting group from the sn-2 hydroxyl to yield the final 1,3-diacylglycerol.

  • Purification: The final product is typically purified by column chromatography on silica (B1680970) gel.

3.1.2. Enzymatic Synthesis

Enzymatic synthesis using lipases offers a milder and often more regioselective alternative to chemical synthesis. 1,3-regioselective lipases are particularly useful for the synthesis of 1,3-diacylglycerols.

General Protocol for Enzymatic Synthesis of 1,3-Diacylglycerols:

  • Reactants: The reaction mixture typically consists of glycerol and the two fatty acids (myristic acid and docosanoic acid) or their esters (e.g., methyl or ethyl esters).

  • Enzyme: An immobilized 1,3-regioselective lipase (B570770) (e.g., from Rhizomucor miehei) is used as the catalyst.

  • Reaction Conditions: The reaction is often carried out in a solvent-free system or in an organic solvent. Temperature and pressure (vacuum may be applied to remove water by-product and drive the reaction forward) are optimized for the specific lipase and substrates.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Purification: The product is purified from the reaction mixture, which may contain unreacted starting materials, monoacylglycerols, and triacylglycerols. Purification is typically achieved by column chromatography or fractional crystallization.

Analysis of 1,3-Diacylglycerols

A combination of chromatographic and spectroscopic techniques is generally employed for the analysis and characterization of diacylglycerols.

3.2.1. Chromatographic Methods

  • Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring the progress of synthesis and for preliminary purity assessment. Diacylglycerols can be visualized on silica gel plates using a suitable developing solvent system (e.g., hexane:diethyl ether:acetic acid) and a visualizing agent (e.g., iodine vapor or charring with a sulfuric acid solution).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of different diacylglycerol species. A C18 column is commonly used with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and acetone. Detection can be achieved using a UV detector (at low wavelengths, e.g., 205 nm) or an evaporative light scattering detector (ELSD).

  • Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of diacylglycerols after derivatization (e.g., silylation) to increase their volatility. This method provides information on the fatty acid composition of the diacylglycerol.

3.2.2. Spectroscopic Methods

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific technique for the structural characterization and quantification of diacylglycerols. Analysis of the fragmentation patterns can confirm the molecular weight and the identity of the fatty acyl chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable tools for the structural elucidation of diacylglycerols. NMR can confirm the positions of the acyl chains on the glycerol backbone and provide information about the overall structure of the molecule.

Biological Role and Signaling Pathways

While specific biological activities of this compound have not been reported, 1,3-diacylglycerols are known to be involved in lipid metabolism. They are intermediates in the synthesis and breakdown of triacylglycerols. Unlike 1,2-diacylglycerols, 1,3-diacylglycerols are not considered to be direct activators of the classical and novel isoforms of Protein Kinase C (PKC). The canonical signaling pathway involving diacylglycerols is the IP3/DAG pathway, which is initiated by the activation of phospholipase C (PLC).

The IP3/DAG Signaling Pathway

The activation of various cell surface receptors (e.g., G protein-coupled receptors, receptor tyrosine kinases) can lead to the activation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol.

  • IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • 1,2-Diacylglycerol remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+ levels, activates PKC. Activated PKC then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis.

Although 1,3-diacylglycerols like this compound are not the primary activators of PKC in this pathway, their presence in cellular membranes can influence the physical properties of the membrane and potentially modulate the activity of membrane-bound enzymes.

Visualizations

General Synthesis Workflow for a 1,3-Diacylglycerol

G cluster_synthesis Synthesis of 1,3-Diacylglycerol Protected Glycerol Protected Glycerol Acylation 1 Acylation 1 Protected Glycerol->Acylation 1 Fatty Acid 1 Fatty Acid 1 Fatty Acid 1->Acylation 1 Fatty Acid 2 Fatty Acid 2 Acylation 2 Acylation 2 Fatty Acid 2->Acylation 2 Monoacylated Intermediate Monoacylated Intermediate Acylation 1->Monoacylated Intermediate Monoacylated Intermediate->Acylation 2 Protected DAG Protected DAG Acylation 2->Protected DAG Deprotection Deprotection Protected DAG->Deprotection Crude 1,3-DAG Crude 1,3-DAG Deprotection->Crude 1,3-DAG Purification Purification Crude 1,3-DAG->Purification Pure 1,3-DAG Pure 1,3-DAG Purification->Pure 1,3-DAG G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream phosphorylates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_ER Ca2+ Ca2_cyto Elevated Cytosolic Ca2+ ER->Ca2_cyto releases Ca2_cyto->PKC_inactive activates Response Cellular Response Downstream->Response

An In-depth Technical Guide to 1-Myristoyl-3-docosanoyl-rac-glycerol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-3-docosanoyl-rac-glycerol is a specific diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 position and docosanoic acid (also known as behenic acid) at the sn-3 position. As a member of the diacylglycerol family, it is a key lipid molecule that can be anticipated to play a role in cellular signaling and metabolism. This technical guide provides a comprehensive overview of its structure, physicochemical properties, probable synthesis and analysis methodologies, and potential biological roles based on the broader understanding of diacylglycerol signaling. Due to the limited availability of experimental data specific to this molecule, this guide leverages established knowledge of asymmetric diacylglycerols to present a thorough theoretical and practical framework for researchers.

Chemical Structure and Properties

This compound is an asymmetric diacylglycerol, meaning it has two different fatty acid chains. The "rac-" prefix indicates that it is a racemic mixture of the sn-1 and sn-3 enantiomers.

Chemical Structure:

G Chemical Structure of this compound cluster_glycerol Glycerol Backbone cluster_myristoyl Myristoyl Group (C14:0) cluster_docosanoyl Docosanoyl Group (C22:0) G1 CH2-O-CO-(CH2)12-CH3 G2 | CH-OH G3 | CH2-O-CO-(CH2)20-CH3 M D G General Synthetic Workflow for Asymmetric 1,3-Diacylglycerols cluster_protection Step 1: Protection cluster_acylation1 Step 2: First Acylation cluster_acylation2 Step 3: Second Acylation cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification P1 Start with a protected glycerol derivative (e.g., 2-O-Benzylglycerol) A1 Acylate the primary hydroxyl group with myristoyl chloride or myristic acid P1->A1 Myristoylation A2 Acylate the remaining primary hydroxyl group with docosanoyl chloride or docosanoic acid A1->A2 Docosanoylation D1 Remove the protecting group from the secondary hydroxyl group (e.g., by hydrogenolysis) A2->D1 Hydrogenolysis P2 Purify the final product using column chromatography D1->P2 Chromatography G HPLC Analysis Workflow for Diacylglycerols S Sample Preparation (Dissolve in appropriate solvent) I Injection into HPLC System S->I C Separation on a C18 Reversed-Phase Column I->C D Detection using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) C->D A Data Analysis (Quantification and Identification) D->A G Simplified Diacylglycerol-PKC Signaling Pathway R Receptor Activation (e.g., GPCR, RTK) PLC Phospholipase C (PLC) Activation R->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 produces DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG produces Ca Ca2+ Release from ER IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC activates Ca->PKC co-activates P Phosphorylation of Downstream Targets PKC->P CR Cellular Responses (e.g., proliferation, differentiation) P->CR

The Pivotal Role of Mixed-Acid Diacylglycerols in Cellular Signaling and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are fundamental lipid molecules that serve as crucial second messengers in a multitude of cellular signaling pathways and as key intermediates in lipid metabolism. The specific stereochemistry and fatty acid composition of DAGs, particularly mixed-acid sn-1,2-diacylglycerols, dictate their biological activity and downstream effects. This in-depth technical guide provides a comprehensive overview of the biological roles of mixed-acid DAGs, focusing on their involvement in signal transduction, the quantitative aspects of their interactions, and detailed methodologies for their study. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and target DAG-mediated pathways.

Introduction to Diacylglycerols

Diacylglycerols are glycerides composed of a glycerol (B35011) backbone esterified to two fatty acid chains.[1] While seemingly simple in structure, the diversity of fatty acid species and their stereospecific attachment to the glycerol backbone give rise to a vast array of DAG molecules with distinct biological functions.[2][3] There are three primary isomers of DAGs: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and 1,3-diacylglycerol.[2] Of these, sn-1,2-diacylglycerol is the biologically active isomer that functions as a potent second messenger in cellular signaling.[4][5][6]

Mixed-acid diacylglycerols, which contain different fatty acids at the sn-1 and sn-2 positions, are the most common form found in cells. The nature of these fatty acids, including their chain length and degree of saturation, significantly influences the biological activity of the DAG molecule.[4][7]

Generation and Metabolism of Mixed-Acid Diacylglycerols

The cellular pool of sn-1,2-diacylglycerols is tightly regulated through a balance of synthesis and degradation pathways.

Generation of sn-1,2-Diacylglycerols

The primary mechanism for generating signaling sn-1,2-DAG is the hydrolysis of membrane phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme phospholipase C (PLC) .[1][2] This reaction is a key event in many signal transduction pathways and also produces inositol (B14025) trisphosphate (IP3), another important second messenger.[1]

Mixed-acid DAGs can also be generated through the hydrolysis of triacylglycerols (TAGs) by various lipases.[2] However, the sn-1,2-DAG produced through this pathway is more commonly associated with metabolic processes rather than signaling.

Metabolism of sn-1,2-Diacylglycerols

Once generated, sn-1,2-DAGs have a transient existence in the cell membrane. Their signaling is terminated through two main metabolic routes:

  • Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate sn-1,2-DAG to produce phosphatidic acid (PA), a lipid that also has signaling functions.[8][9][10] This conversion effectively terminates the DAG signal.

  • Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the addition of a third fatty acid to sn-1,2-DAG to form triacylglycerol (TAG), which is stored in lipid droplets.[1][11]

The specificity of DGK and DGAT isoforms for different mixed-acid DAG species adds another layer of complexity to the regulation of DAG signaling and metabolism.[8][12][13]

Signaling Roles of Mixed-Acid Diacylglycerols

The primary and most well-characterized role of sn-1,2-diacylglycerol is the activation of Protein Kinase C (PKC) isoforms.[11][14]

Activation of Protein Kinase C

Conventional (cPKC) and novel (nPKC) isoforms of PKC possess a C1 domain that binds to sn-1,2-DAG in the plasma membrane.[5] This binding event, often in conjunction with other signals like an increase in intracellular calcium, leads to a conformational change in the PKC enzyme, relieving autoinhibition and activating its kinase activity.[14] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses such as cell growth, differentiation, and apoptosis.[7]

The fatty acid composition of the sn-1,2-DAG molecule plays a critical role in the activation of different PKC isoforms.[4][5][7] For instance, some PKC isoforms may be preferentially activated by DAGs containing an unsaturated fatty acid at the sn-2 position.

Other Downstream Effectors

Beyond PKC, sn-1,2-DAG can also activate other proteins that contain a C1 domain, including:

  • Munc13: A family of proteins essential for synaptic vesicle priming and neurotransmitter release.[9]

  • RasGRP: A family of guanine (B1146940) nucleotide exchange factors that activate Ras and Rap small GTPases.[9]

  • Chimaerins: A family of Rac-GTPase activating proteins involved in regulating the cytoskeleton.[9]

The activation of these diverse effector proteins highlights the central role of mixed-acid DAGs in a wide array of cellular processes.

Quantitative Data on Mixed-Acid Diacylglycerol Interactions

The biological effects of mixed-acid DAGs are underpinned by the quantitative parameters of their interactions with effector proteins and the kinetics of their metabolism. The following tables summarize key quantitative data from the literature.

PKC IsoformDiacylglycerol SpeciesActivation ProfileReference
PKCα18:0/22:6-DAGLess preferred at 2 mmol%[7]
PKCε18:0/22:6-DAGModerate preference at 2000 mmol%[7]
PKCθ18:0/22:6-DAGStrong preference at 2 and 20 mmol%[7]
PKCαUnsaturated 1,2-DAGsMore potent activators than saturated ones[4]
EnzymeSubstrateSpecificity/PreferenceReference
DGKεsn-2-arachidonoyl-DAG (e.g., 1-stearoyl-2-arachidonoyl-DAG)High specificity[8][12][13]
DAGLβDAG with linoleic acid (C18:2) at sn-2Preferred over other fatty acids[2]
CDS21-stearoyl-2-arachidonoyl-sn-phosphatidic acidMost preferred species[15]

Experimental Protocols for the Study of Mixed-Acid Diacylglycerols

Accurate investigation of the biological roles of mixed-acid DAGs requires robust experimental methodologies. This section provides detailed protocols for key experiments.

Extraction of Diacylglycerols from Cellular Samples

This protocol is adapted from the method described by Bligh and Dyer.

Materials:

  • Cell pellet (~2 x 10^6 cells)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Homogenize the cell pellet in a mixture of chloroform:methanol (1:2, v/v).

  • Add chloroform and 0.9% NaCl to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a suitable solvent for downstream analysis.

Quantification of Cellular Diacylglycerol Content

This protocol utilizes the enzymatic conversion of DAG to radiolabeled phosphatidic acid.[16]

Materials:

  • Dried lipid extract

  • Solubilizing buffer (e.g., containing octyl-β-D-glucoside and cardiolipin)

  • 2x Reaction buffer (containing imidazole, NaCl, MgCl2, EGTA)

  • Dithiothreitol (DTT)

  • E. coli DAG kinase

  • [γ-33P]-ATP

  • Thin-layer chromatography (TLC) plates and developing tank

  • Phosphorimager

Procedure:

  • Dissolve the dried lipids in solubilizing buffer by vigorous vortexing.

  • Incubate at room temperature for 10 minutes.

  • On ice, add 2x reaction buffer, DTT, and E. coli DAG kinase.

  • Initiate the reaction by adding [γ-33P]-ATP.

  • Incubate the reaction at 25°C for 30 minutes.

  • Stop the reaction by placing the tubes on ice and re-extract the lipids as described in Protocol 5.1.

  • Dissolve the dried lipids in chloroform:methanol (2:1, v/v).

  • Spot the lipid extracts onto a TLC plate alongside a phosphatidic acid standard.

  • Develop the TLC plate in a suitable solvent system (e.g., acetone).

  • Dry the TLC plate and expose it to a phosphorimaging screen.

  • Quantify the radiolabeled phosphatidic acid spot using a phosphorimager and compare it to a standard curve to determine the amount of DAG in the original sample.

In Vitro Protein Kinase C Activity Assay

This assay measures the ability of different mixed-acid DAGs to activate PKC.

Materials:

  • Purified PKC isoform

  • Mixed micelles or lipid vesicles containing phosphatidylserine (B164497) and the mixed-acid DAG of interest

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-32P]-ATP

  • Assay buffer (containing Tris-HCl, MgCl2, CaCl2, DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare mixed micelles or lipid vesicles containing a fixed concentration of phosphatidylserine and varying concentrations of the mixed-acid DAG.

  • In a reaction tube, combine the purified PKC isoform, the lipid mixture, the substrate peptide, and the assay buffer.

  • Initiate the kinase reaction by adding [γ-32P]-ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]-ATP.

  • Quantify the amount of incorporated radiolabel in the substrate peptide using a scintillation counter.

  • Plot the PKC activity as a function of the mixed-acid DAG concentration to determine the activation profile.

Visualizing Mixed-Acid Diacylglycerol Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

signaling_pathway cluster_membrane Plasma Membrane PIP2 PIP2 DAG sn-1,2-Diacylglycerol (Mixed-Acid) PIP2->DAG generates IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive binds & activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) PKC_active->Cellular_Response phosphorylates targets Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Receptor Signal->Receptor PLC Phospholipase C Receptor->PLC PLC->PIP2 hydrolyzes Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC_inactive co-activates (for cPKC)

Caption: Signaling pathway of mixed-acid diacylglycerol generation and PKC activation.

experimental_workflow start Cell Culture/ Tissue Sample extraction Lipid Extraction (Bligh-Dyer) start->extraction separation Separation of DAG Isomers (e.g., HPLC) extraction->separation quantification Quantification (e.g., LC-MS/MS or Enzymatic Assay) separation->quantification analysis Data Analysis and Interpretation quantification->analysis end Biological Insights analysis->end

Caption: Experimental workflow for the analysis of mixed-acid diacylglycerols.

logical_relationship DAG_species Mixed-Acid sn-1,2-DAG Species Saturated/Saturated Saturated/Unsaturated Unsaturated/Unsaturated PKC_isoforms PKC Isoform Activation PKCα PKCδ PKCε DAG_species:f1->PKC_isoforms:p0 Potent Activation DAG_species:f0->PKC_isoforms:p1 Weak Activation DAG_species:f2->PKC_isoforms:p2 Moderate Activation

Caption: Differential activation of PKC isoforms by various mixed-acid DAG species.

Conclusion and Future Directions

Mixed-acid diacylglycerols are not merely intermediates in lipid metabolism but are sophisticated signaling molecules whose biological activity is finely tuned by their stereochemistry and fatty acid composition. Their central role in activating a diverse array of effector proteins, most notably PKC, places them at the heart of numerous cellular processes. A thorough understanding of the quantitative aspects of their interactions and the development of precise methodologies for their study are crucial for dissecting their complex roles in both health and disease.

For professionals in drug development, the enzymes that generate and metabolize mixed-acid DAGs, as well as their downstream effectors, represent promising therapeutic targets for a range of conditions, including cancer, metabolic disorders, and neurological diseases. Future research will likely focus on elucidating the specific roles of individual mixed-acid DAG species in different cellular contexts and on developing highly specific modulators of DAG-mediated signaling pathways. The continued advancement of analytical techniques, such as lipidomics, will undoubtedly accelerate our understanding of these pivotal lipid second messengers.

References

1-Myristoyl-3-docosanoyl-rac-glycerol in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-docosanoyl-rac-glycerol is a structured diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position and docosanoic acid (behenic acid, a saturated 22-carbon fatty acid) at the sn-3 position. As a 1,3-diacylglycerol, it differs structurally from the more common 1,2-diacylglycerols that are well-known second messengers. The unique composition of a medium-chain saturated fatty acid and a very-long-chain saturated fatty acid suggests a distinct metabolic fate and potential physiological effects compared to other di- and triacylglycerols. This technical guide provides a comprehensive overview of the anticipated role of this compound in lipid metabolism, potential signaling implications, and detailed experimental protocols for its investigation.

Metabolic Pathways

The metabolism of this compound is expected to follow the general pathways of dietary lipid digestion, absorption, and subsequent intracellular utilization or storage.

Digestion and Absorption

Upon ingestion, this compound will undergo hydrolysis in the small intestine, primarily by pancreatic lipase (B570770). Pancreatic lipase exhibits specificity for the sn-1 and sn-3 positions of acylglycerols. It is known to hydrolyze medium-chain fatty acids more readily than long-chain fatty acids. Therefore, it is anticipated that the myristic acid at the sn-1 position will be preferentially hydrolyzed, yielding 3-docosanoyl-rac-glycerol (a monoacylglycerol) and free myristic acid. The hydrolysis of the very-long-chain docosanoic acid at the sn-3 position may be less efficient.

The absorption of the resulting products will also vary based on chain length. Myristic acid can be absorbed by enterocytes and subsequently incorporated into chylomicrons or enter the portal circulation directly. Docosanoic acid and its corresponding monoacylglycerol are known to be poorly absorbed by the intestine.

Intracellular Metabolism

Once absorbed, the components of this compound will enter various metabolic pathways within the enterocytes and other tissues, particularly the liver.

  • Re-esterification: Absorbed myristic acid and any absorbed docosanoic acid and monoacylglycerols will be re-esterified to form triacylglycerols (TAGs), phospholipids, and other complex lipids. The key enzymes in this process are the diacylglycerol acyltransferases (DGATs). DGAT1 and DGAT2 have different substrate specificities, with DGAT2 showing a preference for shorter-chain fatty acids in some studies.[1]

  • Fatty Acid Oxidation and Elongation: Myristic acid is more rapidly metabolized than longer-chain saturated fatty acids like palmitic acid.[2] It can be a substrate for both β-oxidation to generate energy and for elongation to form longer-chain fatty acids.[2] Docosanoic acid, being a very-long-chain saturated fatty acid, is primarily metabolized through peroxisomal β-oxidation.

The anticipated metabolic pathway of this compound is depicted in the following diagram:

metabolic_pathway MDG This compound Intestine Small Intestine MDG->Intestine PL Pancreatic Lipase Intestine->PL MA Myristic Acid PL->MA DG 3-Docosanoyl-rac-glycerol PL->DG Enterocyte Enterocyte MA->Enterocyte DG->Enterocyte CM Chylomicrons Enterocyte->CM PortalVein Portal Vein Enterocyte->PortalVein Liver Liver CM->Liver PortalVein->Liver Reesterification Re-esterification Liver->Reesterification BetaOxidation β-Oxidation Liver->BetaOxidation Elongation Elongation Liver->Elongation PeroxisomalOxidation Peroxisomal β-Oxidation Liver->PeroxisomalOxidation TAG Triacylglycerols Reesterification->TAG PLs Phospholipids Reesterification->PLs Energy Energy (ATP) BetaOxidation->Energy LCFA Longer-Chain Fatty Acids Elongation->LCFA PeroxisomalOxidation->Energy

Fig. 1: Anticipated metabolic pathway of this compound.

Signaling Pathways

While 1,2-diacylglycerols are well-established activators of protein kinase C (PKC) and other signaling proteins, the role of 1,3-diacylglycerols in cell signaling is less clear. It is generally considered that 1,3-DAGs do not activate PKC.[3] However, the fatty acid composition of DAGs can influence which PKC isozymes are activated.[4] Conventional and novel PKCs show different sensitivities and preferences for DAGs with different fatty acid chain lengths and degrees of saturation.[4]

Given that this compound is a 1,3-diacylglycerol, it is not expected to directly activate PKC. However, its metabolic products, particularly myristic acid, can have signaling roles. Myristoylation is a common post-translational modification of proteins involved in signal transduction.

The general diacylglycerol signaling pathway, which is primarily activated by 1,2-diacylglycerols, is presented below for context.

signaling_pathway Receptor Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 Ca2->PKC Downstream Downstream Signaling PKC->Downstream

Fig. 2: General 1,2-diacylglycerol signaling pathway.

Quantitative Data

ParameterTAG Oil1,3-DAG Oil% Change vs. TAGReference
Postprandial Plasma TAG (AUC) BaselineReduced-[3]
Postprandial Chylomicron TAG (AUC) BaselineReduced-[3]
Membrane PKC Activity (Caco-2 cells) No effectNo effect0%[3]

Experimental Protocols

A series of in vitro and in vivo experiments can be designed to elucidate the specific metabolic fate and signaling effects of this compound.

In Vitro Pancreatic Lipase Activity Assay

This protocol is designed to determine the susceptibility of this compound to hydrolysis by pancreatic lipase.

Materials:

  • This compound

  • Porcine pancreatic lipase

  • Tris-HCl buffer (pH 8.0)

  • Bile salts (e.g., sodium taurocholate)

  • CaCl₂

  • Fatty acid-free bovine serum albumin (BSA)

  • pH-stat or a colorimetric fatty acid detection kit

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform) and emulsify it in the Tris-HCl buffer containing bile salts and CaCl₂.

  • Pre-incubate the substrate emulsion at 37°C.

  • Initiate the reaction by adding pancreatic lipase.

  • Monitor the release of free fatty acids over time using a pH-stat to titrate the released protons or by taking aliquots at different time points and measuring the free fatty acid concentration using a colorimetric assay.

  • As a positive control, use a standard triacylglycerol like triolein.

  • Calculate the rate of hydrolysis and compare the activity of pancreatic lipase on this compound to that on the control substrate.

Cell-Based Lipid Metabolism Assay

This protocol aims to investigate the uptake and intracellular metabolism of this compound in a relevant cell line, such as Caco-2 (enterocytes) or HepG2 (hepatocytes).

Materials:

  • Caco-2 or HepG2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • This compound (radiolabeled or fluorescently tagged, if available, for easier tracking)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Culture Caco-2 or HepG2 cells to confluency in multi-well plates.

  • Prepare a stock solution of this compound and add it to the cell culture medium.

  • Incubate the cells with the lipid-containing medium for various time points (e.g., 1, 4, 12, 24 hours).

  • At each time point, wash the cells with PBS to remove extracellular lipids.

  • Lyse the cells and extract the total lipids using a chloroform:methanol mixture.

  • Separate the lipid classes (e.g., diacylglycerols, triacylglycerols, phospholipids, free fatty acids) using TLC.

  • Quantify the amount of this compound and its metabolites in each lipid fraction. If using radiolabeled substrate, use a phosphorimager or liquid scintillation counting. For unlabeled substrate, scrape the TLC bands and analyze the fatty acid composition by GC-MS after transesterification.

  • Analyze the cell culture medium to determine the uptake of the diacylglycerol.

The general workflow for this cell-based assay is illustrated below:

cell_based_assay Start Culture Cells to Confluency Incubate Incubate with This compound Start->Incubate Wash Wash Cells Incubate->Wash Lyse Lyse Cells and Extract Lipids Wash->Lyse Separate Separate Lipid Classes (TLC) Lyse->Separate Quantify Quantify Lipids (GC-MS or Scintillation) Separate->Quantify Analyze Analyze Results Quantify->Analyze

Fig. 3: General workflow for a cell-based lipid metabolism assay.
In Vivo Study: Murine Model of Diet-Induced Obesity

This protocol describes a long-term animal study to evaluate the effects of dietary this compound on metabolic parameters in a model of diet-induced obesity.

Animals:

  • Male C57BL/6J mice

Diets:

  • Control high-fat diet (HFD)

  • HFD with a portion of the fat replaced by this compound

Procedure:

  • Acclimatize mice to the facility and individual housing.

  • Randomly assign mice to the control or experimental diet group.

  • Monitor body weight and food intake weekly for a period of 12-16 weeks.

  • Perform metabolic tests at regular intervals, such as:

    • Glucose tolerance test (GTT)

    • Insulin tolerance test (ITT)

  • At the end of the study, collect blood and tissues (liver, adipose tissue, muscle) for analysis.

  • Measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

  • Analyze tissue lipid content and composition by GC-MS.

  • Perform gene expression analysis (e.g., qPCR) on key genes involved in lipid metabolism in the liver and adipose tissue.

Conclusion

This compound represents a unique structured lipid with potential for distinct metabolic effects due to its specific composition of a medium-chain and a very-long-chain saturated fatty acid. Based on current knowledge of lipid metabolism, it is hypothesized that this molecule will be digested and absorbed differently than conventional triacylglycerols, potentially leading to reduced lipid accumulation and altered metabolic profiles. Its direct role in cell signaling is likely limited due to its 1,3-diacylglycerol structure. The provided experimental protocols offer a framework for rigorously testing these hypotheses and elucidating the precise role of this compound in lipid metabolism. Further research in this area is warranted to explore its potential applications in nutrition and therapeutics.

References

A Technical Guide to the Natural Sources of 1-Myristoyl-3-docosanoyl-rac-glycerol: A Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential natural sources of 1-Myristoyl-3-docosanoyl-rac-glycerol, a specific mixed-chain diacylglycerol. While direct evidence of its isolation from a natural source is not prominent in current scientific literature, this document synthesizes information on the natural occurrence of its constituent fatty acids—myristic acid (C14:0) and docosanoic acid (C22:0, behenic acid)—and the biosynthetic pathways that could lead to its formation in plants. This guide offers a comprehensive framework for researchers aiming to identify and quantify this molecule, detailing potential plant oil sources, the enzymatic machinery involved in its synthesis, and a robust experimental protocol for its detection and characterization.

Introduction

This compound is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 position and docosanoic acid at the sn-3 position. Diacylglycerols are crucial intermediates in lipid metabolism and signaling. The specific combination of a medium-chain saturated fatty acid (myristic acid) and a very-long-chain saturated fatty acid (docosanoic acid) imparts unique physicochemical properties to this molecule, making it a subject of interest for applications in drug delivery, specialty foods, and cosmetics. This guide serves as a foundational resource for the scientific community to investigate its natural origins.

Potential Natural Sources Based on Fatty Acid Composition

The presence of this compound in a natural source is contingent on the co-occurrence of its constituent fatty acids in the lipid profile of the organism. Several plant oils are known to contain both myristic and docosanoic (behenic) acids, albeit often in minor quantities. These oils represent the most promising candidates for the isolation of the target diacylglycerol.

Table 1: Fatty Acid Composition of Potential Natural Source Oils

Fatty AcidCanola Oil (%)Moringa Oleifera Seed Oil (%)Peanut Oil (%)
Myristic Acid (C14:0) 0.1Not consistently reportedNot consistently reported
Palmitic Acid (C16:0)3.6 - 4.56.013.9
Stearic Acid (C18:0)1.55.0-
Oleic Acid (C18:1)61.677.832.3
Linoleic Acid (C18:2)21.7-44.5
α-Linolenic Acid (C18:3)9.63.0-
Arachidic Acid (C20:0)0.60.2-
Gadoleic Acid (C20:1)1.4--
Docosanoic Acid (C22:0) 0.3 - 0.8up to 7.0Present, but not quantified
Erucic Acid (C22:1)0.2--
Lignoceric Acid (C24:0)0.2--

Note: The fatty acid composition of plant oils can vary depending on the cultivar, growing conditions, and extraction methods. The values presented are representative.

Biosynthesis of Mixed-Chain Diacylglycerols in Plants

The formation of diacylglycerols in plants primarily occurs through the Kennedy pathway (de novo synthesis). The substrate specificity of the enzymes involved, particularly glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), and the composition of the cellular acyl-CoA pool are the main determinants of the final fatty acid composition of the DAGs.

The final step in triacylglycerol (TAG) synthesis is catalyzed by diacylglycerol acyltransferase (DGAT), which esterifies a fatty acid from the acyl-CoA pool to the sn-3 position of a DAG molecule. While DGATs exhibit some substrate preferences, their activity is also influenced by the relative concentrations of different acyl-CoAs available in the cell. Therefore, in a cell that produces both myristoyl-CoA and docosanoyl-CoA, the enzymatic machinery exists for the potential synthesis of this compound.

Kennedy_Pathway G3P Glycerol-3-Phosphate LPA 1-Acyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) G3P->LPA PA 1,2-Diacyl-sn-glycerol-3-phosphate (Phosphatidic Acid) LPA->PA DAG 1,2-Diacyl-sn-glycerol (Diacylglycerol) PA->DAG PAP TAG Triacylglycerol DAG->TAG Pi Pi AcylCoA1 Myristoyl-CoA (or other Acyl-CoA) AcylCoA1->LPA GPAT AcylCoA2 Acyl-CoA AcylCoA2->PA LPAAT AcylCoA3 Docosanoyl-CoA (or other Acyl-CoA) AcylCoA3->TAG DGAT

Figure 1: General Kennedy Pathway for Triacylglycerol Biosynthesis.

Experimental Protocol for Identification and Quantification

The following protocol outlines a comprehensive approach for the analysis of this compound from a natural lipid extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

4.1. Lipid Extraction

  • Homogenization: Homogenize the plant material (e.g., seeds) in a suitable solvent system, such as chloroform (B151607):methanol (2:1, v/v).

  • Phase Separation: Add water to induce phase separation. The lipids will be in the lower chloroform phase.

  • Solvent Removal: Evaporate the chloroform under a stream of nitrogen.

  • Total Lipid Quantification: Determine the total lipid content gravimetrically.

4.2. Diacylglycerol Fractionation

  • Solid-Phase Extraction (SPE): Use a silica-based SPE cartridge to separate the total lipid extract into different lipid classes.

  • Elution: Elute neutral lipids with chloroform, and then specifically elute diacylglycerols with a mixture of acetone (B3395972) and chloroform.

  • Solvent Evaporation: Evaporate the solvent from the collected DAG fraction.

4.3. HPLC-MS/MS Analysis

  • Chromatographic Separation:

  • Mass Spectrometry Detection:

    • Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Analysis Mode: Perform a full scan to identify the molecular ions corresponding to this compound ([M+H]⁺ or [M+NH₄]⁺).

    • Tandem MS (MS/MS): Select the precursor ion of interest and perform fragmentation analysis. The fragmentation pattern will confirm the identity of the fatty acyl chains and their positions. The characteristic loss of myristic acid and docosanoic acid will be indicative of the target molecule.

4.4. Quantification

  • Internal Standard: Use a commercially available diacylglycerol standard with a known concentration that is not expected to be present in the sample.

  • Calibration Curve: Prepare a calibration curve using a synthetic standard of this compound.

  • Data Analysis: Quantify the target molecule by comparing the peak area of the analyte to that of the internal standard and using the calibration curve.

Experimental_Workflow Sample Plant Material (e.g., Seeds) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction TotalLipid Total Lipid Extract Extraction->TotalLipid SPE Solid-Phase Extraction (SPE) (Silica Cartridge) TotalLipid->SPE DAG_Fraction Diacylglycerol (DAG) Fraction SPE->DAG_Fraction HPLC RP-HPLC Separation (C18 or C30 Column) DAG_Fraction->HPLC MS Mass Spectrometry (ESI or APCI) HPLC->MS MSMS Tandem MS (MS/MS) (Fragmentation Analysis) MS->MSMS Identification Identification (Molecular Ion & Fragments) MSMS->Identification Quantification Quantification (Internal Standard & Calibration Curve) MSMS->Quantification

Figure 2: Experimental Workflow for DAG Analysis.

Conclusion

While the direct identification of this compound from a natural source remains an open area of investigation, this guide provides a scientifically grounded starting point for researchers. Based on fatty acid profiles, canola oil, Moringa oleifera seed oil, and peanut oil are highlighted as potential candidates for containing this mixed-chain diacylglycerol. The biosynthetic pathways in these plants possess the necessary enzymatic machinery for its formation. The detailed experimental protocol provided herein offers a clear and robust methodology for the identification and quantification of this and other specific diacylglycerol species. Further lipidomic studies on the aforementioned plant oils are warranted to definitively ascertain the natural occurrence and concentration of this compound.

Technical Guide: 1-Myristoyl-3-docosanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 115877-95-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Myristoyl-3-docosanoyl-rac-glycerol, a specific diacylglycerol (DAG). It covers its chemical properties, a detailed representative protocol for its synthesis and purification, analytical methodologies, and its role in cellular signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound is a diacylglycerol that contains myristic acid (a saturated C14 fatty acid) at the sn-1 position and docosanoic acid (behenic acid, a saturated C22 fatty acid) at the sn-3 position of the glycerol (B35011) backbone.[1][2][3] Diacylglycerols are critical lipid molecules that serve as intermediates in various metabolic pathways and function as essential second messengers in cellular signal transduction.[4][5] The unique fatty acid composition of this compound may confer specific physical and biological properties, making it a molecule of interest for research in lipidomics, cell signaling, and drug delivery.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 115877-95-7[6]
Molecular Formula C₃₉H₇₆O₅[6][7]
Molecular Weight 625.0 g/mol [7]
Purity ≥98% (as commercially available)[6][7]
Formulation Solid[6][7]
Solubility DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml[7]
Storage -20°C[7]
Stability ≥ 4 years (under proper storage)[7]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a solvent-free enzymatic esterification of glycerol with myristic acid and docosanoic acid using a 1,3-specific lipase (B570770).

Materials:

  • Glycerol

  • Myristic acid

  • Docosanoic acid

  • Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)

  • Hexane (B92381)

  • Acetone

  • Silica (B1680970) gel for column chromatography

  • Boric acid

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)

  • Visualizing agent for TLC (e.g., primuline (B81338) spray or iodine vapor)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine glycerol, myristic acid, and docosanoic acid in a 1:1:1 molar ratio.

  • Enzyme Addition: Add the immobilized 1,3-specific lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the total reactants.

  • Reaction Conditions: Heat the mixture to a temperature that allows the reactants to be in a liquid state but does not denature the enzyme (typically 50-70°C). Apply a vacuum to remove the water produced during the esterification, which drives the reaction towards product formation. The reaction is typically stirred for several hours to days, and its progress is monitored by TLC.

  • Reaction Monitoring: Periodically take a small aliquot of the reaction mixture, dissolve it in a solvent like hexane, and spot it on a TLC plate alongside standards of the starting materials and a 1,3-diacylglycerol standard if available. Develop the TLC plate to assess the formation of the product and the consumption of the reactants.

  • Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and filter it to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification by Column Chromatography: The crude product is a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids and glycerol. This mixture can be purified by silica gel column chromatography. A solvent gradient of hexane and diethyl ether is commonly used to elute the different lipid classes.

  • Purification by Thin Layer Chromatography (TLC): For higher purity, preparative TLC can be employed. The separation of 1,2- and 1,3-diacylglycerol isomers can be achieved using silica gel plates impregnated with boric acid.[8] The boric acid forms a complex with the cis-diols of the 1,2-isomer, making it more polar and thus retaining it more strongly on the TLC plate, allowing for the separation from the 1,3-isomer. The desired band corresponding to 1,3-diacylglycerol can be scraped from the plate and the product eluted with a suitable solvent.[8]

  • Solvent Removal and Characterization: Remove the solvent from the purified fractions under reduced pressure to obtain the final product. The purity and identity of the this compound should be confirmed by analytical techniques such as HPLC, mass spectrometry, and NMR.

Analytical Methods

Table 2: Analytical Techniques for the Characterization of this compound

TechniquePurposeRepresentative Protocol
Thin Layer Chromatography (TLC) Monitoring reaction progress and assessing purity. Separation of 1,2- and 1,3-isomers.Stationary Phase: Silica gel G plates (can be impregnated with boric acid for isomer separation).[8] Mobile Phase: A mixture of nonpolar and polar solvents, such as hexane:diethyl ether:acetic acid (e.g., 70:30:1, v/v/v). Visualization: Staining with iodine vapor or spraying with a fluorescent dye like primuline.[8][9]
High-Performance Liquid Chromatography (HPLC) Quantification and purification of diacylglycerols.Column: Reversed-phase C18 column. Mobile Phase: Isocratic or gradient elution with solvents like acetonitrile (B52724) and isopropanol. Detection: UV detector (at low wavelengths like 205 nm) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.[10][11][12]
Mass Spectrometry (MS) Determination of molecular weight and structural elucidation.Can be coupled with HPLC (LC-MS). Electrospray ionization (ESI) is a common technique. Analysis of fragmentation patterns can help identify the fatty acid constituents and their positions.

Role in Cellular Signaling

Diacylglycerols are well-established second messengers that play a crucial role in a variety of cellular signaling pathways.[4][5] The primary and most studied function of DAGs is the activation of Protein Kinase C (PKC) isozymes.[13][14]

The Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway

The activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol.[15]

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration and the presence of DAG at the plasma membrane synergistically activate conventional isoforms of PKC.[13][15] Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[14]

The signaling is terminated by the removal of DAG from the membrane. This is primarily achieved through its phosphorylation by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), another signaling lipid, or by its hydrolysis by diacylglycerol lipases.[16]

// Nodes extracellular_signal [label="Extracellular Signal\n(e.g., Hormone, Growth Factor)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Cell Surface Receptor\n(GPCR, RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="Phospholipase C\n(PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pip2 [label="PIP₂", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; ip3 [label="IP₃", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; dag [label="1-Myristoyl-3-docosanoyl\n-rac-glycerol (DAG)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; er [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ca2 [label="Ca²⁺", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; pkc [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(Proliferation, Differentiation, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dgk [label="Diacylglycerol Kinase\n(DGK)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pa [label="Phosphatidic Acid\n(PA)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges extracellular_signal -> receptor [label="Binds"]; receptor -> plc [label="Activates"]; plc -> pip2 [label="Hydrolyzes"]; pip2 -> ip3 [arrowhead=vee]; pip2 -> dag [arrowhead=vee]; ip3 -> er [label="Binds to receptor on"]; er -> ca2 [label="Releases"]; dag -> pkc [label="Activates"]; ca2 -> pkc [label="Activates"]; pkc -> cellular_response [label="Phosphorylates targets leading to"]; dag -> dgk [label="Phosphorylates"]; dgk -> pa [arrowhead=vee]; } Diacylglycerol-Protein Kinase C Signaling Pathway.

Drug Development Implications

The central role of the DAG signaling pathway in numerous physiological and pathological processes makes its components attractive targets for drug development.[16] For instance, dysregulation of PKC activity is implicated in various diseases, including cancer and inflammatory disorders. Therefore, molecules that can modulate the levels or activity of specific diacylglycerols, including this compound, could have therapeutic potential. Diacylglycerol kinases (DGKs) are also emerging as potential drug targets for a variety of diseases.[16]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

// Nodes start [label="Starting Materials:\nGlycerol, Myristic Acid,\nDocosanoic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Enzymatic Esterification\n(1,3-specific lipase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Reaction Monitoring\n(TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; column_chrom [label="Silica Gel Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_tlc [label="Preparative TLC\n(Boric Acid Impregnated)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis and\nCharacterization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hplc [label="HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; ms (B15284909) [label="Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Pure 1-Myristoyl-3-docosanoyl\n-rac-glycerol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> monitoring; monitoring -> synthesis [label="Continue reaction"]; monitoring -> purification [label="Reaction complete"]; purification -> column_chrom; column_chrom -> prep_tlc [label="For higher purity"]; prep_tlc -> analysis; column_chrom -> analysis; analysis -> hplc; analysis -> ms; analysis -> nmr; analysis -> final_product; } Workflow for Synthesis and Analysis.

Conclusion

This compound is a diacylglycerol with potential applications in various research areas due to its specific chemical structure. This guide provides a comprehensive overview of its properties, a representative synthesis and purification scheme, and its role in the well-established diacylglycerol signaling pathway. While specific experimental data for this particular molecule is limited in the public domain, the general principles and protocols outlined here provide a solid foundation for researchers and drug development professionals to work with this and other similar diacylglycerol molecules. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

References

Navigating the Landscape of 1-Myristoyl-3-docosanoyl-rac-glycerol and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on 1-Myristoyl-3-docosanoyl-rac-glycerol, a specific diacylglycerol (DAG), and the broader class of diacylglycerols that are pivotal in cellular signaling and metabolism. While specific experimental data for this compound is not extensively available in public literature, this document provides a foundational understanding of its chemical nature, synonyms, and the well-established biological roles and experimental methodologies associated with diacylglycerols. This guide is intended to equip researchers and drug development professionals with the necessary background to investigate this and similar lipid molecules.

Chemical Identity and Synonyms

This compound is a diacylglycerol molecule featuring a myristic acid moiety at the sn-1 position and a docosanoic acid (behenic acid) moiety at the sn-3 position of the glycerol (B35011) backbone. The "rac-" prefix indicates a racemic mixture of its stereoisomers.

For clarity and comprehensive literature searching, a list of known synonyms and identifiers is provided below.

Synonym Identifier
1-Myristin-3-BeheninCommon Name
1-Myristoyl-3-behenoyl-rac-glycerolIUPAC Style
DG(14:0/0:0/22:0)Lipidomics Notation
115877-95-7CAS Number

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value
Molecular Formula C39H76O5
Molecular Weight 625.0 g/mol
Appearance Solid
Purity Typically ≥98%
Solubility Soluble in organic solvents such as DMF and DMSO. Limited solubility in ethanol (B145695) and aqueous buffers like PBS (pH 7.2).

Note: Solubility values can vary based on the specific solvent and temperature.

Biological Significance of Diacylglycerols (DAGs)

Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways.[1][2] They are transiently produced at the cell membrane and recruit and activate a variety of downstream effector proteins. The primary and most well-studied role of DAGs is the activation of Protein Kinase C (PKC) isoforms.[1] However, the signaling scope of DAGs extends to other proteins, including Ras guanyl-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins.[3]

The specific fatty acid composition of a DAG molecule can influence its signaling properties, including the recruitment and activation of specific downstream effectors. The presence of a saturated fatty acid like myristic acid and a very-long-chain saturated fatty acid like docosanoic acid in this compound suggests it may have unique biophysical properties and protein interactions within the cell membrane, although specific studies are lacking.

Key Signaling Pathways Involving Diacylglycerols

The generation of DAG from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) is a central event in G protein-coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling.

Below is a generalized diagram of a diacylglycerol signaling pathway.

Diacylglycerol_Signaling_Pathway Generic Diacylglycerol (DAG) Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates Munc13 Munc13 DAG->Munc13 Activates Downstream Downstream Cellular Responses PKC->Downstream RasGRP->Downstream Munc13->Downstream

Caption: Generic Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

Synthesis of Diacylglycerols

The chemical synthesis of specific diacylglycerols can be achieved through various methods. A common approach involves the protection of one hydroxyl group of glycerol, followed by acylation of the remaining hydroxyl groups with the desired fatty acids, and subsequent deprotection.

Example Synthetic Scheme:

A general, efficient asymmetric synthesis of 1,2-diacyl-sn-glycerols has been described starting from allyl bromide.[4] The key steps involve:

  • Conversion of allyl bromide to an allyl ether.

  • Asymmetric dihydroxylation to yield a protected glycerol derivative.

  • Diacylation with the desired fatty acid anhydrides or chlorides.

  • Mild deprotection to yield the final diacylglycerol, minimizing acyl migration.[4]

Enzymatic synthesis is another common method for producing diacylglycerols, often employing lipases for esterification or glycerolysis reactions.[5]

Purification of Diacylglycerols

Purification of the synthesized diacylglycerol is crucial to remove starting materials, byproducts, and any regioisomers (e.g., 1,2- vs. 1,3-diacylglycerols).

Common Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the target diacylglycerol from other components based on polarity.

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and for identifying the appropriate solvent system for column chromatography.

  • Crystallization: A two-step crystallization process can be employed for efficient purification.[6] This often involves an initial crystallization in a nonpolar solvent followed by recrystallization in a polar solvent to achieve high purity.[6]

Analysis of Diacylglycerols

The identity and purity of this compound can be confirmed using a combination of analytical techniques.

Analytical Technique Purpose
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern, providing structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure, including the position of the acyl chains on the glycerol backbone.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.
Gas Chromatography (GC) To analyze the fatty acid composition after hydrolysis and derivatization.

Applications in Research and Drug Development

Diacylglycerols are fundamental to numerous physiological and pathophysiological processes, making them and their metabolic pathways attractive targets for drug development. Research in areas such as oncology, immunology, and metabolic diseases often involves the study of DAG signaling. The availability of specific, well-characterized diacylglycerol species like this compound is essential for:

  • In vitro kinase assays: To study the activation of specific PKC isoforms or other DAG-binding proteins.

  • Cell-based signaling studies: To investigate the cellular responses to specific DAG species.

  • Lipidomics and metabolic studies: As standards for the identification and quantification of endogenous lipids.

  • Drug discovery screens: To identify inhibitors or modulators of DAG-metabolizing enzymes.

Conclusion

This compound represents a specific molecular tool within the broader and biologically significant class of diacylglycerols. While direct experimental data for this compound is sparse, the extensive knowledge of DAG signaling and metabolism provides a solid framework for its investigation. This guide has provided a summary of its chemical identity, the general biological context of DAGs, and established experimental protocols for the synthesis, purification, and analysis of such molecules. It is anticipated that with the advancement of lipidomics and targeted research, the specific roles of distinct diacylglycerol species like this compound will be further elucidated, opening new avenues for therapeutic intervention.

References

An In-Depth Technical Guide to DG(14:0/0:0/22:0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity DG(14:0/0:0/22:0), also known as 1-myristoyl-3-behenoyl-rac-glycerol. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role within cellular signaling pathways, with a focus on providing actionable information for research and development.

Chemical Information and Properties

DG(14:0/0:0/22:0) is a 1,3-diacylglycerol (DAG), a class of glycerolipids where two fatty acid chains are esterified to a glycerol (B35011) backbone. The notation specifies a myristic acid (14:0) at the sn-1 position and a behenic acid (22:0) at the sn-3 position, with a free hydroxyl group at the sn-2 position, indicated by "0:0". This distinguishes it from the more commonly studied 1,2-diacylglycerols, which are key second messengers in cellular signaling.

Table 1: Chemical Identifiers and Properties of DG(14:0/0:0/22:0)

PropertyValueSource
Systematic Name 1-myristoyl-3-behenoyl-rac-glycerol-
Synonyms DG(14:0/0:0/22:0), 1-Myristin-3-Behenin[1]
CAS Number 115877-95-7[1]
Molecular Formula C39H76O5[2]
Molecular Weight 625.0 g/mol -
Monoisotopic Mass 624.5693 Da[2]
Physical State Solid-
Purity ≥98% (Commercially available)[1]

Table 2: Predicted Physicochemical and Mass Spectrometry Data for DG(14:0/0:0/22:0)

Predicted Property / MS AdductValueSource
XlogP 16.2[2]
[M+H]+ (m/z) 625.57658[2]
[M+Na]+ (m/z) 647.55852[2]
[M+NH4]+ (m/z) 642.60312[2]
[M-H]- (m/z) 623.56202[2]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of DG(14:0/0:0/22:0) are not widely published. However, established methodologies for the synthesis and analysis of 1,3-diacylglycerols can be readily adapted.

Enzymatic Synthesis of 1,3-Diacylglycerols

The synthesis of 1,3-diacylglycerols is commonly achieved through enzymatic esterification, which offers high specificity and milder reaction conditions compared to chemical synthesis.[3][4] A general protocol using a 1,3-specific lipase (B570770) is described below.

Objective: To synthesize 1,3-diacylglycerol by direct esterification of glycerol with myristic acid and behenic acid.

Materials:

  • Glycerol (purity >99%)

  • Myristic acid (purity >99%)

  • Behenic acid (purity >99%)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)[3][5]

  • Reaction vessel (e.g., 50 mL pear-shaped flask)

  • Vacuum pump

  • Water bath or heating mantle

  • Solvents for purification (e.g., hexane, ethanol)

Procedure:

  • Reactant Preparation: Combine glycerol and the fatty acids (myristic acid and behenic acid) in a 1:2 molar ratio in the reaction vessel.[3]

  • Enzyme Addition: Add the immobilized lipase, typically at 5% (w/w) of the total reactants.[3]

  • Reaction Conditions:

    • Incubate the mixture at a controlled temperature. For saturated fatty acids like myristic and behenic acid, a higher temperature (e.g., 60-75°C) is required to ensure the reactants are in a liquid state.[6]

    • Apply a vacuum (e.g., 4 mm Hg) to the system to remove the water produced during the esterification, which drives the reaction towards product formation.[3]

    • Stir the reaction mixture continuously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing the free fatty acid content by titration or the lipid profile by chromatography (TLC or HPLC).[3]

  • Purification:

    • After the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.

    • The product mixture, which will contain 1,3-diacylglycerol, as well as unreacted starting materials, monoacylglycerols, and triacylglycerols, can be purified.

    • Purification methods such as molecular distillation and solvent fractionation can be employed to isolate the 1,3-diacylglycerol.[6][7]

G Enzymatic Synthesis of 1,3-Diacylglycerol cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Glycerol Glycerol ReactionVessel Reaction Vessel (1:2 molar ratio) Glycerol->ReactionVessel FattyAcids Myristic Acid (14:0) Behenic Acid (22:0) FattyAcids->ReactionVessel Conditions Controlled Temperature Vacuum Application ReactionVessel->Conditions Lipase Immobilized 1,3-Lipase (e.g., Lipozyme RM IM) Lipase->ReactionVessel Mixture Product Mixture (DAG, MAG, TAG, FFA) Conditions->Mixture Purification Purification (e.g., Molecular Distillation) Mixture->Purification Product 1,3-Diacylglycerol (DG(14:0/0:0/22:0)) Purification->Product

Figure 1: Workflow for the enzymatic synthesis of 1,3-diacylglycerol.

Analysis of Diacylglycerol Isomers by HPLC

The separation and quantification of diacylglycerol isomers are crucial for understanding their distinct biological roles. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose.[8][9]

Objective: To separate and quantify 1,3-diacylglycerol from its 1,2-isomer.

Instrumentation and Materials:

  • HPLC system with a UV or evaporative light scattering detector (ELSD).

  • Reversed-phase C18 column.

  • Mobile phase: Acetonitrile (B52724) (100%) or a gradient of organic solvents.[9]

  • Lipid extract containing the diacylglycerol isomers.

Procedure:

  • Sample Preparation:

    • Extract the lipids from the sample using a suitable solvent system (e.g., isopropanol:water:ethyl acetate).[10]

    • The extracted lipids can be directly analyzed or may require a derivatization step to improve detection and prevent acyl migration.[11]

  • Chromatographic Separation:

    • Inject the prepared sample onto the C18 column.

    • Elute the isomers using an isocratic flow of acetonitrile or a suitable gradient.[9]

    • 1,3-diacylglycerols are generally less polar and elute earlier than their corresponding 1,2-isomers.[8]

  • Detection and Quantification:

    • Detect the eluting isomers using a UV detector (at a low wavelength like 205 nm) or an ELSD.[9]

    • Quantify the amount of each isomer by comparing the peak area to that of known standards.

G Analytical Workflow for DAG Isomer Separation by HPLC Sample Biological Sample Extraction Lipid Extraction Sample->Extraction HPLC RP-HPLC System (C18 Column) Extraction->HPLC Separation Isocratic Elution (e.g., Acetonitrile) HPLC->Separation Detection Detection (UV or ELSD) Separation->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification G Diacylglycerol Signaling and Metabolism cluster_signaling Signaling Pathway cluster_metabolism Metabolic Pathway PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC DAG12 1,2-Diacylglycerol (Second Messenger) PLC->DAG12 PKC Protein Kinase C (PKC) Activation DAG12->PKC PA Phosphatidic Acid DAG12->PA Phosphorylation TAG Triacylglycerol (TAG) (Energy Storage) DAG12->TAG Response Cellular Responses (e.g., Proliferation, Insulin Resistance) PKC->Response Glycerol3P Glycerol-3-Phosphate Glycerol3P->PA PA->DAG12 DGK Diacylglycerol Kinase (DGK) DAG13 1,3-Diacylglycerol (Intermediate) DAG13->TAG Acylation TAG->DAG13 Lipolysis

References

Methodological & Application

Application Notes and Protocols: 1-Myristoyl-3-docosanoyl-rac-glycerol as a Lipid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-docosanoyl-rac-glycerol is a high-purity diacylglycerol (DAG) suitable for use as a lipid standard in a variety of research and analytical applications. Comprising a glycerol (B35011) backbone with myristic acid (C14:0) at the sn-1 position and docosanoic acid (C22:0, also known as behenic acid) at the sn-3 position, this synthetic lipid is not typically abundant in biological systems, making it an excellent internal standard for quantitative lipidomics.[1][2][3][4] Its well-defined structure and high purity (≥98%) ensure accuracy and reproducibility in mass spectrometry-based analyses.[3]

Diacylglycerols are crucial lipid second messengers involved in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC).[5] Dysregulation of DAG-mediated signaling has been implicated in various diseases, including cancer and type 2 diabetes.[5] Accurate quantification of endogenous DAGs is therefore essential for understanding disease pathophysiology and for the development of novel therapeutics.

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of diacylglycerols in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Product Information

Chemical and Physical Properties
PropertyValue
Synonyms DG(14:0/0:0/22:0), 1-Myristin-3-Behenin
Molecular Formula C39H76O5
Formula Weight 625.0 g/mol
Purity ≥98%
Formulation Solid
Storage -20°C
Stability ≥ 4 years at -20°C
Solubility DMF: 20 mg/ml; DMSO: 7 mg/ml; Ethanol: 0.25 mg/ml

Data sourced from manufacturer's specifications.[3]

Application: Quantitative Lipidomics by LC-MS/MS

This compound is an ideal internal standard for the quantification of diacylglycerol species in complex biological matrices such as plasma, serum, cells, and tissue homogenates. Its unique combination of fatty acyl chains makes it easily distinguishable from most endogenous DAGs by mass spectrometry.

Principle

The protocol involves spiking a known amount of the this compound internal standard (IS) into a biological sample prior to lipid extraction. The sample is then processed to extract and purify the diacylglycerol fraction. The extracted lipids are analyzed by LC-MS/MS, and the peak area of the endogenous DAGs is normalized to the peak area of the internal standard. A calibration curve, generated using known concentrations of a representative DAG standard, is used to determine the absolute concentration of the endogenous DAGs in the original sample.

Experimental Protocols

Preparation of Standard Solutions

a. Internal Standard Stock Solution (1 mg/mL):

  • Allow the vial of this compound to equilibrate to room temperature.

  • Accurately weigh a precise amount of the solid standard (e.g., 5 mg).

  • Dissolve the standard in an appropriate solvent, such as chloroform:methanol (2:1, v/v), to a final concentration of 1 mg/mL. For example, dissolve 5 mg in 5 mL of solvent.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in an amber glass vial at -20°C.

b. Internal Standard Working Solution (10 µg/mL):

  • Perform a serial dilution of the stock solution. For example, dilute 100 µL of the 1 mg/mL stock solution into 9.9 mL of chloroform:methanol (2:1, v/v) to obtain a 10 µg/mL working solution.

  • This working solution will be used to spike the samples.

c. Calibration Curve Standards:

  • Prepare a stock solution of a representative diacylglycerol standard (e.g., 1,2-dipalmitoyl-rac-glycerol) at a concentration of 1 mg/mL.

  • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.[6][7]

  • Each calibration standard should also be spiked with the same amount of the this compound internal standard working solution as the samples.

Sample Preparation and Lipid Extraction (from Plasma)

This protocol is adapted from established lipid extraction methods.[5][8][9]

  • Thaw plasma samples on ice.

  • In a glass tube, add 100 µL of plasma.

  • Add a known amount of the this compound internal standard working solution (e.g., 10 µL of the 10 µg/mL solution).

  • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic layer, which contains the total lipid extract, using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

Solid-Phase Extraction (SPE) for Diacylglycerol Purification

This step isolates diacylglycerols from other lipid classes.[5]

  • Reconstitute the dried lipid extract in 1 mL of hexane (B92381).

  • Condition an aminopropyl-bonded silica (B1680970) SPE cartridge by passing 3 mL of hexane through it.

  • Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of hexane:ethyl acetate (B1210297) (9:1, v/v) to elute neutral lipids like cholesterol esters and triacylglycerols. Discard this eluate.

  • Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v).[5] Collect this fraction in a clean glass tube.

  • Evaporate the solvent from the collected diacylglycerol fraction under a gentle stream of nitrogen.

  • Reconstitute the purified diacylglycerols in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v).

LC-MS/MS Analysis

The following are general parameters and should be optimized for the specific instrument used.

ParameterSuggested Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start at 30% B, increase to 100% B over 15 min, hold for 5 min, then re-equilibrate.
MS Ionization Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

  • Internal Standard (this compound): The precursor ion will be the [M+NH4]+ adduct. The specific product ions will depend on the neutral loss of the myristic and docosanoic acid chains. These transitions must be determined experimentally on the specific mass spectrometer used.

  • Endogenous DAGs: Monitor for the [M+NH4]+ adducts of expected endogenous DAGs and their characteristic neutral loss fragments.

Data Analysis

  • Integrate the peak areas for the internal standard and the endogenous diacylglycerol species in each sample and calibration standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use the linear regression equation from the calibration curve to calculate the concentration of the endogenous diacylglycerols in the samples.

Visualizations

Diacylglycerol Signaling Pathway

The following diagram illustrates the central role of diacylglycerol in intracellular signaling.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (membrane-bound) DAG->PKC_mem activates Downstream Downstream Targets PKC_mem->Downstream phosphorylates Ligand Ligand Ligand->GPCR activates PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates to membrane Response Cellular Response Downstream->Response Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract SPE Solid-Phase Extraction (Purify DAGs) Extract->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant Quantification (using Calibration Curve) Data->Quant

References

Application Notes and Protocols: 1-Myristoyl-3-docosanoyl-rac-glycerol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-docosanoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule characterized by a myristic acid at the sn-1 position and a docosanoic acid at the sn-3 position of the glycerol (B35011) backbone.[1][2][3][4][5][6] As a member of the diacylglycerol family, it is an important signaling molecule within the cell. Diacylglycerols are known to be key players in a variety of cellular processes, most notably as activators of Protein Kinase C (PKC).[7] The activation of PKC initiates a cascade of downstream signaling events that regulate fundamental cellular functions, including proliferation, differentiation, and apoptosis. The unique fatty acid composition of this compound may confer specific properties regarding its membrane localization, metabolism, and interaction with effector proteins, making it a molecule of interest for research in cell signaling and drug development.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for its preparation and application, as well as methods to assess its biological activity.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Synonyms DG(14:0/0:0/22:0), 1-Myristin-3-Behenin, 1-Myristoyl-3-Behenoyl-rac-glycerol[6]
Molecular Formula C39H76O5[5]
Molecular Weight 625.0 g/mol [5]
Appearance Solid[5]
Purity ≥98%[5]
Solubility
SolventSolubilityReference
DMF 20 mg/mL[8]
DMSO 7 mg/mL[8]
Ethanol 0.25 mg/mL[8]
PBS (pH 7.2) 0.7 mg/mL[8]

Experimental Protocols

Note: The following protocols are adapted from general methodologies for diacylglycerols. Optimization for specific cell lines and experimental conditions is highly recommended.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for use in cell culture experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock solution concentration of 1-5 mg/mL.

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required to aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells

Objective: To treat cultured cells with this compound to study its biological effects.

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Serum-free cell culture medium (optional, for serum-starvation experiments)

Procedure:

  • Seed the cells at the desired density and allow them to adhere and grow overnight.

  • (Optional) If studying signaling events, serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling activity.

  • Prepare the final working concentrations of this compound by diluting the stock solution in complete or serum-free medium. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A starting range of 1-50 µM can be considered based on literature for other DAG analogs.

  • Carefully remove the medium from the cells and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest treatment concentration) must be included.

  • Incubate the cells for the desired period (e.g., 15 minutes to 24 hours), depending on the endpoint being measured.

  • After the incubation period, proceed with the desired downstream analysis (e.g., cell lysis for Western blotting, cell viability assay).

Protocol 3: Assessment of Protein Kinase C (PKC) Activation by Western Blotting

Objective: To determine if this compound activates PKC by detecting the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-MARCKS (Ser152/156) antibody

    • Mouse anti-MARCKS antibody

    • Rabbit or mouse anti-GAPDH or β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment (Protocol 2), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • To confirm equal protein loading and total protein levels, the membrane can be stripped and re-probed for total MARCKS and a loading control protein (GAPDH or β-actin).

  • Quantify the band intensities to determine the fold-change in MARCKS phosphorylation relative to the control.

Mandatory Visualizations

G General Experimental Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis prep_stock Prepare Stock Solution (1-5 mg/mL in DMSO) treatment Treat with this compound (e.g., 1-50 µM) prep_stock->treatment seed_cells Seed Cells serum_starve Serum Starvation (Optional) seed_cells->serum_starve serum_starve->treatment cell_lysis Cell Lysis treatment->cell_lysis viability_assay Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability_assay other_assays Other Functional Assays treatment->other_assays western_blot Western Blot (p-MARCKS, total MARCKS) cell_lysis->western_blot

Caption: Experimental workflow for cell-based assays.

G Hypothesized Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus DAG This compound PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Downstream Substrate (e.g., MARCKS) PKC_active->Substrate phosphorylates Gene_Expression Altered Gene Expression PKC_active->Gene_Expression pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) pSubstrate->Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothesized signaling pathway of the molecule.

References

Application Notes and Protocols: Delivery of 1-Myristoyl-3-docosanoyl-rac-glycerol to Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-docosanoyl-rac-glycerol is a diacylglycerol (DAG) containing myristic acid (a saturated C14 fatty acid) at the sn-1 position and docosanoic acid (a saturated C22 fatty acid) at the sn-3 position.[1][2][3] Diacylglycerols are critical second messengers in cellular signaling, playing a pivotal role in a multitude of physiological processes.[4][5] They are known to activate various protein kinase C (PKC) isoforms, which in turn phosphorylate a wide array of downstream targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[5] The specific fatty acid composition of a DAG molecule can influence its metabolic fate and signaling properties.[4]

These application notes provide a comprehensive guide for the effective delivery of this compound to cultured cells, enabling the study of its specific biological effects. The protocols outlined below cover the preparation of a suitable delivery vehicle, the procedure for cellular treatment, and methods for assessing uptake and downstream signaling events.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC39H76O5[3][6]
Molecular Weight625.0 g/mol [3][6]
AppearanceSolid[3][6]
Purity≥98%[3][6]
Storage-20°C[3]
Stability≥ 4 years at -20°C[3]
Table 2: Recommended Solvent Solubilities
SolventConcentrationReference
Dimethylformamide (DMF)20 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO)7 mg/mL[3]
Ethanol (B145695)0.25 mg/mL[3]
Phosphate-Buffered Saline (PBS, pH 7.2)0.7 mg/mL[3]
Table 3: Hypothetical Cellular Uptake Efficiency of this compound Lipid Nanoparticles
Incubation Time (hours)Concentration (µM)Uptake Efficiency (%)
11015 ± 2.1
15045 ± 3.5
41035 ± 2.8
45085 ± 4.2
241060 ± 5.1
245092 ± 3.9

Note: This data is hypothetical and for illustrative purposes. Actual uptake efficiency will vary depending on the cell type, nanoparticle formulation, and other experimental conditions.

Table 4: Hypothetical Dose-Response of this compound on Protein Kinase C (PKC) Activity
Concentration (µM)Incubation Time (hours)PKC Activity (Fold Change vs. Control)
0 (Vehicle Control)41.0 ± 0.1
141.5 ± 0.2
1043.2 ± 0.4
5045.8 ± 0.6
10046.1 ± 0.5

Note: This data is hypothetical. The actual response will depend on the specific PKC isoform, cell type, and assay used.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Lipid Nanoparticles (LNPs)

This protocol describes the formulation of LNPs for the delivery of the diacylglycerol, adapted from established methods for lipid-based drug delivery.[7][8][9]

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Ethanol, anhydrous

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), sterile

  • RNase-free microcentrifuge tubes

  • Dialysis cassette (MWCO 3500)

Procedure:

  • Lipid Stock Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in ethanol.

    • Prepare 10 mg/mL stock solutions of DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

  • Lipid Mixture Formulation:

    • In an RNase-free tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG 2000).

    • Vortex briefly to ensure a homogenous mixture.

  • Nanoparticle Formation (Pipette Mixing Method):

    • In a separate RNase-free tube, prepare the desired volume of citrate buffer.

    • While vortexing the citrate buffer at a moderate speed, rapidly add the lipid mixture in ethanol. The ratio of the aqueous phase to the ethanol phase should be approximately 3:1.

    • Continue vortexing for 30-60 seconds.

    • Incubate the resulting solution at room temperature for 15-30 minutes.

  • Purification and Buffer Exchange:

    • Dialyze the LNP solution against sterile PBS at 4°C for at least 2 hours, with one change of PBS, to remove the ethanol and exchange the buffer.

  • Characterization and Storage:

    • Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC).

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Delivery of this compound LNPs to Cultured Cells

This protocol details the procedure for treating cultured cells with the prepared LNPs.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound loaded LNPs (from Protocol 1)

  • Vehicle control LNPs (prepared without the diacylglycerol)

  • 96-well or other appropriate cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into the desired culture plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Treatment Preparation:

    • Thaw the LNP solutions (both loaded and vehicle control) at room temperature.

    • Dilute the LNPs to the desired final concentrations in fresh, serum-free or complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration.

  • Cellular Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the diluted LNPs to the respective wells.

    • Incubate the cells for the desired period (e.g., 1, 4, 24 hours). The optimal incubation time should be determined experimentally.

  • Post-Treatment Processing:

    • After incubation, the cells can be harvested for downstream analysis as described in Protocol 3.

Protocol 3: Assessment of Cellular Uptake and Biological Activity

This protocol provides methods to evaluate the success of the delivery and the biological effects of this compound.

A. Assessment of Cellular Uptake (Fluorescence Microscopy)

Note: This requires the synthesis or purchase of a fluorescently labeled analog of this compound.

  • Prepare LNPs containing a fluorescently labeled diacylglycerol analog following Protocol 1.

  • Treat cells grown on glass coverslips with the fluorescent LNPs as described in Protocol 2.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized LNPs.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • (Optional) Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

B. Assessment of PKC Activation (Western Blot)

  • Treat cells with this compound LNPs and vehicle control LNPs for the desired time and concentrations.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against a phosphorylated downstream target of PKC (e.g., phospho-MARCKS) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the signal to a loading control (e.g., GAPDH or β-actin).

C. Cytotoxicity Assay (MTT Assay)

  • Seed cells in a 96-well plate and treat with a range of concentrations of the loaded LNPs and vehicle control LNPs as described in Protocol 2.

  • After the desired incubation period (e.g., 24 or 48 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Protocol 1: LNP Preparation cluster_delivery Protocol 2: Cellular Delivery cluster_analysis Protocol 3: Downstream Analysis prep_stocks Prepare Lipid Stocks mix_lipids Formulate Lipid Mixture prep_stocks->mix_lipids form_lnp Form Nanoparticles mix_lipids->form_lnp purify Purify & Characterize form_lnp->purify prepare_treatment Prepare LNP Dilutions purify->prepare_treatment seed_cells Seed Cells seed_cells->prepare_treatment treat_cells Incubate Cells with LNPs prepare_treatment->treat_cells uptake Assess Cellular Uptake treat_cells->uptake activity Measure PKC Activity treat_cells->activity toxicity Evaluate Cytotoxicity treat_cells->toxicity dag_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response plc Phospholipase C (PLC) pip2 PIP2 dag 1-Myristoyl-3-docosanoyl- rac-glycerol (DAG) pip2->dag Hydrolysis pkc Protein Kinase C (PKC) dag->pkc Recruitment & Activation pkc_active Active PKC pkc->pkc_active substrate Downstream Substrate pkc_active->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Proliferation, Differentiation, Apoptosis, etc. p_substrate->response

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Myristoyl-3-docosanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-docosanoyl-rac-glycerol is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with myristic acid (a saturated fatty acid with 14 carbons) at the sn-1 position and docosanoic acid (a saturated fatty acid with 22 carbons) at the sn-3 position. Diacylglycerols are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in a variety of cellular signaling pathways.[1][2] The accurate and sensitive analysis of specific DAG molecular species like this compound is essential for understanding their biological functions and their roles in health and disease. This document provides detailed application notes and protocols for the analysis of this specific diacylglycerol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Profile

PropertyValueReference
Chemical FormulaC39H76O5--INVALID-LINK--
Molecular Weight625.0 g/mol --INVALID-LINK--
StructureA glycerol backbone with myristic acid (14:0) at sn-1 and docosanoic acid (22:0) at sn-3.[3][4]

Mass Spectrometry Analysis

The analysis of neutral lipids such as diacylglycerols is typically performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that commonly forms adduct ions, such as [M+NH₄]⁺, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information. A common fragmentation pathway for the [M+NH₄]⁺ adduct of a diacylglycerol is the neutral loss of one of the fatty acyl chains as a free carboxylic acid plus ammonia (B1221849).[5]

Predicted Mass Spectrometry Data for this compound
ParameterPredicted Value (m/z)Description
Precursor Ion ([M+NH₄]⁺)643.0The ammonium (B1175870) adduct of this compound.
Product Ion 1~397.6Resulting from the neutral loss of docosanoic acid and ammonia from the precursor ion.
Product Ion 2~285.4Resulting from the neutral loss of myristic acid and ammonia from the precursor ion.

Experimental Protocols

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from biological samples.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (ISTD) solution (e.g., a deuterated or odd-chain diacylglycerol not present in the sample)

  • Glass centrifuge tubes

  • Centrifuge capable of 3000 x g and 4°C

Procedure:

  • In a glass centrifuge tube, add the biological sample (e.g., cell pellet, tissue homogenate).

  • Add the internal standard solution.

  • Add a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex for 30 seconds.

  • Add 1 part chloroform and vortex for 30 seconds.

  • Add 1 part 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.

LC Method (example):

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate diacylglycerols from other lipid classes.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 5-10 µL.

MS Method:

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound643.0397.6Optimized for instrument
This compound643.0285.4Optimized for instrument
Internal Standard[ISTD+NH₄]⁺Product ions of ISTDOptimized for instrument
  • Ion Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.0 kV, a source temperature of 150°C, and a desolvation gas flow of 400 L/h.[6]

Data Presentation

Quantitative data should be presented in a clear and structured manner. The peak areas of the analyte and the internal standard are used to calculate the relative or absolute abundance of this compound in the sample.

Sample IDPeak Area (Analyte)Peak Area (ISTD)Analyte/ISTD RatioConcentration (if calibrated)
Control 1
Control 2
Treatment 1
Treatment 2

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for DAG Analysis sample Biological Sample extraction Lipid Extraction (Bligh & Dyer) sample->extraction derivatization Derivatization (Optional) extraction->derivatization lc_separation LC Separation (Reversed-Phase) derivatization->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis dag_signaling General Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag 1-Myristoyl-3-docosanoyl- rac-glycerol (DAG) pip2->dag pkc_inactive PKC (inactive) dag->pkc_inactive Recruits & Activates pkc_active PKC (active) pkc_inactive->pkc_active downstream Downstream Signaling pkc_active->downstream Phosphorylates

References

Application Notes and Protocols for LC-MS/MS Quantification of Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid second messengers integral to a multitude of cellular signaling pathways. Primarily, they are known for their role in activating protein kinase C (PKC), which is involved in diverse cellular processes like cell proliferation, differentiation, and apoptosis.[1] The generation of DAG typically occurs at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] The signaling cascade is terminated by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), another important signaling lipid.[1][2]

Dysregulation of DAG signaling has been implicated in various pathological conditions, including cancer, metabolic disorders, and neurological diseases.[1] Consequently, the precise and accurate quantification of different DAG molecular species is essential for understanding disease mechanisms and for the development of novel therapeutic agents. This document provides a detailed protocol for the quantification of diacylglycerols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Diacylglycerol Signaling Pathway

The canonical DAG signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes PIP2 in the plasma membrane to generate two second messengers: inositol (B14025) trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane to activate various isoforms of protein kinase C (PKC). Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses. The signal is attenuated by diacylglycerol kinases (DGKs) which convert DAG to phosphatidic acid (PA).

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for Cellular_Response Downstream Signaling & Cellular Response PKC->Cellular_Response Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Phosphorylates

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for DAG Quantification

The overall workflow for the quantification of DAGs by LC-MS/MS involves several key steps, starting from sample collection and lipid extraction, followed by chromatographic separation and detection by mass spectrometry. The use of an appropriate internal standard is critical for accurate quantification.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) ISTD Add Internal Standard (e.g., d5-DAG) Sample->ISTD Extraction Lipid Extraction (e.g., Bligh-Dyer) Derivatization Derivatization (Optional) (e.g., DMG) Extraction->Derivatization ISTD->Extraction LC LC Separation (Reversed-Phase C18) Derivatization->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis & Quantification MS->Data

References

Application Notes and Protocols: 1-Myristoyl-3-docosanoyl-rac-glycerol in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-docosanoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing a saturated myristic acid (14:0) at the sn-1 position and a saturated docosanoic acid (22:0) at the sn-3 position. Diacylglycerols are critical lipid second messengers in a multitude of cellular signaling pathways and also serve as key intermediates in lipid metabolism. The unique asymmetric fatty acid composition of this molecule may confer specific properties, making it a valuable tool for investigating the substrate specificity and activity of various enzymes.

These application notes provide detailed protocols for the use of this compound in two major classes of enzymatic assays: as a substrate for Diacylglycerol Kinase (DGK) and as an activator for Protein Kinase C (PKC).

Application Note 1: Substrate for Diacylglycerol Kinase (DGK) Assays

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA). This reaction terminates DAG-mediated signaling and generates PA, another important signaling lipid. Assaying DGK activity is crucial for understanding its role in cellular processes and for screening potential inhibitors. This compound can serve as a substrate to measure the activity of DGK isoforms. The rate of its conversion to the corresponding phosphatidic acid is the basis of the assay.

Experimental Protocol: In Vitro DGK Activity Assay

This protocol describes a radioactive method to measure DGK activity using [γ-³²P]ATP.

Materials:

  • This compound

  • Purified or recombinant DGK enzyme

  • [γ-³²P]ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Lipid Vesicle Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl

  • Phosphatidylserine (B164497) (PS)

  • ATP solution (non-radioactive)

  • Reaction Stop Solution: Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Thin Layer Chromatography (TLC) plates (silica gel 60)

  • TLC Mobile Phase: Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Substrate Preparation:

    • Prepare mixed micelles or lipid vesicles containing this compound and phosphatidylserine (PS). A common ratio is 90:10 (mol/mol) DAG:PS.

    • Dissolve the lipids in chloroform, mix, and then evaporate the solvent under a stream of nitrogen to form a thin film.

    • Resuspend the lipid film in Lipid Vesicle Buffer and sonicate on ice until the solution is clear to form small unilamellar vesicles.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 20 µL of the lipid vesicle suspension.

    • Add 20 µL of Assay Buffer containing the purified DGK enzyme.

    • Pre-incubate the mixture for 5 minutes at 30°C.

    • Initiate the reaction by adding 10 µL of a solution containing 1 mM ATP and [γ-³²P]ATP (specific activity of ~500 cpm/pmol).

    • Incubate the reaction for 10-30 minutes at 30°C. The reaction time should be optimized to ensure linear product formation.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 500 µL of Chloroform:Methanol (2:1).

    • Add 100 µL of 0.9% NaCl and vortex thoroughly.

    • Centrifuge for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Analysis:

    • Spot the extracted organic phase onto a TLC plate.

    • Develop the TLC plate in the Mobile Phase until the solvent front is near the top.

    • Air dry the plate and visualize the radiolabeled phosphatidic acid using a phosphorimager.

    • Alternatively, scrape the silica (B1680970) corresponding to the phosphatidic acid spot and quantify the radioactivity using a scintillation counter.

Illustrative Data Presentation

The following tables represent example data that could be generated from such experiments.

Table 1: Michaelis-Menten Kinetics of a DGK Isoform with this compound

Substrate Concentration (µM)Initial Velocity (pmol/min/mg)
1055.6
25119.0
50192.3
100285.7
200400.0
400500.0
Kinetic Parameter Value
Vmax625 pmol/min/mg
Km80 µM

Table 2: Inhibition of DGK Activity by a Novel Inhibitor

Inhibitor Concentration (nM)% Inhibition
112.5
1045.8
5078.3
10090.1
50098.2
Inhibition Parameter Value
IC₅₀12.5 nM

Experimental Workflow Diagram

DGK_Assay_Workflow sub_prep 1. Substrate Preparation (DAG/PS Vesicles) reaction_setup 2. Reaction Setup (Add Vesicles, Buffer, Enzyme) sub_prep->reaction_setup pre_inc 3. Pre-incubation (5 min at 30°C) reaction_setup->pre_inc reaction_start 4. Start Reaction (Add [γ-³²P]ATP) pre_inc->reaction_start incubation 5. Incubation (10-30 min at 30°C) reaction_start->incubation termination 6. Reaction Termination & Lipid Extraction incubation->termination analysis 7. TLC Analysis & Quantification termination->analysis results 8. Data Analysis (Kinetics, IC50) analysis->results

Caption: Workflow for an in vitro Diacylglycerol Kinase (DGK) assay.

Application Note 2: Activator for Protein Kinase C (PKC) Assays

Conventional and novel isoforms of Protein Kinase C (PKC) are allosterically activated by DAG. In conjunction with phosphatidylserine (PS), DAG binding to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the enzyme's kinase function. This compound can be used to investigate the activation of specific PKC isoforms, which may exhibit differential sensitivity to DAGs with varying fatty acid compositions.

Experimental Protocol: In Vitro PKC Activity Assay

This protocol outlines a common method for measuring PKC activity using a peptide substrate and [γ-³²P]ATP.

Materials:

  • This compound

  • Purified or recombinant PKC enzyme

  • PKC Peptide Substrate (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • PKC Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂

  • Lipid Activator Mix: Prepare vesicles of Phosphatidylserine (PS) and this compound (e.g., at a 4:1 molar ratio of PS:DAG) as described in the DGK protocol.

  • ATP solution (non-radioactive)

  • Reaction Stop Solution: 75 mM Phosphoric Acid

  • P81 Phosphocellulose Paper

  • Wash Buffer: 0.75% Phosphoric Acid

  • Scintillation Counter

Procedure:

  • Reaction Setup:

    • For each reaction, add the following to a microcentrifuge tube on ice:

      • 25 µL PKC Assay Buffer

      • 10 µL Lipid Activator Mix (or control buffer)

      • 5 µL PKC Peptide Substrate (e.g., 1 mg/mL stock)

      • 5 µL purified PKC enzyme

  • Reaction Initiation:

    • Pre-warm the tubes to 30°C for 3 minutes.

    • Initiate the reaction by adding 5 µL of a solution containing 0.5 mM ATP and [γ-³²P]ATP (specific activity of ~200 cpm/pmol).

    • Incubate for 10 minutes at 30°C.

  • Reaction Termination:

    • Stop the reaction by spotting 45 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper. The acidic stop solution is not strictly necessary as the paper binds the phosphorylated peptide.

  • Washing and Quantification:

    • Immediately after spotting, immerse the P81 papers in a beaker of Wash Buffer.

    • Wash the papers three times for 5 minutes each with gentle stirring in fresh Wash Buffer to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

    • Place the dry papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Illustrative Data Presentation

Table 3: Activation of a PKC Isoform by this compound

Activator Concentration (µM)PKC Activity (pmol/min/mg)Fold Activation over Basal
0 (Basal)15.21.0
188.25.8
5254.016.7
10410.527.0
25550.136.2
50589.338.8
Activation Parameter Value
EC₅₀7.5 µM

Signaling Pathway Diagram

PKC_Activation_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG This compound (DAG) PIP2->DAG PKC_active Active PKC DAG->PKC_active Binds & Activates Substrate Substrate Protein PKC_active->Substrate Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Translocates to Membrane pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by DAG.

Application Notes and Protocols: 1,3-Diacylglycerols in Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids composed of a glycerol (B35011) backbone with two fatty acid chains. They exist in different isomeric forms, primarily sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, which have distinct biological roles. While 1,2-DAG is a well-established second messenger that activates Protein Kinase C (PKC) and plays a crucial role in cellular signaling, 1,3-diacylglycerol (1,3-DAG) is primarily considered a metabolic intermediate in the synthesis and breakdown of triacylglycerols.[1][2] This key difference makes 1,3-DAG an invaluable tool in research, particularly as a negative control in signal transduction studies. Furthermore, recent research has highlighted the potential applications of 1,3-DAG in metabolic research and its relevance in studying enzymatic pathways implicated in cancer.

Application as a Negative Control in Signal Transduction Research

The most prominent research application of 1,3-DAG is its use as a negative control in studies of signaling pathways that are dependent on 1,2-DAG-mediated activation of proteins, most notably Protein Kinase C (PKC).[1]

Principle:

The activation of conventional and novel PKC isoforms is stereospecific, requiring the sn-1,2 configuration of DAG to bind to the C1 domain of the enzyme.[1][3] The sn-1,3 isomer does not effectively bind to or activate PKC.[1] Therefore, in any experiment designed to investigate the downstream effects of PKC activation, 1,3-DAG can be used to demonstrate that the observed effects are specifically due to the signaling-active 1,2-DAG and not due to non-specific lipid effects.

Signaling Pathway Diagram:

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response PLC Phospholipase C (PLC) DAG_1_2 1,2-Diacylglycerol (signaling active) PLC->DAG_1_2 PIP2 PIP2 PIP2->PLC Hydrolysis PKC_inactive Inactive PKC DAG_1_2->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrate Phosphorylation PKC_active->Downstream DAG_1_3 1,3-Diacylglycerol (inactive control) DAG_1_3->PKC_inactive Does NOT activate Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

Caption: PKC signaling pathway showing activation by 1,2-DAG and the role of 1,3-DAG as an inactive control.

Experimental Protocol: In Vitro PKC Activity Assay

This protocol describes a common method to measure PKC activity and demonstrates the use of 1,3-DAG as a negative control.

Materials:

  • Purified PKC isoform

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)

  • sn-1,2-diacylglycerol (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • sn-1,3-diacylglycerol (with similar fatty acid composition to the 1,2-DAG)

  • PKC substrate (e.g., a synthetic peptide)

  • [γ-³²P]ATP

  • Assay buffer (containing MgCl₂, CaCl₂, DTT, and a pH buffer like HEPES)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Prepare Lipid Vesicles: Prepare lipid vesicles by sonication or extrusion. The vesicles will serve as the membrane-like environment for PKC activation.

  • Set up Reaction Mixtures: In separate tubes, prepare the following reaction mixtures on ice:

    • Basal Activity: Assay buffer, lipid vesicles, PKC enzyme, and substrate.

    • 1,2-DAG Stimulation (Positive Control): Assay buffer, lipid vesicles containing 1,2-DAG, PKC enzyme, and substrate.

    • 1,3-DAG Control (Negative Control): Assay buffer, lipid vesicles containing 1,3-DAG, PKC enzyme, and substrate.

    • Blank: All components except the PKC enzyme.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube and incubate at the optimal temperature for the PKC isoform (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by adding cold TCA.

  • Isolate Substrate: Spot the reaction mixture onto phosphocellulose paper squares. Wash the papers extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify Phosphorylation: Place the dried paper squares into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) incorporated per minute per mg of enzyme) for each condition after subtracting the blank.

Expected Results: A significant increase in PKC activity should be observed in the presence of 1,2-DAG compared to the basal activity. The 1,3-DAG control should show activity levels similar to the basal level, demonstrating the specificity of 1,2-DAG in PKC activation.

Applications in Metabolic Research

1,3-DAG has garnered interest in nutritional and metabolic research due to its different metabolic fate compared to triacylglycerols (TAGs) and 1,2-DAG. It has been investigated for its potential to suppress body fat accumulation and improve metabolic parameters.[4]

Principle:

When consumed, 1,3-DAG is metabolized differently than TAGs. This is attributed to its structure, which influences its digestion and absorption.[4] Research suggests that diets enriched with 1,3-DAG may lead to reduced body fat accumulation and improved insulin (B600854) sensitivity by potentially suppressing gluconeogenesis in the liver and stimulating fat oxidation in skeletal muscle.[5]

Metabolic Pathway Diagram:

Metabolic_Pathway cluster_ingestion Dietary Intake cluster_metabolism Metabolic Effects TAG Triacylglycerol (TAG) Fat_Accumulation Body Fat Accumulation TAG->Fat_Accumulation Promotes DAG_1_3 1,3-Diacylglycerol DAG_1_3->Fat_Accumulation Suppresses Fat_Oxidation Skeletal Muscle Fat Oxidation DAG_1_3->Fat_Oxidation Stimulates Gluconeogenesis Hepatic Gluconeogenesis DAG_1_3->Gluconeogenesis Suppresses Insulin_Sensitivity Improved Insulin Sensitivity Fat_Oxidation->Insulin_Sensitivity Gluconeogenesis->Insulin_Sensitivity Suppression improves

Caption: Proposed metabolic effects of dietary 1,3-diacylglycerol compared to triacylglycerol.

Experimental Protocol: In Vivo Study in a Mouse Model of Diet-Induced Obesity

This protocol outlines a general approach to investigate the metabolic effects of dietary 1,3-DAG in an animal model.

Materials:

  • C57BL/6J mice (a common strain for obesity studies)

  • High-fat diet (HFD) with TAG as the primary fat source (Control diet)

  • High-fat diet with 1,3-DAG oil replacing the TAG oil (Test diet)

  • Metabolic cages for monitoring food intake, and energy expenditure

  • Equipment for glucose and insulin tolerance tests

  • Equipment for body composition analysis (e.g., DEXA or MRI)

  • Reagents for tissue triglyceride measurement and gene expression analysis (qRT-PCR)

Procedure:

  • Acclimatization and Baseline Measurements: Acclimatize mice to the housing conditions. Record baseline body weight and body composition.

  • Dietary Intervention: Randomly assign mice to either the control HFD or the 1,3-DAG-enriched HFD. Provide ad libitum access to food and water for a specified period (e.g., 12-16 weeks).

  • Monitor Body Weight and Food Intake: Record body weight and food intake weekly.

  • Metabolic Phenotyping:

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at different time points during the study to assess glucose homeostasis and insulin sensitivity.

    • Energy Expenditure: Place mice in metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and energy expenditure.

  • Terminal Procedures: At the end of the study, euthanize the mice and collect blood and tissues (liver, skeletal muscle, adipose tissue).

  • Biochemical and Molecular Analyses:

    • Measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • Quantify triglyceride content in the liver and skeletal muscle.

    • Analyze the expression of genes involved in fatty acid oxidation and gluconeogenesis in the liver and skeletal muscle using qRT-PCR.

Quantitative Data Summary:

ParameterControl Diet (TAG)1,3-DAG DietReference
Body Weight GainHigherLower[5]
Body Fat AccumulationHigherLower[5]
Glucose ToleranceImpairedImproved[5]
Hepatic PEPCK Gene ExpressionUnchanged/HighReduced[5]
Muscle PPARα Gene ExpressionUnchanged/LowIncreased[5]

Applications in Cancer Research: Studying Diacylglycerol Kinases

While 1,3-DAG itself is not a direct player in cancer signaling, its metabolism is relevant to cancer research through the study of diacylglycerol kinases (DGKs). DGKs phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[6][7] Several DGK isoforms, particularly DGKα, are implicated in cancer progression.[8][9][10]

Principle:

DGKs regulate the balance between two signaling lipids: DAG and PA. In cancer, the upregulation of DGKα can attenuate the pro-apoptotic and anti-proliferative signals mediated by DAG and its effectors like PKC, while producing PA, which can activate pro-survival pathways.[8] Therefore, DGKs are considered potential therapeutic targets. In this context, 1,3-DAG can be used as a substrate or a control substrate in assays designed to measure DGK activity.

Signaling and Metabolic Intersection Diagram:

Caption: Role of DGKα at the intersection of signaling and metabolism in cancer.

Experimental Protocol: In Vitro Diacylglycerol Kinase Assay

This protocol provides a general method for measuring DGK activity, where 1,3-DAG could be tested as a potential substrate or control.

Materials:

  • Source of DGK enzyme (e.g., cell lysate or purified recombinant DGK)

  • Lipid substrate: 1,2-diacylglycerol and/or 1,3-diacylglycerol

  • Assay buffer (containing detergent like octyl-β-glucoside, MgCl₂, DTT, and a pH buffer)

  • [γ-³²P]ATP

  • Lipid extraction reagents (e.g., chloroform, methanol (B129727), HCl)

  • Thin-layer chromatography (TLC) plate and developing solvent

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare Substrate: Prepare the lipid substrate (1,2-DAG or 1,3-DAG) in the assay buffer containing detergent to form micelles.

  • Set up Reactions: In separate tubes, combine the assay buffer, lipid substrate, and the DGK enzyme source.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP and incubate at 37°C for a defined period.

  • Stop Reaction and Extract Lipids: Terminate the reaction by adding methanol and chloroform/HCl to extract the lipids.

  • Separate Lipids by TLC: Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate phosphatidic acid (the product) from other lipids.

  • Visualize and Quantify Product: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled phosphatidic acid. Quantify the spot intensity to determine the amount of product formed.

  • Data Analysis: Compare the activity of the DGK enzyme with 1,2-DAG versus 1,3-DAG as the substrate.

Enzymatic Synthesis of 1,3-Diacylglycerols for Research

For many research applications, pure 1,3-DAGs with defined fatty acid compositions are required. Enzymatic synthesis offers a specific and efficient method for their preparation.[11][12][13]

Principle:

Specific lipases can be used to catalyze the esterification of glycerol with fatty acids. By controlling the reaction conditions and the type of lipase (B570770), the synthesis can be directed towards the formation of 1,3-DAGs.[11][12]

Experimental Workflow for Enzymatic Synthesis:

Enzymatic_Synthesis_Workflow Reactants Glycerol + Fatty Acids Reaction Enzymatic Esterification (e.g., Lipozyme RM IM) Solvent-free system Reactants->Reaction Purification Purification (e.g., Molecular Distillation, Solvent Fractionation) Reaction->Purification Product Pure 1,3-Diacylglycerol Purification->Product Analysis Analysis (HPLC, GC) Product->Analysis

Caption: General workflow for the enzymatic synthesis and purification of 1,3-diacylglycerol.

Protocol: Solvent-Free Enzymatic Synthesis of 1,3-Dilaurin (B53383)

This protocol is adapted from published methods for the synthesis of 1,3-DAGs.[11][14]

Materials:

  • Glycerol

  • Lauric acid

  • Immobilized lipase (e.g., Lipozyme RM IM)

  • Reaction vessel (e.g., a pear-shaped flask)

  • Water bath or heating mantle

  • Vacuum pump

  • Equipment for product analysis (e.g., HPLC)

Procedure:

  • Combine Reactants: Add glycerol and lauric acid (e.g., in a 1:2 molar ratio) to the reaction vessel.

  • Add Enzyme: Add the immobilized lipase (e.g., 5% by weight of the reactants).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50°C) with stirring. Apply a vacuum to remove the water produced during the esterification, which drives the reaction towards product formation.[11]

  • Monitor Reaction: Take samples at different time points and analyze the conversion of lauric acid and the content of 1,3-dilaurin using methods like KOH titration for free fatty acid content and HPLC for lipid profile.[11]

  • Stop Reaction and Recover Enzyme: Once the desired conversion is reached, stop the reaction by cooling and recover the immobilized enzyme by filtration for potential reuse.

  • Purify Product: The crude product can be purified using techniques such as molecular distillation or solvent fractionation to obtain high-purity 1,3-dilaurin.[12][13]

Quantitative Data on Synthesis and Purity:

1,3-DAG ProductFatty AcidReaction Time (h)Conversion of Fatty Acid (%)Final Purity of 1,3-DAG (%)Reference
1,3-DilaurinLauric Acid (C12:0)395.399.1[11][14]
1,3-DicaprylinCaprylic Acid (C8:0)--98.5[11][14]
1,3-DicaprinCapric Acid (C10:0)--99.2[11][14]
1,3-DipalmitinPalmitic Acid (C16:0)--99.5[11][14]
1,3-DisterinStearic Acid (C18:0)--99.4[11][14]

1,3-Diacylglycerols serve as a versatile and essential tool in various areas of biomedical research. Their primary application lies in their use as a specific negative control to elucidate the signaling pathways mediated by their isomer, 1,2-diacylglycerol. Furthermore, their unique metabolic properties have opened up avenues for research in nutrition and metabolic diseases. While not a direct signaling molecule in cancer, the study of its metabolism provides insights into the function of diacylglycerol kinases, which are emerging as important therapeutic targets. The ability to synthesize high-purity 1,3-DAGs enzymatically further enhances their utility for researchers in these fields.

References

Application Notes and Protocols: Preparation of Stock Solutions of 1-Myristoyl-3-docosanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-docosanoyl-rac-glycerol is a diacylglycerol (DAG) containing myristic acid (14:0) at the sn-1 position and docosanoic acid (22:0) at the sn-3 position.[1][2][3] Diacylglycerols are critical lipids involved in a multitude of cellular processes, acting as intermediates in lipid metabolism and as signaling molecules.[4][5] The preparation of accurate and stable stock solutions of this compound is a crucial first step for in vitro and in vivo studies investigating its biological functions. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this lipid.

Physicochemical Properties and Solubility Data

This compound is a solid at room temperature.[3][6] Its solubility in various common laboratory solvents is a critical factor in the preparation of stock solutions. The following table summarizes the available solubility data.

Solvent Solubility Notes
Dimethylformamide (DMF)20 mg/mLA suitable solvent for high-concentration stock solutions.
Dimethyl sulfoxide (B87167) (DMSO)7 mg/mLA common solvent for biological assays, but lower solubility than DMF.
Ethanol0.25 mg/mLPoor solubility; not recommended for preparing concentrated stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.2)0.7 mg/mLVery low solubility; direct dissolution in aqueous buffers is not recommended for stock preparation.
Table 1: Solubility of this compound in Common Solvents. [3][7]

Recommended Solvents for Stock Solution Preparation

Based on the solubility data, Dimethylformamide (DMF) is the recommended solvent for preparing high-concentration primary stock solutions of this compound. Dimethyl sulfoxide (DMSO) can also be used, although the maximum achievable concentration will be lower. For experiments where DMF or DMSO may interfere, it is crucial to prepare a concentrated stock in one of these solvents and then perform serial dilutions into the final aqueous-based medium. Direct dissolution in aqueous buffers is not practical due to the compound's low solubility.

Experimental Protocols

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Glass vials with Teflon-lined caps

  • Analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Pipettes and sterile, disposable tips (glass or polypropylene (B1209903) compatible with the chosen solvent)

Protocol for Preparing a 20 mg/mL Stock Solution in DMF

This protocol is designed for the preparation of a high-concentration primary stock solution.

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the solid lipid using an analytical balance. For example, to prepare 1 mL of a 20 mg/mL solution, weigh 20 mg of the compound.

  • Dissolution:

    • Transfer the weighed solid to a clean, dry glass vial.

    • Add the appropriate volume of anhydrous DMF. For 20 mg of the lipid, add 1 mL of DMF.

    • Cap the vial tightly with a Teflon-lined cap.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Store the stock solution at -20°C in the tightly sealed glass vial. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol for Preparing a 5 mg/mL Stock Solution in DMSO

This protocol provides an alternative for preparing a stock solution in a commonly used solvent for biological experiments.

  • Preparation: Allow the vial of this compound to come to room temperature before opening.

  • Weighing: Weigh the desired amount of the solid lipid. For instance, to prepare 1 mL of a 5 mg/mL solution, weigh 5 mg of the compound.

  • Dissolution:

    • Transfer the weighed solid to a glass vial.

    • Add the calculated volume of anhydrous DMSO (in this example, 1 mL).

    • Secure the vial with a Teflon-lined cap.

  • Mixing: Vortex the mixture thoroughly. If the solid does not dissolve readily, gentle warming or sonication may be applied. Ensure complete dissolution by visual inspection.

  • Storage: Store the resulting stock solution at -20°C in properly sealed glass vials. Aliquoting is recommended to maintain the stability of the solution.

Handling and Storage of Stock Solutions

  • Storage Temperature: Stock solutions of this compound in organic solvents should be stored at -20°C.[3][8]

  • Container: Always use glass containers with Teflon-lined closures for storing lipid solutions in organic solvents to prevent leaching of plasticizers.[8]

  • Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.

  • Bringing to Room Temperature: Before use, allow the frozen stock solution to warm to room temperature completely before opening the vial to prevent water condensation, which can lead to lipid hydrolysis.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the key processes involved in preparing and selecting solvents for this compound stock solutions.

Stock_Solution_Preparation_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Start: Obtain Solid Lipid equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Desired Mass equilibrate->weigh add_solvent Add Anhydrous Solvent (DMF/DMSO) weigh->add_solvent mix Vortex/Sonicate for Complete Dissolution add_solvent->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -20°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a stock solution of this compound.

Solvent_Selection_Logic start Start: Need to Prepare Stock Solution concentration Desired Stock Concentration? start->concentration high_conc High Concentration (>7 mg/mL) concentration->high_conc High low_conc Low Concentration (<=7 mg/mL) concentration->low_conc Low use_dmf Use DMF (Solubility = 20 mg/mL) high_conc->use_dmf assay_compatibility Is DMSO Compatible with Assay? low_conc->assay_compatibility end Proceed with Protocol use_dmf->end use_dmso Use DMSO (Solubility = 7 mg/mL) use_dmso->end assay_compatibility->use_dmf No assay_compatibility->use_dmso Yes

Caption: Logic diagram for selecting an appropriate solvent for stock solution preparation.

References

Application Notes and Protocols: 1-Myristoyl-3-docosanoyl-rac-glycerol in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that function as intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways. The specific arrangement of fatty acyl chains on the glycerol (B35011) backbone, known as sn-isomerism, is critical for their biological activity and interaction with downstream effector proteins. 1-Myristoyl-3-docosanoyl-rac-glycerol is a specific diacylglycerol containing myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position and docosanoic acid (a saturated 22-carbon fatty acid) at the sn-3 position. While specific research applications for this particular DAG isomer are not widely documented, its structure makes it a relevant subject for lipidomics studies focusing on the roles of distinct DAG species in cellular processes.

This document provides a comprehensive overview of the potential applications of this compound in lipidomics, with detailed protocols for its analysis and a discussion of the signaling pathways in which it may be involved.

Applications in Lipidomics

The primary application of this compound in a research setting is likely as a standard for the development and validation of analytical methods in lipidomics.

  • Internal Standard in Mass Spectrometry: Due to its unique mass, it can serve as an internal standard for the quantification of other less common long-chain DAG species in complex biological samples. The use of a known amount of a standard allows for the correction of variations in sample extraction and instrument response, leading to more accurate quantification of endogenous lipids.

  • Investigating Enzyme Specificity: It can be used as a substrate in enzymatic assays to investigate the specificity of diacylglycerol kinases (DGKs), phospholipases, and other enzymes involved in lipid metabolism. Understanding how different fatty acid compositions affect enzyme activity is crucial for elucidating metabolic pathways.

  • Model for Biophysical Studies: The defined structure of this compound makes it suitable for use in model membrane systems to study the biophysical effects of specific DAGs on membrane properties such as fluidity, curvature, and domain formation.

  • Probing Signaling Pathways: While direct evidence is lacking, this DAG could be used to investigate the activation of signaling proteins that are sensitive to the fatty acid composition of DAGs, such as certain isoforms of protein kinase C (PKC).[1][2]

Data Presentation

Due to the absence of specific experimental data for this compound in the scientific literature, the following tables provide illustrative examples of how quantitative data for such a lipid could be presented.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C39H76O5
Molecular Weight 625.03 g/mol
Fatty Acid at sn-1 Myristic Acid (14:0)
Fatty Acid at sn-3 Docosanoic Acid (22:0)
Appearance Solid
Purity ≥98% (typical for commercial standards)

Table 2: Illustrative LC-MS/MS Parameters for Diacylglycerol Analysis

ParameterSetting
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Gradient 30% B to 100% B over 15 min, hold at 100% B for 5 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Example) Precursor Ion (M+NH4)+ -> Product Ion (loss of fatty acid)

Experimental Protocols

The following are detailed protocols for the extraction and analysis of diacylglycerols from biological samples, which would be applicable for studying lipids like this compound.

Protocol 1: Lipid Extraction from Cultured Cells

This protocol describes a standard method for extracting total lipids from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade

  • Chloroform (B151607), HPLC grade

  • 0.9% NaCl solution, ice-cold

  • Cell scraper

  • Conical tubes (15 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold methanol to the dish and scrape the cells.

  • Transfer the cell suspension to a 15 mL conical tube.

  • Add 2 mL of chloroform to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Add 1 mL of chloroform and vortex for 30 seconds.

  • Add 1 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent (e.g., isopropanol/acetonitrile) for LC-MS/MS analysis.

Protocol 2: Quantification of Diacylglycerols by LC-MS/MS

This protocol outlines a general method for the quantitative analysis of DAGs using a triple quadrupole mass spectrometer.

Materials:

  • Reconstituted lipid extract from Protocol 1

  • Internal standard (a DAG with a distinct mass, e.g., a deuterated analog)

  • LC-MS/MS system with an ESI source

  • Appropriate LC column and mobile phases (see Table 2 for an example)

Procedure:

  • Prepare a calibration curve by serially diluting a known concentration of a DAG standard (e.g., this compound) and spiking each dilution with a fixed concentration of the internal standard.

  • Spike the unknown samples with the same fixed concentration of the internal standard.

  • Set up the LC-MS/MS method with appropriate chromatographic conditions and MRM (Multiple Reaction Monitoring) transitions for the target DAGs and the internal standard.

  • Inject the calibration standards and the samples onto the LC-MS/MS system.

  • Integrate the peak areas for the target DAGs and the internal standard in the resulting chromatograms.

  • Construct a calibration curve by plotting the ratio of the peak area of the standard to the peak area of the internal standard against the concentration of the standard.

  • Calculate the concentration of the DAGs in the unknown samples using the regression equation from the calibration curve.

Signaling Pathways and Visualizations

Diacylglycerols are key activators of the Protein Kinase C (PKC) family of enzymes.[1][3] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the plasma membrane and activation, leading to the phosphorylation of a wide range of downstream targets involved in various cellular processes.

DAG_PKC_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Agonist Agonist (e.g., Growth Factor) Receptor Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Responses (e.g., Proliferation, Differentiation) PKC_active->Cellular_Response Phosphorylates Targets ER ER IP3->ER Binds to Receptors Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive Co-activates (for cPKC)

Caption: Diacylglycerol-mediated activation of Protein Kinase C (PKC).

Lipidomics_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Internal_Standard Add Internal Standard (e.g., this compound) Sample->Internal_Standard Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) LC_MS LC-MS/MS Analysis (Reversed-Phase C18, ESI+, MRM) Extraction->LC_MS Internal_Standard->Extraction Data_Processing Data Processing (Peak Integration, Quantification) LC_MS->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Caption: A typical experimental workflow for diacylglycerol analysis in lipidomics.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 1-Myristoyl-3-docosanoyl-rac-glycerol in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 1-Myristoyl-3-docosanoyl-rac-glycerol in ethanol (B145695). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in ethanol?

A1: The solubility of this compound in ethanol is documented to be 0.25 mg/ml.[1][2] It is important to note that this value may be dependent on the specific temperature and purity of the reagents used.

Q2: Why is the solubility of this mixed-chain triglyceride relatively low in ethanol?

A2: The solubility of lipids like this compound in ethanol is influenced by the molecular structure. This molecule has long fatty acid chains (myristic acid C14 and docosanoic acid C22), which are nonpolar.[2][3][4][5] While ethanol has both polar and nonpolar characteristics, its polarity is a limiting factor for dissolving highly nonpolar, long-chain lipids.[6][7][8] Generally, as the carbon chain length of a lipid increases, its solubility in polar solvents like ethanol decreases.[7]

Q3: What common problems might I encounter when trying to dissolve this compound in ethanol?

A3: Researchers may face several challenges:

  • Incomplete Dissolution: The lipid may not fully dissolve at the target concentration, resulting in a cloudy suspension or visible particulate matter.

  • Precipitation: The lipid may initially dissolve, especially with heating, but then precipitate out of the solution as it cools to room temperature.

  • Slow Dissolution Rate: The dissolution process can be slow, requiring significant time and agitation.

Q4: Are there any methods to improve the solubility or dissolution rate?

A4: Yes, several techniques can be employed to aid in the dissolution process:

  • Heating: Gently warming the ethanol solution can increase the kinetic energy and help overcome the intermolecular forces, thereby improving solubility. It is advisable to use a water bath for controlled heating.

  • Sonication: Using a sonication bath can help to break down lipid aggregates and enhance the interaction between the solvent and the solute.[9]

  • Vortexing: Vigorous mixing or vortexing can also aid in the dissolution process.

  • Co-solvents: While not always ideal depending on the application, the use of a small amount of a more nonpolar co-solvent in which the lipid is more soluble could be considered if the experimental design allows.

Quantitative Solubility Data

The table below summarizes the known solubility of this compound in ethanol and other common laboratory solvents.

SolventSolubility (mg/ml)
Ethanol 0.25 [1][2]
DMF20[1][2]
DMSO7[1][2]
PBS (pH 7.2)0.7[1]

Experimental Protocol: Determining Solubility

This protocol provides a general method for determining the solubility of a lipid, such as this compound, in ethanol.

Materials:

  • This compound

  • Absolute Ethanol (or desired concentration)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Water bath or heating block

  • Centrifuge

  • Micropipettes

  • Filter paper or syringe filter (optional)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a known volume of ethanol to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a shaker or on a vortex mixer at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle heating may be applied initially to aid dissolution, but the solution should be allowed to return to the target temperature for an extended period to allow any excess solute to precipitate.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved lipid.

    • Alternatively, allow the undissolved solid to settle by gravity.

  • Sampling of the Supernatant:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Solvent Evaporation and Quantification:

    • Transfer the collected supernatant to a pre-weighed vial.

    • Evaporate the ethanol under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.

    • Weigh the vial containing the dried lipid residue.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dissolved lipid by the volume of the supernatant taken.

Troubleshooting and Logical Workflows

The following diagrams illustrate a troubleshooting workflow for dissolving this compound in ethanol and the key factors that influence its solubility.

G start Start: Dissolve Lipid in Ethanol add_lipid Add weighed lipid to ethanol start->add_lipid vortex Vortex at Room Temperature add_lipid->vortex check_dissolved Is the solution clear? vortex->check_dissolved success Success: Lipid Dissolved check_dissolved->success Yes troubleshoot Troubleshooting Required check_dissolved->troubleshoot No heat Gently heat solution (e.g., 40-50°C) troubleshoot->heat sonicate Sonicate for 5-10 minutes heat->sonicate check_again Is the solution clear now? sonicate->check_again reassess Re-evaluate concentration. Is it above solubility limit (0.25 mg/ml)? check_again->reassess No end_success_ts Success with Troubleshooting check_again->end_success_ts Yes reassess->heat No, try again end_fail Insoluble at this concentration. Consider alternative solvent or lower concentration. reassess->end_fail Yes

Caption: Troubleshooting workflow for dissolving lipids in ethanol.

G solubility Solubility of this compound in Ethanol solute Solute Properties solute->solubility chain_length Long Fatty Acid Chains (C14 & C22) solute->chain_length polarity_solute Overall Nonpolar Nature solute->polarity_solute purity_solute Purity of Lipid solute->purity_solute solvent Solvent Properties solvent->solubility polarity_solvent Ethanol's Polarity solvent->polarity_solvent purity_solvent Water Content (Anhydrous vs. %) solvent->purity_solvent temp Temperature temp->solubility increase_temp Increased Temperature (Generally increases solubility) temp->increase_temp

Caption: Factors influencing the solubility of lipids in ethanol.

References

how to dissolve 1-Myristoyl-3-docosanoyl-rac-glycerol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of 1-Myristoyl-3-docosanoyl-rac-glycerol for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its physical form?

A1: this compound is a mixed diacylglycerol (DAG) containing myristic acid (a saturated C14 fatty acid) and docosanoic acid (a saturated C22 fatty acid) esterified to a glycerol (B35011) backbone. It is typically supplied as a solid.

Q2: In which solvents is this compound soluble?

A2: Based on available data, the solubility of this compound in common laboratory solvents is summarized in the table below.

Q3: What is the recommended method for preparing a stock solution?

A3: The recommended method is to dissolve the solid compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock solution. Due to its higher solubilizing capacity for this compound, DMSO is often a preferred choice.

Q4: What are the maximum recommended concentrations of DMSO or ethanol in cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of the solvent in the cell culture medium should be minimized. For DMSO, it is generally recommended to keep the final concentration below 0.5%, with many researchers aiming for 0.1% or less for sensitive cell lines or long-term experiments.[1][2] For ethanol, a final concentration of less than 1% is generally considered safe for most cell lines, though lower concentrations are always preferable.[3]

Q5: What should I do if the compound precipitates when I add it to my aqueous experimental buffer or cell culture medium?

A5: Precipitation upon dilution into an aqueous solution is a common issue with lipophilic compounds. Please refer to our Troubleshooting Guide for detailed steps on how to address this.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)7 mg/mL[1]
Dimethylformamide (DMF)20 mg/mL[1]
Ethanol0.25 mg/mL[1]
PBS (pH 7.2)0.7 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound (Molecular Weight: 625.0 g/mol ) in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Pre-weigh Compound: Accurately weigh the desired amount of this compound in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.25 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound. For a 10 mM solution, you would add 1 mL of DMSO for every 6.25 mg of the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If the compound does not readily dissolve, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes.

  • Storage: Store the aliquots at -20°C for long-term stability.

Protocol 2: Dilution of Stock Solution into Cell Culture Medium

This protocol describes the dilution of the 10 mM stock solution into cell culture medium to achieve a desired final working concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution required for your desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM:

    • (V1) * (C1) = (V2) * (C2)

    • (V1) * (10,000 µM) = (1000 µL) * (10 µM)

    • V1 = 1 µL

  • Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mixing: Immediately and gently mix the solution by inverting the tube or by gentle vortexing to ensure homogeneity and minimize precipitation.[2]

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound will not dissolve in the organic solvent. Insufficient solvent volume or low temperature.- Ensure the correct volume of solvent has been added. - Gently warm the solution in a 37°C water bath and vortex intermittently.[1] - If necessary, brief sonication in a bath sonicator can be attempted, but be cautious of potential degradation with excessive sonication.
Precipitation occurs immediately upon dilution into aqueous buffer or cell culture medium. The final concentration exceeds the aqueous solubility of the compound. Rapid change in solvent polarity.- Lower the final working concentration of the compound.[2] - Pre-warm the aqueous medium to 37°C before adding the stock solution.[4] - Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[2] - Prepare an intermediate dilution in the culture medium before making the final dilution.
Cloudiness or precipitate forms in the culture medium after incubation. Compound instability in the aqueous environment over time. Interaction with media components. Evaporation of media leading to increased concentration.- Perform media changes with freshly prepared compound-containing media every 24-48 hours.[4] - Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and stability.[5] - Ensure proper humidification in the incubator to minimize evaporation.
Increased cell death or altered cell morphology observed after treatment. Cytotoxicity of the compound itself. Solvent toxicity.- Perform a dose-response experiment to determine the optimal non-toxic working concentration of the compound. - Ensure the final solvent concentration is within the recommended safe limits (e.g., <0.5% for DMSO).[2] - Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess solvent effects.

Visualizations

Dissolution_Workflow Workflow for Dissolving this compound start Start: Solid this compound weigh Weigh Compound start->weigh add_solvent Add Anhydrous DMSO or Ethanol weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution warm Gentle Warming (37°C) / Sonication check_dissolution->warm No stock_solution Stock Solution (-20°C Storage) check_dissolution->stock_solution Yes warm->dissolve dilute Dilute in Pre-warmed Aqueous Medium stock_solution->dilute check_precipitation Precipitation? dilute->check_precipitation troubleshoot Refer to Troubleshooting Guide check_precipitation->troubleshoot Yes final_solution Final Working Solution for Experiment check_precipitation->final_solution No

Caption: Decision workflow for dissolving the compound.

Troubleshooting_Logic Troubleshooting Logic for Precipitation precipitation Precipitation Observed immediate Immediate Precipitation? precipitation->immediate delayed Delayed Precipitation (During Incubation)? immediate->delayed No lower_conc Lower Final Concentration immediate->lower_conc Yes slow_dilution Slower, Dropwise Dilution immediate->slow_dilution Yes use_carrier Use Carrier (e.g., BSA) immediate->use_carrier Yes delayed->use_carrier Yes fresh_media Change Media Frequently delayed->fresh_media Yes check_evaporation Check Incubator Humidity delayed->check_evaporation Yes

Caption: Logic for troubleshooting precipitation issues.

References

Technical Support Center: 1-Myristoyl-3-docosanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Myristoyl-3-docosanoyl-rac-glycerol (MDG) in solution. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Stability of this compound

Q1: What is this compound (MDG)?

A1: this compound is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position and docosanoic acid (a saturated 22-carbon fatty acid) at the sn-3 position. As a 1,3-DAG, it is a specific regioisomer.

Q2: What are the primary stability concerns for MDG in solution?

A2: The two main degradation pathways for diacylglycerols like MDG in solution are:

  • Acyl Migration (Isomerization): This is a significant concern where one of the acyl chains migrates to the free hydroxyl group at the sn-2 position. This process converts the initial 1,3-DAG into the 1,2- or 2,3-DAG isomer. This is a spontaneous process, and the isomers will exist in an equilibrium mixture.[1] The 1,3-isomer is generally the more thermodynamically stable form.

  • Hydrolysis: The ester bonds linking the myristic and docosanoic acid chains to the glycerol backbone can be cleaved, particularly in the presence of water, leading to the formation of monoacylglycerols and free fatty acids. This process can be accelerated by acidic or basic conditions and the presence of lipase (B570770) enzymes.

Q3: Why is it crucial to be aware of acyl migration?

A3: The isomeric form of a diacylglycerol dictates its biological activity. For instance, in cell signaling, sn-1,2-diacylglycerols are potent activators of Protein Kinase C (PKC), while sn-1,3-diacylglycerols are not. If you are studying the biological effects of 1,3-MDG, its isomerization to a 1,2- or 2,3-isomer could lead to unintended biological activity and inconsistent experimental results.

Troubleshooting Common Issues

Issue 1: Inconsistent results in my cell-based or biochemical assays.

  • Possible Cause: Your MDG solution may have undergone acyl migration, altering the effective concentration of the desired 1,3-isomer and potentially introducing biologically active 1,2- or 2,3-isomers.

  • Troubleshooting Steps:

    • Verify Isomeric Purity: Analyze your current MDG solution using an appropriate analytical method (see "Protocols for Stability Assessment" below) to determine the ratio of 1,3- to 1,2(2,3)- isomers.

    • Review Handling Procedures: Assess your solution preparation and storage protocols against the "Best Practices for Handling and Storage" outlined below.

    • Use Freshly Prepared Solutions: For sensitive applications, it is highly recommended to prepare MDG solutions fresh from a solid stock for each experiment to minimize the extent of isomerization.

Issue 2: I observe a precipitate in my aqueous buffer after adding the MDG stock solution.

  • Possible Cause: MDG has very low solubility in aqueous solutions. The precipitate is likely the compound crashing out of solution.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF, Ethanol) from your stock solution is kept to a minimum in your final aqueous medium (typically ≤ 0.5%) to reduce insolubility and potential cytotoxicity.

    • Method of Addition: Pre-warm your aqueous buffer (e.g., to 37°C for cell culture) and add the MDG stock solution dropwise while gently vortexing. This gradual dilution can help prevent immediate precipitation.

    • Sonication: A brief sonication in a water bath sonicator (1-2 minutes) can help to create a more uniform dispersion of the lipid.

    • Use of a Carrier: For some applications, the use of a carrier molecule like bovine serum albumin (BSA) or a suitable surfactant can improve the solubility of lipids in aqueous media.

Frequently Asked Questions (FAQs)

Q4: What is the expected shelf-life of solid MDG?

A4: When stored as a solid at -20°C, this compound is stable for at least four years.

Q5: In which solvents is MDG soluble?

A5: The approximate solubilities for MDG are provided in the table below. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent.

SolventApproximate Solubility
DMF20 mg/ml
DMSO7 mg/ml
Ethanol0.25 mg/ml
PBS (pH 7.2)0.7 mg/ml

Q6: What factors can accelerate the degradation of MDG in solution?

A6: The following table summarizes the key factors that can negatively impact the stability of MDG in solution.

FactorEffect
Temperature Higher temperatures significantly increase the rate of both acyl migration and hydrolysis.
pH Basic conditions can catalyze both acyl migration and hydrolysis. Acidic conditions primarily promote hydrolysis.
Solvent Protic solvents (like alcohols) and the presence of water can facilitate hydrolysis.
Moisture Even small amounts of water can lead to hydrolysis over time.
Freeze-Thaw Cycles Repeated cycles can introduce moisture and potentially accelerate degradation.
Enzymes The presence of lipases will rapidly hydrolyze the ester bonds.

Best Practices for Handling and Storage

To ensure the integrity of your this compound and obtain reproducible experimental results, adhere to the following guidelines:

  • Long-Term Storage: For long-term storage, MDG should be kept as a solid at -20°C or below.

  • Stock Solutions:

    • Prepare concentrated stock solutions in a high-purity, anhydrous organic solvent such as DMF or DMSO.

    • Store stock solutions at -20°C or -80°C in glass vials with Teflon-lined caps.[2][3]

    • To prevent contamination from plasticizers, do not use plastic containers or pipette tips for storing or transferring organic stock solutions.[2][3]

    • Overlay the solution with an inert gas (argon or nitrogen) before sealing to prevent oxidation, although this is a greater concern for unsaturated lipids.[2][3]

  • Aliquoting: It is highly recommended to aliquot stock solutions into single-use volumes. This practice avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting an aliquot of the stock solution immediately before use. Discard any unused working solution.

Visualizing Degradation and Experimental Workflows

Acyl_Migration_Pathway cluster_legend Legend MDG This compound (1,3-DAG) Intermediate Orthoester Intermediate (Unstable) MDG->Intermediate Acyl Migration Isomer 1-Myristoyl-2-docosanoyl-rac-glycerol (1,2-DAG isomer) Intermediate->Isomer Rearrangement Isomer->Intermediate Reverse Migration Stable Stable Isomer Unstable Unstable Intermediate Process Process Arrow

Caption: Acyl migration pathway of 1,3-diacylglycerol.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Sol Prepare MDG solution in desired solvent Aliquots Create time-point aliquots Prep_Sol->Aliquots Incubate Incubate at desired conditions (e.g., 37°C) Aliquots->Incubate Time_Points Remove aliquots at T=0, T=1h, T=4h, etc. Incubate->Time_Points Analysis Analyze by HPLC, GC, or ¹H-NMR Time_Points->Analysis Quantify Quantify parent MDG and degradation products Analysis->Quantify

Caption: Experimental workflow for assessing MDG stability.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Purity Analyze solution for isomers/hydrolysis (e.g., via HPLC) Start->Check_Purity Degradation_Found Is degradation observed? Check_Purity->Degradation_Found Review_Storage Review storage conditions (Temp, Solvent, Aliquots) Degradation_Found->Review_Storage Yes Other_Factors Consider other experimental variables Degradation_Found->Other_Factors No Review_Prep Review working solution prep (Fresh prep? Temp?) Review_Storage->Review_Prep Implement_Best_Practices Implement Best Practices: - Aliquot stock - Store at -80°C - Prepare fresh working solutions Review_Prep->Implement_Best_Practices

References

Technical Support Center: Diacylglycerol (DAG) Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of diacylglycerol (DAG) samples during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of diacylglycerol (DAG) degradation in my samples?

A1: Diacylglycerol (DAG) degradation is primarily caused by two main factors: enzymatic activity and chemical instability.

  • Enzymatic Degradation: The most common issue is the activity of endogenous enzymes. Diacylglycerol kinases (DGKs) can phosphorylate DAG to form phosphatidic acid, while diacylglycerol lipases (DAGLs) hydrolyze DAG into a monoacylglycerol and a free fatty acid.[1][2][3][4] This enzymatic activity can significantly alter the quantity of DAG in your sample if not properly inhibited.

  • Chemical Instability: DAGs, particularly those with unsaturated fatty acid chains, are susceptible to oxidation.[5] Additionally, the biologically active 1,2-DAG can isomerize to the more stable but biologically inactive 1,3-DAG.[6] This process can be accelerated by inappropriate pH, temperature, and storage conditions.

Q2: How should I store my purified DAG standards and lipid extracts containing DAGs to ensure long-term stability?

A2: Proper storage is critical for maintaining the integrity of your DAG samples. For long-term storage, it is recommended to dissolve the lipid in a suitable organic solvent, such as chloroform (B151607) or a chloroform/methanol mixture, and store it at -80°C in a glass vial with a Teflon-lined cap.[7][8] Storing lipids in organic solutions in glass containers prevents leaching of impurities that can occur with plastic.[5] It is also advisable to overlay the sample with an inert gas like nitrogen or argon before sealing to minimize oxidation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[9][10] For short-term storage, -20°C is acceptable.

Q3: My DAG sample won't dissolve in my aqueous buffer for my cell-based assay. What should I do?

A3: This is a common challenge as DAGs are lipids and have very low solubility in aqueous solutions. To overcome this, you should first prepare a concentrated stock solution in an organic solvent like high-quality, anhydrous DMSO or ethanol.[11][12] When preparing your working solution, add the stock solution to your pre-warmed (37°C) aqueous buffer or cell culture medium dropwise while gently vortexing.[12] This helps to form a uniform suspension and prevent precipitation. The final concentration of the organic solvent in your assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.[11] Brief sonication can also help to create a more uniform dispersion.[12]

Q4: I am seeing inconsistent results in my experiments. Could this be related to my DAG sample preparation?

A4: Yes, inconsistent results are often linked to issues with sample integrity and preparation.[11] Key factors to consider include:

  • Reagent Quality: Ensure your DAG is of high purity and has been stored correctly to prevent degradation.

  • Solubilization: Incomplete solubilization can lead to variability in the effective concentration of DAG in your experiments.

  • Cellular Health: Ensure your cells are healthy and in a logarithmic growth phase, as stressed or overly confluent cells may respond differently to stimuli.[11]

  • Endogenous DAG Levels: The baseline levels of DAG in your cells can influence the response to exogenously added DAG.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal in DAG assay 1. DAG Degradation: The sample may have degraded due to improper storage or handling. 2. Inefficient Extraction: The extraction protocol may not be effectively isolating DAGs from the sample matrix. 3. Reagent Issues: The assay reagents (e.g., enzymes, standards) may have degraded.[13]1. Review storage and handling procedures. Ensure samples are kept on ice and processed quickly. Use fresh samples if possible. 2. Optimize your lipid extraction protocol. Consider using a well-established method like Folch or Bligh-Dyer.[14][15] A solid-phase extraction (SPE) step can also help to enrich the DAG fraction.[14][16] 3. Use fresh, high-purity reagents and standards. Verify the activity of enzymes with a positive control.
High background signal in assays 1. Contaminating Kinase Activity: The sample may contain other active kinases, leading to non-specific phosphorylation.[13] 2. Autophosphorylation of PKC: Some Protein Kinase C (PKC) isoforms can autophosphorylate.[13]1. Run a control without the activator (DAG) to determine the basal level of activity. Use specific inhibitors to confirm that the observed activity is from the kinase of interest.[13] 2. Include a control without the enzyme to measure background signal from the substrate alone.
Unexpected peaks in LC-MS or GC-MS analysis 1. Isomerization: The 1,2-DAG may have isomerized to 1,3-DAG. 2. Oxidation: Unsaturated DAGs may have been oxidized. 3. Contamination: Contaminants may have been introduced from solvents, plasticware, or other sources.1. Analyze samples as quickly as possible after extraction. Derivatization of the hydroxyl group can prevent isomerization.[6] 2. Store samples under an inert atmosphere and consider adding an antioxidant like BHT to your solvents.[8] 3. Use high-purity solvents and glass containers to minimize contamination.[5]
Poor reproducibility between sample replicates 1. Inconsistent Sample Handling: Variations in timing, temperature, or technique during sample preparation. 2. Precipitation of DAG: DAG may be precipitating out of solution during the assay.[13]1. Standardize your workflow meticulously. Ensure all samples are treated identically. 2. Visually inspect your assay plate for any precipitation. If observed, optimize the solubilization protocol by adjusting solvent concentration or using sonication.[12][13]

Quantitative Data Summary

Table 1: Impact of Storage Temperature on Diacylglycerol Stability in Human Serum over One Week

Storage TemperaturePercentage of DAG Metabolites Significantly Affected
4°C~5-10%
-20°C~19%
-80°C0-4%

Data adapted from a study on human serum, indicating that storage at -80°C is optimal for preserving DAG integrity.[9]

Experimental Protocols & Workflows

Protocol 1: Total Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for extracting total lipids, including DAGs, from cell or tissue samples.

  • Homogenization: Homogenize your cell pellet or tissue sample in a chloroform:methanol (1:2, v/v) solution. For every 1 mg of tissue, use 100 µL of solvent.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the phases.[16]

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.[16]

  • Storage: Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 1:1) and store at -80°C under an inert atmosphere.[17]

Protocol 2: Solid-Phase Extraction (SPE) for DAG Enrichment

This protocol is for isolating the DAG fraction from a total lipid extract.

  • Cartridge Conditioning: Condition an aminopropyl-bonded silica (B1680970) SPE cartridge by passing 3 mL of hexane (B92381) through it. Do not allow the cartridge to dry out.[16]

  • Sample Loading: Reconstitute the dried total lipid extract in 1 mL of hexane and load it onto the conditioned SPE cartridge.[16]

  • Washing: Wash the cartridge with 3 mL of hexane:ethyl acetate (B1210297) (9:1, v/v) to elute neutral lipids like triacylglycerols. Discard this eluate.[16]

  • DAG Elution: Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v).[16] Collect this fraction in a clean glass tube.

  • Finalization: Evaporate the solvent from the collected DAG fraction under a gentle stream of nitrogen and reconstitute in a suitable solvent for your downstream analysis.[16]

Visualizations

DAG Signaling and Degradation Pathways

DAG_Signaling_Degradation DAG Signaling and Degradation Pathways cluster_degradation Degradation/Inactivation GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylation DAGL Diacylglycerol Lipase (B570770) (DAGL) DAG->DAGL Hydrolysis DAG_1_3 1,3-Diacylglycerol (Inactive) DAG->DAG_1_3 Isomerization CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets PA Phosphatidic Acid DGK->PA MAG Monoacylglycerol + Free Fatty Acid DAGL->MAG

Caption: Key pathways of DAG signaling activation and subsequent degradation or inactivation.

Experimental Workflow for DAG Sample Preparation and Analysis

DAG_Workflow Workflow for Preventing DAG Degradation Start Start: Cell/Tissue Sample Quench 1. Quench Metabolism (e.g., flash freeze in liquid N2, add cold solvent) Start->Quench Extract 2. Lipid Extraction (e.g., Folch or Bligh-Dyer) - Use glass vials - Keep on ice Quench->Extract Drydown 3. Dry Extract (Under Nitrogen Stream) Extract->Drydown Purify Optional: Purify DAGs? Drydown->Purify Store 4. Storage - Reconstitute in organic solvent - Store at -80°C under N2/Ar - Avoid freeze-thaw cycles Analyze 5. Analysis (LC-MS, GC-MS, etc.) Store->Analyze End End: Data Acquisition Analyze->End Purify->Store No SPE Solid-Phase Extraction (SPE) Purify->SPE Yes SPE->Drydown Re-dry

Caption: Recommended workflow for sample handling to minimize DAG degradation.

References

Technical Support Center: Quantification of 1-Myristoyl-3-docosanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Myristoyl-3-docosanoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diacylglycerol (DAG) molecule. It consists of a glycerol (B35011) backbone with myristic acid (a saturated fatty acid with 14 carbons) esterified at the sn-1 position and docosanoic acid (behenic acid, a saturated fatty acid with 22 carbons) at the sn-3 position.[1][2][3] The "rac-" indicates a racemic mixture of its stereoisomers.

Q2: What are the primary challenges in quantifying this specific diacylglycerol?

A2: The main challenges include:

  • Low Abundance: Diacylglycerols are often present in low concentrations in biological samples, making detection difficult.[4]

  • Isomerization: Acyl migration can occur, where the fatty acid at the sn-1 or sn-3 position moves to the sn-2 position, converting the 1,3-DAG to a 1,2-DAG. This can happen during sample preparation and analysis, leading to inaccurate quantification.[5][6][7]

  • Lack of a Permanent Charge: Diacylglycerols are neutral lipids, which makes their ionization for mass spectrometry less efficient compared to phospholipids.[8]

  • Co-elution: The presence of other lipids with similar properties can lead to co-elution during chromatographic separation, complicating accurate quantification.[9]

  • Matrix Effects: In complex samples like plasma or tissue extracts, other molecules can interfere with the ionization of the target analyte in the mass spectrometer.[10]

Q3: Which analytical techniques are most suitable for quantifying this compound?

A3: The most common and effective techniques are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used method that offers high sensitivity and specificity for identifying and quantifying individual DAG species.[4][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but typically requires derivatization of the diacylglycerol to make it more volatile.[5][12]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for separation and relative quantification, often as a preliminary step before MS analysis.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can directly identify and quantify DAGs without chromatographic separation, which is useful for complex mixtures.[11]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected in LC-MS
Potential Cause Troubleshooting Step
Inefficient Ionization Diacylglycerols lack a permanent charge, leading to poor ionization. Consider adding an adduct-forming salt (e.g., ammonium (B1175870) acetate) to the mobile phase to promote the formation of [M+NH4]+ ions.[13] Alternatively, chemical derivatization to introduce a charged group can significantly enhance signal intensity.[8]
Low Analyte Concentration Concentrate the sample using solid-phase extraction (SPE) or a similar technique.[4] Ensure the initial sample volume is sufficient.
Matrix Suppression The sample matrix may be suppressing the ionization of your analyte.[10] Improve sample cleanup to remove interfering substances like phospholipids.[10] A fluorous biphasic extraction has been shown to be effective.[10] Diluting the sample may also help, but be mindful of the analyte concentration.
Improper MS Settings Optimize MS parameters, including spray voltage, gas flows, and collision energy, for your specific molecule. Use a commercially available standard of this compound to tune the instrument.
Issue 2: Inaccurate Quantification and Poor Reproducibility
Potential Cause Troubleshooting Step
Acyl Migration (Isomerization) Minimize sample heating and exposure to acidic or basic conditions during extraction and storage.[7] Derivatization of the free hydroxyl group can prevent acyl migration.[6] Work quickly and keep samples on ice whenever possible.[5]
Lack of a Suitable Internal Standard Use a stable isotope-labeled internal standard corresponding to your analyte for the most accurate results. If unavailable, use a DAG with similar chain lengths that is not present in your sample.
Non-linear Response Generate a calibration curve with a sufficient number of data points covering the expected concentration range of your analyte. Ensure the detector response is linear within this range.
Sample Degradation Store lipid extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles.
Issue 3: Peak Tailing or Splitting in Chromatography
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[14]
Inappropriate Mobile Phase Ensure the mobile phase is compatible with the column and your analyte. The injection solvent should ideally be weaker than the mobile phase to prevent peak distortion.[14]
Column Void A void at the head of the column can cause peak splitting. This can result from high pH mobile phases dissolving the silica (B1680970).[14] Consider using a guard column or replacing the analytical column.
Co-elution of Isomers 1,3-DAGs and 1,2-DAGs can be separated using normal-phase chromatography.[6] Optimize your chromatographic method to resolve these isomers if their presence is suspected.

Quantitative Data Summary

The following table summarizes typical yields and purities from diacylglycerol synthesis, which can serve as a benchmark for researchers preparing their own standards or derivatives.

Diacylglycerol Synthesis Method Purity Yield Reference
1-oleoyl-3-palmitoylglycerolTwo-step crystallization>99%83.6%[9]
sn-1,3 lauryl diacylglycerolEsterification and crystallization97.8%-[7]
sn-1,3 palmityl diacylglycerolEsterification and crystallization98.3%-[7]
1,3-dicaprylinEnzymatic esterification98.5%-[15]
1,3-dicaprinEnzymatic esterification99.2%-[15]
1,3-dilaurinEnzymatic esterification99.1%-[15]
1,3-dipalmitinEnzymatic esterification99.5%-[15]
1,3-disterinEnzymatic esterification99.4%-[15]
1,3-dicaprylinEnzymatic esterification-98%[16]

Experimental Protocols

Protocol 1: General Workflow for Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample type.

  • Internal Standard Addition: Spike the sample with a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar DAG not present in the sample).

  • Lipid Extraction:

    • Use a modified Bligh-Dyer or Folch extraction method to extract total lipids from the sample.

    • Briefly: Add chloroform (B151607):methanol (1:2, v/v) to the sample, vortex, then add chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Optional: Diacylglycerol Isolation:

    • For complex matrices, isolate the DAG fraction using solid-phase extraction (SPE) on a silica column.[4]

    • Elute with a non-polar solvent to remove highly non-polar lipids, then a slightly more polar solvent to elute the DAGs.

  • Optional: Derivatization:

    • To prevent acyl migration and improve ionization, derivatize the free hydroxyl group. For example, using 2,4-difluorophenyl isocyanate to form a urethane (B1682113) derivative.[6]

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:hexane:water).

    • Inject the sample onto a normal-phase HPLC column for separation of DAG isomers.[6]

    • Use a mobile phase gradient (e.g., a hexane/isopropanol gradient).

    • Introduce an ammonium acetate (B1210297) solution post-column to promote [M+NH4]+ adduct formation if not derivatizing.[13]

    • Detect the analyte and internal standard using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Start with Biological Sample add_is Add Internal Standard start->add_is extraction Lipid Extraction (e.g., Bligh-Dyer) add_is->extraction isolate_dag Isolate DAGs (SPE) extraction->isolate_dag derivatize Derivatization (Optional) isolate_dag->derivatize lc_separation LC Separation (Normal Phase) derivatize->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Experimental workflow for diacylglycerol quantification.

troubleshooting_logic cluster_causes cluster_solutions start Poor Signal in LC-MS ionization Inefficient Ionization? start->ionization concentration Low Concentration? start->concentration matrix Matrix Effects? start->matrix solution_ion Add Adduct-Forming Salt or Derivatize ionization->solution_ion Yes solution_conc Concentrate Sample (SPE) concentration->solution_conc Yes solution_matrix Improve Sample Cleanup matrix->solution_matrix Yes

Caption: Troubleshooting logic for poor LC-MS signal.

References

Technical Support Center: Diacylglycerol (DAG) Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing acyl migration in diacylglycerol standards. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in diacylglycerols?

A1: Acyl migration is an intramolecular chemical rearrangement where a fatty acid chain (acyl group) moves from one position on the glycerol (B35011) backbone to another. In the context of diacylglycerol standards, the most common and significant migration is from the sn-2 position to the sn-1 or sn-3 position. This process results in the isomerization of the biologically active 1,2-diacylglycerol into the more thermodynamically stable, but often less biologically active, 1,3-diacylglycerol.

Q2: Why is acyl migration a problem in experimental settings?

A2: Acyl migration is problematic because the different isomers of diacylglycerol can have significantly different biological activities. For instance, 1,2-DAG is a crucial second messenger that activates Protein Kinase C (PKC), while 1,3-DAG is generally less active in these signaling pathways. If a 1,2-DAG standard isomerizes to 1,3-DAG, the effective concentration of the active compound in an experiment decreases, leading to inaccurate quantification, inconsistent results, and misinterpretation of biological data.

Q3: What are the primary factors that promote acyl migration?

A3: Several factors can accelerate the rate of acyl migration in diacylglycerol standards:

  • High Temperatures: Elevated temperatures provide the necessary activation energy for the acyl group to move.

  • pH: Both acidic and alkaline conditions can catalyze the migration. The rate of migration is generally at its minimum in a slightly acidic environment (pH 4-5).

  • Solvents: Polar protic solvents (e.g., alcohols) can facilitate the reaction. Polar aprotic solvents are generally preferred for storage and handling.

  • Presence of Water: Moisture can facilitate the chemical reaction that leads to acyl migration.

  • Catalytic Surfaces: Certain solid supports, particularly standard silica (B1680970) gel used in chromatography, can actively catalyze acyl migration.

Q4: How should I store my diacylglycerol standards to ensure maximum stability?

A4: To minimize acyl migration and ensure the long-term stability of your standards, adhere to the following storage guidelines:

  • Temperature: Store the standard at -80°C for long-term storage. For short-term use, -20°C is acceptable.

  • Solvent: If the standard is in solution, use a polar aprotic solvent such as methyl-tert-butyl ether (MTBE). Avoid chlorinated solvents and alcohols, which may contain acidic impurities.

  • Inert Atmosphere: Store the standard under an inert gas like argon or nitrogen, especially for unsaturated DAGs, to prevent both oxidation and moisture exposure.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: How can I verify the purity and isomeric ratio of my diacylglycerol standard?

A5: The isomeric ratio of your DAG standard can be quantified using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is a common method, where the 1,3-isomer typically elutes before the 1,2-isomer. Other powerful methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), though GC-MS requires prior derivatization of the free hydroxyl group.

Q6: Can derivatization of the diacylglycerol prevent acyl migration?

A6: Yes, derivatizing the free hydroxyl group of the diacylglycerol can effectively prevent acyl migration. This is a common strategy used before analysis by techniques like GC-MS. By converting the hydroxyl group into a more stable ether or ester, the possibility of intramolecular rearrangement is eliminated.

Data on Acyl Migration

Table 1: Factors Influencing the Rate of Acyl Migration

FactorConditionEffect on Acyl Migration RateReference
Temperature High (e.g., > 25°C)Significantly Increases
Low (e.g., -20°C to -80°C)Minimizes / Slows
pH Acidic or AlkalineCatalyzes / Increases
Slightly Acidic (pH 4-5)Rate is at a minimum
Solvent Type Polar Protic (e.g., Methanol)Accelerates
Polar Aprotic (e.g., MTBE)Recommended for storage
Non-polar Aprotic (e.g., Hexane)Slows down migration
Catalysts Standard Silica GelCatalyzes / Increases
Boric Acid-Treated SilicaInhibits on-plate migration

Table 2: Recommended Storage Conditions for Diacylglycerol Standards

ParameterLong-Term StorageShort-Term StorageWorking SolutionReference
Temperature -80°C-20°CUse immediately; keep on ice
Form Solid (lyophilized) or in aprotic solventSolid or in aprotic solventIn appropriate aprotic solvent
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)N/A (use quickly)
Container Glass vial with Teflon-lined capGlass vial with Teflon-lined capGlass vial
Handling Avoid freeze-thaw; aliquot firstUse single-use aliquotsPrepare fresh for each experiment

Visualized Workflows and Mechanisms

Caption: Mechanism of acyl migration from 1,2-DAG to the more stable 1,3-DAG.

dag_handling_workflow Recommended Workflow for Handling DAG Standards start Receive DAG Standard store Immediately store at -80°C start->store prepare_aliquot Prepare for Aliquoting store->prepare_aliquot warm_to_rt Warm vial to room temperature before opening prepare_aliquot->warm_to_rt dissolve Under inert gas, dissolve entire contents in polar aprotic solvent warm_to_rt->dissolve aliquot Distribute into single-use, amber glass vials dissolve->aliquot store_aliquots Store aliquots at -80°C under inert gas aliquot->store_aliquots use_experiment For Experiment store_aliquots->use_experiment retrieve_aliquot Retrieve one aliquot use_experiment->retrieve_aliquot warm_aliquot Warm to room temperature retrieve_aliquot->warm_aliquot use_and_discard Use required amount and discard any unused portion warm_aliquot->use_and_discard end_exp Experiment Complete use_and_discard->end_exp

Caption: Workflow for minimizing acyl migration in DAG standards.

Troubleshooting Guide

This section addresses specific issues you may encounter with your diacylglycerol standards, providing direct solutions to common problems.

Issue 1: My 1,2-diacylglycerol standard shows two spots/peaks during analysis (TLC/HPLC/LC-MS), suggesting contamination.

  • Question: Why am I seeing an extra spot or peak when I analyze my pure 1,2-diacylglycerol standard?

  • Answer: The additional spot or peak is likely the 1,3-diacylglycerol isomer. This is a common issue caused by acyl migration, where the acyl chain moves from the sn-2 position to the more thermodynamically stable sn-1 or sn-3 position, converting the 1,2-DAG into 1,3-DAG. This process can be accelerated by improper storage and handling.

  • Troubleshooting Steps:

    • Verify Isomer Presence: Confirm that the second peak/spot corresponds to the 1,3-isomer using a 1,3-DAG standard if available, or by employing mass spectrometry techniques that can differentiate between the isomers.

    • Review Storage Conditions: Immediately assess your current storage protocol against the recommended guidelines (see Table 2). Exposure to elevated temperatures, moisture, and inappropriate solvents are primary causes of acyl migration.

    • Implement Prevention Protocol: Adopt the recommended storage and handling protocols outlined in this guide to minimize further isomerization of your existing standards and to properly handle new batches.

Issue 2: I am observing inconsistent results in my signaling pathway experiments using a 1,2-diacylglycerol standard.

  • Question: My cell signaling assays are yielding variable results, and I suspect an issue with my 1,2-DAG standard. What could be the cause?

  • Answer: In

troubleshooting 1-Myristoyl-3-docosanoyl-rac-glycerol cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Myristoyl-3-docosanoyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this diacylglycerol in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diacylglycerol (DAG) that contains the saturated fatty acids myristic acid (14:0) at the sn-1 position and docosanoic acid (22:0) at the sn-3 position.[1][2][3] As a DAG, it is an important signaling molecule involved in various cellular processes.

Q2: What are the solubility properties of this lipid?

A2: this compound is a solid at room temperature and has very low solubility in aqueous solutions. It is soluble in organic solvents.[3] For quantitative data on solubility, please refer to the table below.

Q3: How should I prepare a stock solution for cell culture experiments?

A3: Due to its poor aqueous solubility, a concentrated stock solution should first be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For detailed steps, please refer to the "Experimental Protocols" section.

Q4: My compound precipitates when I add it to my cell culture medium. What can I do?

A4: This is a common issue with long-chain lipids. Here are a few tips to prevent precipitation:

  • Lower the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize both cytotoxicity and precipitation.[4]

  • Pre-warm the medium: Gently warming the culture medium to 37°C before adding the lipid solution can improve solubility.

  • Add dropwise while vortexing: Add the stock solution to the pre-warmed medium dropwise while gently vortexing or swirling to facilitate dispersion.[5]

  • Use a carrier: For poorly soluble lipids, using a carrier molecule like bovine serum albumin (BSA) can help with delivery to cells.[6]

Q5: I am not observing any cellular response after treatment. What are the possible reasons?

A5: Lack of a cellular response can be due to several factors. Please refer to the troubleshooting workflow diagram below for a step-by-step guide to identify the issue. Key considerations include poor compound delivery into the cells due to its long acyl chains, using a cell type that does not respond to this specific DAG, or degradation of the compound. One study noted that long-chain DAGs were poorly metabolized by intact smooth muscle cells, requiring cell permeabilization to observe effects.[7][8]

Q6: In what type of cell-based assays or research areas is this compound used?

A6: While specific functional assay data for exogenously added this compound is limited in published literature, its endogenous presence has been noted. For instance, in a lipidomic study, DG(14:0/22:0) was identified as one of the most enriched DG species in the highly metastatic D3H2LN breast cancer cell line compared to a less metastatic line.[9] This suggests its relevance in studies related to cancer cell lipid metabolism, membrane composition, and potentially in signaling pathways associated with metastasis.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubility
DMF20 mg/ml
DMSO7 mg/ml
Ethanol0.25 mg/ml
PBS (pH 7.2)0.7 mg/ml

Data sourced from manufacturer datasheets.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions for Cell Treatment

This protocol provides a general guideline for preparing this compound for treating cells in culture.

Materials:

  • This compound (solid)

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed cell culture medium

  • Water bath sonicator

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Calculate the mass of this compound needed for your desired stock concentration (Molecular Weight: ~625.0 g/mol ). b. Aseptically weigh the solid lipid into a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. To aid dissolution, gently warm the tube to 37°C and vortex thoroughly. Brief sonication in a water bath sonicator may be necessary to ensure complete dissolution. e. Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium (e.g., for a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock). d. While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise. This gradual addition is critical to prevent immediate precipitation.[5] e. Also, prepare a vehicle control by adding the same volume of DMSO to an equal volume of medium. f. Visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If observed, brief sonication may help create a more uniform suspension. g. Use the working solution immediately to treat your cells.

Visualizations

Troubleshooting Workflow for No Cellular Response

troubleshooting_workflow start No Cellular Response Observed check_solubility 1. Check for Precipitation in Working Solution start->check_solubility solubility_yes Precipitation Observed check_solubility->solubility_yes Yes solubility_no Solution is Clear check_solubility->solubility_no No optimize_prep Optimize Preparation: - Add dropwise to warmed media - Use carrier (e.g., BSA) - Briefly sonicate solubility_yes->optimize_prep check_delivery 2. Assess Cellular Uptake solubility_no->check_delivery delivery_issue Poor Permeability Expected (Long Acyl Chains) check_delivery->delivery_issue Likely delivery_ok Uptake Confirmed check_delivery->delivery_ok Unlikely/Verified permeabilize Consider Cell Permeabilization (e.g., with alpha-toxin) or use lipid carriers delivery_issue->permeabilize check_cell_type 3. Verify Cell Line Responsiveness delivery_ok->check_cell_type cell_type_issue Cell Type May Not Respond to this specific DAG check_cell_type->cell_type_issue Possible cell_type_ok Cell Type is Appropriate check_cell_type->cell_type_ok Confirmed new_cell_line Use Positive Control DAG (e.g., PMA, DOG) or select a different cell line cell_type_issue->new_cell_line check_compound 4. Check Compound Integrity cell_type_ok->check_compound compound_issue Degradation Possible check_compound->compound_issue Possible new_compound Use a fresh aliquot or newly purchased compound. Store properly at -20°C. compound_issue->new_compound

Caption: Troubleshooting workflow for experiments with no observed cellular effect.

General Diacylglycerol (DAG) Signaling Pathway

dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc recruits and activates downstream Downstream Substrates pkc->downstream phosphorylates response Cellular Responses: - Proliferation - Differentiation - Apoptosis downstream->response leads to extracellular Extracellular Signal (e.g., Hormone, Growth Factor) extracellular->receptor

Caption: General signaling pathway of diacylglycerol (DAG) via Protein Kinase C (PKC).

References

Technical Support Center: Optimizing Chromatographic Separation of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of diacylglycerol (DAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective separation of these critical lipid second messengers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating diacylglycerol (DAG) isomers?

A1: The main difficulty lies in the high structural similarity between DAG isomers, particularly sn-1,2- and sn-1,3-regioisomers, as well as cis/trans isomers. These molecules often have identical molecular weights and similar polarities, leading to co-elution and poor resolution in many chromatographic systems. Furthermore, 1,2-diacylglycerols are prone to acyl migration, where the acyl group at the sn-2 position moves to the more thermodynamically stable sn-1 or sn-3 position, converting it to a 1,3-DAG isomer. This can occur during sample preparation, storage, or analysis, complicating accurate quantification.

Q2: Which chromatographic techniques are most suitable for separating DAG isomers?

A2: Several techniques can be employed, each with its own advantages:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates isomers based on differences in hydrophobicity. It is effective for separating DAGs with different fatty acid compositions and can resolve sn-1,2 and sn-1,3 isomers.

  • Silver Ion Chromatography (Ag-HPLC): This technique is particularly powerful for separating isomers based on the number, position, and geometry (cis/trans) of double bonds in their fatty acyl chains.

  • Supercritical Fluid Chromatography (SFC): SFC offers high separation efficiency and is well-suited for the analysis of hydrophobic molecules like DAGs. It can provide excellent resolution of structural isomers without the need for derivatization.

Q3: How can I prevent acyl migration during sample handling and analysis?

A3: To minimize acyl migration, it is crucial to handle samples at low temperatures and avoid acidic or basic conditions. Use aprotic solvents for extraction and storage. For long-term storage, it is recommended to store samples at -80°C under an inert atmosphere. During analysis, using lower column temperatures can also help to reduce on-column isomerization.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of DAG isomers.

Reversed-Phase HPLC (RP-HPLC)
Problem Potential Cause Solution
Poor resolution between sn-1,2- and sn-1,3-isomers Inadequate mobile phase strength or selectivity.Optimize the mobile phase composition. Try different organic modifiers (e.g., acetonitrile, methanol, isopropanol) or add a small percentage of a different solvent to enhance selectivity.
Incorrect column temperature.Systematically vary the column temperature. Lower temperatures often improve the resolution of DAG isomers.
Column overloading.Reduce the sample concentration or injection volume.
Peak Tailing Secondary interactions with the stationary phase.Use a column with a different stationary phase chemistry or a more inert column. Adding a small amount of a competitive agent to the mobile phase can also help.
Column contamination.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Peak Splitting Sample solvent is too strong.Dissolve the sample in the initial mobile phase or a weaker solvent.
Blocked column frit.Back-flush the column. If this does not resolve the issue, replace the frit or the column.
Co-elution of closely related isomers.Adjust the mobile phase composition, gradient slope, or temperature to improve separation.
Silver Ion Chromatography (Ag-HPLC)
Problem Potential Cause Solution
Loss of resolution over time Silver ions leaching from the column.Use a pre-column saturated with silver ions to protect the analytical column. Ensure the mobile phase is not stripping silver from the stationary phase.
Column contamination.Flush the column with a series of solvents of increasing polarity to remove contaminants.
Irreproducible retention times Fluctuations in column temperature.Use a column oven to maintain a stable temperature. Retention times in Ag-HPLC can be highly sensitive to temperature changes.
Mobile phase composition variability.Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.
Supercritical Fluid Chromatography (SFC)
Problem Potential Cause Solution
Poor peak shape Inappropriate modifier.Screen different modifiers (e.g., methanol, ethanol, acetonitrile) and their concentrations to optimize peak shape.
Back pressure fluctuations.Ensure the back pressure regulator is functioning correctly and providing a stable pressure.
Carryover Adsorption of hydrophobic compounds in the system.Implement a thorough wash program for the injector and valve. Use a makeup solvent with higher dissolving capacity for the fraction collector.[1]
Low sensitivity Inefficient ionization in the detector.Optimize the make-up solvent composition and flow rate to enhance ionization in the mass spectrometer.

Quantitative Data Summary

The choice of chromatographic method can significantly impact the separation and quantification of DAG isomers. The following table provides a general comparison of the performance of different techniques.

Parameter RP-HPLC Silver Ion Chromatography (Ag-HPLC) Supercritical Fluid Chromatography (SFC)
Primary Separation Principle HydrophobicityNumber, position, and geometry of double bondsPolarity and molecular weight
Resolution of sn-1,2 vs. sn-1,3 Good to excellentModerateExcellent
Resolution of cis/trans isomers LimitedExcellentGood to excellent
Typical Run Time 20-60 min30-90 min5-20 min
Sensitivity (with MS) HighHighHigh
Solvent Consumption HighHighLow

Experimental Protocols

Protocol 1: RP-HPLC Separation of Diacylglycerol Isomers

This protocol provides a general method for the separation of DAG isomers using RP-HPLC.

  • Sample Preparation:

    • Extract lipids from the sample using a suitable method (e.g., Bligh-Dyer or Folch extraction).

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a known volume of the initial mobile phase or a compatible solvent (e.g., hexane/isopropanol).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (90:10, v/v).

    • Mobile Phase B: Isopropanol/Hexane (90:10, v/v).

    • Gradient: Start with 100% A, ramp to 100% B over 40 minutes, hold for 10 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C.

    • Injection Volume: 10-20 µL.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Protocol 2: Silver Ion HPLC for Separation of Unsaturated DAG Isomers

This protocol is designed for the separation of DAG isomers based on their degree of unsaturation.

  • Sample Preparation:

    • Prepare the lipid extract as described in Protocol 1.

    • Reconstitute the sample in a non-polar solvent like hexane.

  • Ag-HPLC Conditions:

    • Column: Silver ion column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).

    • Mobile Phase A: Hexane.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 1% B in A, increase to 20% B over 60 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

    • Detection: ELSD or MS.

Protocol 3: SFC for Rapid Separation of DAG Isomers

This protocol offers a fast and efficient method for DAG isomer separation.[1][2][3]

  • Sample Preparation:

    • Prepare the lipid extract as described in Protocol 1.

    • Dissolve the sample in a suitable organic solvent (e.g., hexane/isopropanol).

  • SFC Conditions:

    • Column: Diol or Chiral column (e.g., Shim-pack UC-Diol or a tris(3,5-dimethylphenylcarbamate) derivative of amylose).[1][2]

    • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol).

    • Gradient: Start with 5% modifier, ramp to 40% over 5 minutes.

    • Flow Rate: 2.0 mL/min.

    • Back Pressure: 15 MPa.

    • Column Temperature: 40°C.

    • Injection Volume: 1-5 µL.

    • Detection: MS.

Visualizations

Diacylglycerol Signaling Pathway

DAG_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: Overview of the Diacylglycerol (DAG) signaling cascade.

Experimental Workflow for DAG Isomer Analysis

Experimental_Workflow Sample Biological Sample (Cells, Tissue, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drying Solvent Evaporation (under Nitrogen) Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution Chromatography Chromatographic Separation (RP-HPLC, Ag-HPLC, or SFC) Reconstitution->Chromatography Detection Detection (ELSD or MS) Chromatography->Detection Analysis Data Analysis (Quantification & Isomer ID) Detection->Analysis Results Results Analysis->Results

Caption: A typical experimental workflow for DAG isomer analysis.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting_Logic Start Poor Peak Resolution CheckMethod Review Method Parameters Start->CheckMethod CheckSample Examine Sample Preparation Start->CheckSample CheckHardware Inspect HPLC/SFC System Start->CheckHardware MobilePhase Optimize Mobile Phase (Composition/Gradient) CheckMethod->MobilePhase Temperature Adjust Column Temperature CheckMethod->Temperature FlowRate Modify Flow Rate CheckMethod->FlowRate Resolved Resolution Improved MobilePhase->Resolved Temperature->Resolved FlowRate->Resolved Overload Reduce Sample Load (Concentration/Volume) CheckSample->Overload SolventMismatch Ensure Solvent Compatibility CheckSample->SolventMismatch Overload->Resolved SolventMismatch->Resolved ColumnHealth Check Column (Age/Contamination) CheckHardware->ColumnHealth Connections Verify Fittings & Connections CheckHardware->Connections ColumnHealth->Resolved Connections->Resolved

Caption: A logical guide for troubleshooting poor peak resolution.

References

Technical Support Center: 1-Myristoyl-3-docosanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of 1-Myristoyl-3-docosanoyl-rac-glycerol (CAS No. 115877-95-7).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature is -20°C.[1][2][3] When stored properly at this temperature, the product is stable for at least four years.[2][3]

Q2: What is the physical appearance of this compound?

A2: this compound is supplied as a solid.[2][4]

Q3: Is this compound considered hazardous?

A3: According to the Globally Harmonized System (GHS), this substance is not classified as hazardous. However, it is recommended to follow standard laboratory safety practices, including the use of personal protective equipment.

Q4: In which solvents is this compound soluble?

A4: The solubility of this compound has been determined in several organic solvents and an aqueous buffer. Please refer to the solubility data table below for specific concentrations.

Q5: How should I handle incoming shipments of this product?

A5: In the continental United States, this compound is typically shipped on wet ice.[1][2] Upon receipt, the product should be immediately transferred to a -20°C freezer for long-term storage.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C39H76O5[2]
Formula Weight 625.0 g/mol [2]
Purity ≥98%[2][4]
Storage Temperature -20°C[1][2][3]
Stability ≥ 4 years at -20°C[2][3]

Solubility Data

SolventSolubilityReference
DMF20 mg/mL[2][5]
DMSO7 mg/mL[2][5]
Ethanol (B145695)0.25 mg/mL[2][5]
PBS (pH 7.2)0.7 mg/mL[2][5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided above. For a concentrated stock, DMF is a suitable choice.

  • Dissolution: Add the desired volume of the chosen solvent to the vial. For example, to prepare a 20 mg/mL solution in DMF, add 50 µL of DMF for every 1 mg of the compound.

  • Mixing: Vortex the solution gently until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may assist in dissolution, but care should be taken to avoid degradation.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C. To minimize freeze-thaw cycles, it is advisable to prepare aliquots.

Troubleshooting Guide

Issue 1: The compound has precipitated out of my stock solution.

  • Question: I prepared a stock solution in ethanol, but after storing it at -20°C, I noticed a precipitate. What should I do?

  • Answer: Precipitation upon cooling can occur, especially in solvents where the compound has lower solubility, such as ethanol (0.25 mg/mL).[2][5] Before each use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming in a 37°C water bath may be necessary. For future experiments, consider using a solvent with higher solubility like DMF or DMSO if compatible with your experimental system.

Issue 2: I am observing inconsistent results between experiments.

  • Question: My experimental results vary significantly between different batches of stock solution. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Incomplete Dissolution: Ensure the compound is fully dissolved when preparing your stock solution.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation or precipitation. It is highly recommended to prepare single-use aliquots.

    • Accurate Pipetting: Given the concentrations, ensure your pipettes are properly calibrated for accurate measurements.

Issue 3: How should I dispose of unused this compound?

  • Question: What is the proper procedure for disposing of this compound and its solutions?

  • Answer: While not classified as hazardous, all chemical waste should be disposed of according to your institution's environmental health and safety guidelines. Do not allow the compound to enter sewers or surface water.

Visual Guides

cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_use Experimental Use Receive Receive Shipment (on wet ice) Inspect Inspect for Damage Receive->Inspect Store Store Immediately at -20°C Inspect->Store Equilibrate Equilibrate Vial to Room Temp Store->Equilibrate AddSolvent Add Appropriate Solvent Equilibrate->AddSolvent Dissolve Vortex/Warm to Dissolve AddSolvent->Dissolve Aliquot Aliquot for Single Use Dissolve->Aliquot StoreStock Store Aliquots at -20°C Aliquot->StoreStock Thaw Thaw Aliquot at Room Temp StoreStock->Thaw Vortex Vortex to Ensure Homogeneity Thaw->Vortex Use Use in Experiment Vortex->Use

Caption: Experimental workflow for this compound.

cluster_solutions cluster_actions start Inconsistent Results? check_dissolution Was the compound fully dissolved during prep? start->check_dissolution check_aliquots Are you using single-use aliquots to avoid freeze-thaw cycles? check_dissolution->check_aliquots Yes action_redissolve Action: Gently warm and vortex to redissolve. check_dissolution->action_redissolve No check_solvent Is the solvent appropriate for the required concentration? check_aliquots->check_solvent Yes action_aliquot Action: Prepare new single-use aliquots. check_aliquots->action_aliquot No action_new_stock Action: Prepare a fresh stock solution. check_solvent->action_new_stock No

Caption: Troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to 1,2-DAG and 1,3-DAG in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of 1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG) in cellular signaling pathways. The distinct stereochemistry of these two isomers dictates their profoundly different functions, with 1,2-DAG acting as a critical second messenger and 1,3-DAG serving primarily as a metabolic intermediate. This comparison is supported by experimental data and detailed methodologies for key assays.

Core Functional Differences: Signaling vs. Metabolism

The most significant functional distinction between sn-1,2- and sn-1,3-diacylglycerols lies in their ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to a multitude of cellular processes.[1]

1,2-Diacylglycerol: The Signaling Mediator

Generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAG is a canonical second messenger.[1][2] Its specific stereochemical arrangement, with fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1][3] This activation is a critical step in signal transduction pathways that regulate cell growth, differentiation, apoptosis, and immune responses.[2] Beyond PKC, 1,2-DAG also activates other signaling proteins containing C1 domains, such as protein kinase D (PKD), Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs), and chimaerins.

1,3-Diacylglycerol: The Metabolic Intermediate

In stark contrast, sn-1,3-diacylglycerol, with fatty acids at the sn-1 and sn-3 positions, is not a physiological activator of PKC.[1] This isomer is primarily an intermediate in the synthesis and breakdown of triacylglycerols (TAGs).[1] For instance, the hydrolysis of TAGs by certain lipases can yield sn-1,3-DAG. Due to its inability to activate PKC, 1,3-DAG does not participate in the same signal transduction pathways as its sn-1,2 counterpart.[1]

Quantitative Comparison of Biochemical Properties

The following table summarizes the available quantitative data comparing the two diacylglycerol isomers. It is important to note that quantitative data for the interaction of sn-1,3-DAG with signaling proteins like PKC is scarce, primarily because it is considered biologically inactive in this context.[1]

Parametersn-1,2-Diacylglycerolsn-1,3-DiacylglycerolReferences
PKC Activation Potent activator of conventional and novel PKC isoforms.Not a physiological activator of PKC.[1]
PKCα Activation Capacity Considerably higher activating capacity.Significantly lower activating capacity.[4]
Binding to PKCα Promotes effective binding to POPC/POPS vesicles.Less effective in promoting binding to POPC/POPS vesicles.[4]
EC50 for PKCε membrane association (using DOG analog) ~90 μMNot reported (inactive)[5]
Primary Role Second messenger in signal transduction.Intermediate in triacylglycerol metabolism.[1]

Note: The specific fatty acid composition of the diacylglycerol molecule also significantly influences the potency and isoform-selectivity of PKC activation.[6][7]

Signaling and Metabolic Pathways

The distinct roles of sn-1,2- and sn-1,3-DAG are rooted in their separate metabolic pathways and signaling cascades.

1,2-DAG Signaling Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG_1_2 sn-1,2-DAG PIP2->DAG_1_2 PKC Protein Kinase C (PKC) DAG_1_2->PKC Activates PKD Protein Kinase D (PKD) DAG_1_2->PKD Activates RasGRP RasGRP DAG_1_2->RasGRP Activates Downstream Downstream Targets PKC->Downstream Phosphorylates PKD->Downstream Phosphorylates RasGRP->Downstream Activates Response Cellular Response (Growth, Differentiation, etc.) Downstream->Response

Caption: sn-1,2-DAG Signaling Pathway.

1,3-DAG Metabolic Pathway TAG Triacylglycerol (TAG) Lipase Lipase TAG->Lipase Substrate DAG_1_3 sn-1,3-DAG Lipase->DAG_1_3 Produces FFA Free Fatty Acid Lipase->FFA Produces DGAT DGAT DAG_1_3->DGAT Substrate MAG Monoacylglycerol (MAG) DAG_1_3->MAG Can be hydrolyzed to DGAT->TAG Synthesizes AcylCoA Acyl-CoA AcylCoA->DGAT Substrate

References

The Metabolic Journey of 1-Myristoyl-3-docosanoyl-rac-glycerol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of lipid-based molecules is paramount for evaluating their efficacy and safety. This guide provides a comprehensive comparison of the cellular metabolism of 1-Myristoyl-3-docosanoyl-rac-glycerol, a specific asymmetric diacylglycerol (DAG), with other relevant lipid molecules. While direct experimental data on this particular DAG is limited, this guide synthesizes current knowledge on general DAG metabolism and the fates of its constituent fatty acids to project its likely metabolic pathway and compare it with other key lipids.

Executive Summary

This compound is a diacylglycerol composed of a glycerol (B35011) backbone esterified with myristic acid (a saturated 14-carbon fatty acid) at the sn-1 position and docosanoic acid (a saturated 22-carbon very-long-chain fatty acid) at the sn-3 position. Its metabolic fate within a cell is predicted to be a multi-step process involving enzymatic hydrolysis, followed by the independent metabolism of its constituent fatty acids and glycerol backbone. Key metabolic pathways include the potential for re-esterification into triglycerides for storage, phosphorylation to phosphatidic acid for signaling roles, and catabolism for energy production. The asymmetry and the presence of a very-long-chain fatty acid distinguish its metabolism from that of more common, symmetric diacylglycerols and triacylglycerols.

Comparative Analysis of Metabolic Fates

The metabolic journey of this compound can be best understood by comparing it to other key lipid classes: symmetric diacylglycerols, triacylglycerols, and its individual fatty acid components.

FeatureThis compoundSymmetric Diacylglycerols (e.g., 1,2-Dioleoyl-sn-glycerol)Triacylglycerols (e.g., Triolein)
Primary Metabolic Function Intermediate in lipid metabolism; potential signaling molecule.Key signaling molecule (activator of Protein Kinase C); precursor for phospholipids (B1166683) and triglycerides.[1][2]Primary energy storage molecule.[3]
Initial Hydrolysis Hydrolyzed by intracellular lipases, likely with specificity for sn-1 or sn-3 position, releasing myristic acid and docosanoic acid.[4]Hydrolyzed by lipases to release fatty acids and monoacylglycerol.Hydrolyzed by adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) into fatty acids and glycerol.[5]
Fatty Acid Release Releases one molecule of myristic acid (C14:0) and one molecule of docosanoic acid (C22:0).Releases two molecules of the same fatty acid (e.g., oleic acid).Releases three molecules of fatty acids.
Subsequent Fatty Acid Fate Myristic acid can be used for energy, protein acylation, or incorporated into other lipids. Docosanoic acid is likely metabolized via peroxisomal β-oxidation.Fatty acids are readily utilized for energy production (β-oxidation) or re-esterified.Fatty acids are transported to various tissues for energy or storage.[6]
Signaling Potential Potential to act as a signaling molecule, though likely with different potency and duration compared to symmetric DAGs due to its unique structure.Potent activator of various signaling pathways, most notably the Protein Kinase C (PKC) family.[1]Indirect signaling role through the release of fatty acids which can act as signaling molecules.
Cellular Storage Can be acylated by diacylglycerol acyltransferases (DGATs) to form triglycerides for storage in lipid droplets.[7]Readily converted to triglycerides for storage.Stored directly in lipid droplets.

Visualizing the Metabolic Pathways

To illustrate the complex metabolic processes, the following diagrams, generated using the DOT language, depict the key signaling and metabolic pathways.

Metabolic_Fate_of_DAG cluster_uptake Cellular Uptake cluster_hydrolysis Hydrolysis cluster_products Hydrolysis Products cluster_fates Metabolic Fates 1_Myristoyl_3_docosanoyl_rac_glycerol 1-Myristoyl-3-docosanoyl- rac-glycerol Lipase Intracellular Lipases (e.g., HSL) 1_Myristoyl_3_docosanoyl_rac_glycerol->Lipase Signaling Signaling Pathways 1_Myristoyl_3_docosanoyl_rac_glycerol->Signaling Storage Triglyceride Synthesis (Storage) 1_Myristoyl_3_docosanoyl_rac_glycerol->Storage Myristic_Acid Myristic Acid (C14:0) Lipase->Myristic_Acid Docosanoic_Acid Docosanoic Acid (C22:0) Lipase->Docosanoic_Acid Glycerol Glycerol Lipase->Glycerol Energy_Production Energy Production (β-oxidation) Myristic_Acid->Energy_Production Lipid_Synthesis Incorporation into other lipids Myristic_Acid->Lipid_Synthesis Protein_Acylation Protein Myristoylation Myristic_Acid->Protein_Acylation Docosanoic_Acid->Energy_Production Glycerol->Energy_Production

Caption: Predicted metabolic fate of this compound in cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Culture target cells (e.g., hepatocytes, adipocytes) Treatment Incubate cells with radiolabeled or heavy-isotope labeled This compound Cell_Culture->Treatment Lipid_Extraction Perform lipid extraction (e.g., Folch or Bligh-Dyer method) Treatment->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) for lipid class separation Lipid_Extraction->TLC LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for lipidomics profiling Lipid_Extraction->LC_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) for fatty acid analysis TLC->GC_MS Data_Analysis Quantify labeled lipids and metabolites to determine metabolic flux GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: A general experimental workflow for tracing the metabolic fate of lipids.

Detailed Experimental Protocols

To facilitate further research, the following are detailed protocols for key experiments in lipid metabolism analysis.

Protocol 1: Total Lipid Extraction from Cultured Cells (Folch Method)

This method is a gold standard for the quantitative extraction of total lipids from biological samples.

Materials:

  • Cultured cells treated with the lipid of interest.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Chloroform:Methanol (B129727) mixture (2:1, v/v).

  • 0.9% NaCl solution.

  • Centrifuge tubes (glass, with Teflon-lined caps).

  • Centrifuge.

  • Nitrogen gas stream.

Procedure:

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Resuspend the cell pellet in a small volume of PBS.

  • Add 20 volumes of chloroform:methanol (2:1) to the cell suspension.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Centrifuge at 1,000 x g for 10 minutes to pellet the protein precipitate.

  • Carefully transfer the supernatant (lipid extract) to a new glass tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex and centrifuge at 1,000 x g for 5 minutes.

  • The lower phase contains the total lipids. Carefully aspirate and discard the upper aqueous phase.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in a suitable solvent for downstream analysis.

Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the identification and quantification of the fatty acid components of complex lipids.

Materials:

  • Dried total lipid extract (from Protocol 1).

  • Boron trifluoride (BF3) in methanol (14%).

  • Hexane (B92381).

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

  • GC-MS system with a suitable capillary column (e.g., DB-23).

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

  • Incubate at 100°C for 30 minutes to prepare fatty acid methyl esters (FAMEs).

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Inject an aliquot of the FAMEs solution into the GC-MS system.

  • Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.

Conclusion

The metabolic fate of this compound in cells is a complex process governed by the interplay of various lipases and metabolic enzymes. Based on current knowledge, it is anticipated to be hydrolyzed into its constituent fatty acids, myristic acid and docosanoic acid, which then enter their respective metabolic pathways. Its asymmetric nature and the presence of a very-long-chain fatty acid suggest a distinct metabolic profile compared to more common dietary lipids. Further experimental studies, employing the protocols outlined in this guide, are necessary to fully elucidate the precise metabolic pathways and to quantify the flux through each branch. This knowledge will be invaluable for the rational design and development of lipid-based therapeutics and delivery systems.

References

A Researcher's Guide to Distinguishing Diacylglycerol Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of diacylglycerol (DAG) isomers is critical for understanding cellular signaling, metabolism, and disease pathogenesis. This guide provides an objective comparison of mass spectrometry-based methods for distinguishing DAG isomers, supported by experimental data and detailed protocols.

Diacylglycerols are key second messengers, primarily known for their role in activating protein kinase C (PKC) isoforms.[1][2] The specific stereochemistry of DAG isomers, namely sn-1,2-DAG and sn-1,3-DAG, dictates their distinct roles in metabolic pathways.[3] The transient nature and low abundance of these isomers, coupled with their structural similarity, present a significant analytical challenge. Mass spectrometry has emerged as the gold standard for the sensitive and specific analysis of DAG isomers.

This guide explores and compares several mass spectrometry-based workflows: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Shotgun Lipidomics with chemical derivatization, and advanced techniques for pinpointing carbon-carbon double bond (C=C) locations, such as the Paternò-Büchi (PB) reaction and Ozone-Induced Dissociation (OzID). Additionally, the role of ion mobility spectrometry for gas-phase separation of isomers is discussed.

Comparison of Mass Spectrometry-Based Methods for DAG Isomer Analysis

The choice of analytical method depends on the specific research question, required sensitivity, desired level of structural detail, and available instrumentation. The following table summarizes the key performance characteristics of the most common mass spectrometry-based techniques for DAG isomer analysis.

MethodThroughputSensitivityIsomer SeparationStructural InformationKey AdvantagesKey Limitations
GC-MS Low-MediumMediumPositional (1,2- vs 1,3-)Fatty acid composition, positional informationRobust, good for positional isomer separationRequires derivatization, not suitable for intact lipid analysis, thermal degradation risk
LC-MS/MS MediumHighPositional, some fatty acid isomersFatty acid composition, positional informationHigh sensitivity and specificity, separates isomers prior to MS analysisRequires chromatographic development, potential for co-elution
Shotgun Lipidomics (with derivatization) HighVery HighPositional (via MS/MS)Fatty acid composition, positional informationHigh-throughput, excellent sensitivityRelies on specific fragmentation patterns, potential for isobaric interference
Paternò-Büchi (PB) Reaction-MS/MS MediumVery HighC=C bond position, positionalFatty acid composition, C=C bond locationUnambiguous C=C bond localizationRequires photochemical reaction setup, potential for side reactions
Ozone-Induced Dissociation (OzID)-MS/MS MediumHighC=C bond position, positionalFatty acid composition, C=C bond locationGas-phase reaction, no derivatization neededRequires specialized MS instrumentation
Differential Mobility Spectrometry (DMS)-MS HighHighPositional, some fatty acid isomers (gas-phase)Fatty acid composition, positional informationAdds another dimension of separation, high-throughputSeparation is not universal for all isomers, requires specialized instrumentation

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are summaries of methodologies for key experiments cited in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) of DAG Isomers

This method relies on the derivatization of DAGs to increase their volatility for gas chromatography. Trimethylsilyl (TMS) ether derivatization is commonly employed.

Protocol Summary:

  • Lipid Extraction: Extract total lipids from the sample using a modified Bligh and Dyer method.

  • Derivatization: Evaporate the lipid extract to dryness under nitrogen and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). Incubate at 70°C for 30 minutes.

  • GC-MS Analysis: Inject the derivatized sample onto a GC column (e.g., a non-polar capillary column). Use a temperature gradient to separate the DAG-TMS ethers.

  • Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode. The fragmentation pattern of the TMS-derivatized DAGs provides structural information. The key diagnostic ion for distinguishing 1,2- and 1,3-DAG isomers is often the [M-RCO2CH2]+ fragment.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This approach combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. Derivatization of the hydroxyl group can enhance chromatographic separation and ionization efficiency.

Protocol Summary:

  • Lipid Extraction: Extract neutral lipids from the sample.

  • Derivatization: Derivatize the free hydroxyl group of DAGs using 2,4-difluorophenyl isocyanate to form a diacyl urethane.[5]

  • LC Separation: Separate the derivatized DAGs using normal-phase HPLC. A typical mobile phase gradient involves a mixture of isooctane (B107328) and methyl tert-butyl ether.[5]

  • MS/MS Analysis: Use positive ion electrospray ionization (ESI) and perform neutral loss scanning. A neutral loss of 190.1 Da (corresponding to the difluorophenyl carbamic acid plus ammonia) is characteristic of the derivatized DAGs and allows for their selective detection and quantification.[5]

Shotgun Lipidomics with Dimethylglycine (DMG) Derivatization

This high-throughput method involves direct infusion of a derivatized lipid extract into the mass spectrometer, bypassing chromatographic separation.

Protocol Summary:

  • Lipid Extraction: Extract total lipids from the sample.

  • Derivatization: To the dried lipid extract, add a solution of N,N-dimethylglycine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and dichloromethane). Incubate at 45°C for 1 hour.[6]

  • Sample Preparation for MS: Quench the reaction and dilute the derivatized sample in a solvent suitable for electrospray ionization.

  • MS Analysis: Perform direct infusion ESI-MS analysis in positive ion mode. The derivatized DAGs will readily form protonated molecules. Tandem mass spectrometry (MS/MS) showing a characteristic neutral loss of the DMG group (103 Da) can be used for identification and quantification.[3][7]

Visualizing Key Pathways and Workflows

Diacylglycerol Signaling Pathway

Diacylglycerol is a critical second messenger that activates Protein Kinase C (PKC), a family of kinases involved in a myriad of cellular processes. The generation of DAG is tightly regulated.

DAG_Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates Downstream Downstream Targets PKC->Downstream phosphorylates PA Phosphatidic Acid (PA) DGK->PA phosphorylates

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for LC-MS/MS Analysis of DAG Isomers

A typical workflow for the analysis of DAG isomers using liquid chromatography-tandem mass spectrometry involves several key steps from sample preparation to data analysis.

LCMS_Workflow Sample Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (e.g., with DFP isocyanate) Extraction->Derivatization LC Liquid Chromatography (e.g., Normal Phase HPLC) Derivatization->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Analysis (Quantification, Isomer Ratio) MS->Data

Caption: LC-MS/MS workflow for DAG isomer analysis.

Advanced Methods for C=C Double Bond Localization

While the aforementioned methods can distinguish between positional isomers (sn-1,2- vs. sn-1,3-), they do not typically provide information on the location of carbon-carbon double bonds within the fatty acyl chains. For this, more advanced techniques are required.

Paternò-Büchi (PB) Reaction Coupled with MS/MS

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that modifies C=C bonds.[8] When coupled with tandem mass spectrometry, the fragmentation of the resulting oxetane (B1205548) ring provides diagnostic ions that reveal the original position of the double bond.[9][10] Recent advancements have introduced visible-light-mediated PB reactions, improving reaction yields and applicability for lipidomic profiling.[11]

Ozone-Induced Dissociation (OzID)

OzID is a gas-phase ion-molecule reaction where mass-selected lipid ions react with ozone within the mass spectrometer.[12] The ozone selectively cleaves the C=C bonds, generating fragment ions that are diagnostic of the double bond position.[12] This technique does not require prior derivatization and can be implemented in shotgun lipidomics workflows.[13]

Conclusion

The analysis of diacylglycerol isomers is a complex but essential task in lipidomics research. The choice of mass spectrometry-based method should be guided by the specific analytical needs of the study. For high-throughput screening and quantification of known positional isomers, shotgun lipidomics with derivatization offers excellent sensitivity and speed.[3][7] For complex mixtures where baseline separation is critical, LC-MS/MS provides an invaluable tool.[5] When the precise location of double bonds within the fatty acyl chains is paramount for understanding isomeric function, advanced techniques such as the Paternò-Büchi reaction or Ozone-Induced Dissociation are indispensable.[11][12] As technology continues to evolve, the integration of these powerful analytical strategies will further illuminate the intricate roles of diacylglycerol isomers in health and disease.

References

A Comparative Guide to the Biological Activity of 1,3-Diacylglycerols, with a Focus on 1-Myristoyl-3-docosanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-Myristoyl-3-docosanoyl-rac-glycerol is not currently available in published literature. This guide provides a comprehensive comparison of the known biological activities of 1,3-diacylglycerol (1,3-DAG)-rich oils versus conventional triacylglycerol (TAG) oils, which can serve as a strong predictive framework for the potential activities of this compound.

Introduction

This compound is a specific 1,3-diacylglycerol (1,3-DAG), a class of lipids that has garnered significant interest for its distinct metabolic properties compared to triacylglycerols (TAGs), the primary form of fat in the diet. Structurally, 1,3-DAGs consist of a glycerol (B35011) backbone with fatty acids esterified at the sn-1 and sn-3 positions, leaving the sn-2 position unesterified. This unique structure dictates a metabolic fate that differs from TAGs, leading to a range of potential health benefits.

This guide objectively compares the performance of 1,3-DAG-rich oils with TAG oils, providing supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant metabolic pathways and workflows.

Data Presentation: 1,3-DAG vs. TAG - A Quantitative Comparison

The following tables summarize the quantitative data from various human and animal studies comparing the effects of dietary 1,3-DAG-rich oil with TAG oil.

Table 1: Effects on Postprandial Triglyceride Levels

Study PopulationInterventionDurationPostprandial Triglyceride Response (Incremental Area Under the Curve - iAUC)Reference
Insulin-resistant men and women30g oral fat loadSingle dose22% lower with 1,3-DAG oil vs. Long-Chain TAG (LCT) oil[1]
Individuals with high fasting triglyceridesTest meal with 10g of oilSingle doseSignificantly lower with DAG meal vs. TAG meal[2]
Patient with lipoprotein lipase (B570770) deletionIngestion of different oilsSingle doseLower with DAG oil, similar to Medium-Chain TAG (MCT) oil[3]

Table 2: Effects on Body Weight and Fat Mass

Study PopulationInterventionDurationKey FindingsReference
Overweight or obese adultsReduced-energy diet with DAG or TAG oil24 weeksBody weight and fat mass decreased significantly more in the DAG group.[4]
Overweight or obese adults with diabetes/prediabetesDaily use of DAG oil2 monthsSignificant decrease in body weight, BMI, waist, and hip circumference.[5][6]
Brown adipose tissue-deficient miceWestern-type diet with DAG or TAG oil15 weeksMice on DAG-WTD gained less weight and had less body fat accumulation.[7]

Table 3: Effects on Fat Oxidation and Energy Expenditure

Study ModelInterventionDurationKey FindingsReference
Overweight men and womenControlled diet with DAG or TAG oil14 days24-hour fat oxidation and resting metabolic rate were significantly greater with DAG oil.[8]
RatsSingle ingestion and short-term dietSingle dose & 2 weeks1,3-DAG is more susceptible to oxidation; short-term DAG diet increases whole-body fat utilization.[9][10]

Table 4: Effects on Gene Expression

Study ModelInterventionKey Gene Expression Changes with 1,3-DAGReference
Brown adipose tissue-deficient miceWestern-type diet with DAG or TAG oilIncreased expression of peroxisome proliferator-activated receptor alpha (PPARα), lipoprotein lipase, and uncoupling proteins 2 and 3 in skeletal muscle.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of 1,3-DAG and TAG are provided below.

Protocol 1: Measurement of Fatty Acid Oxidation Rate

This protocol is adapted from studies measuring the oxidation of radiolabeled fatty acids in tissues or cells.[11][12][13]

Objective: To quantify the rate at which fatty acids are oxidized for energy production.

Materials:

  • Tissue homogenate or isolated cells

  • Reaction buffer (containing sucrose, Tris-HCl, KCl, K2HPO4, MgCl2, EDTA, DTT, ATP, NAD+, cytochrome c, L-carnitine, malate, and coenzyme A)

  • [1-14C]-palmitate (or other radiolabeled fatty acid) complexed with fatty acid-free bovine serum albumin (BSA)

  • Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Sample Preparation: Prepare tissue homogenates or cell suspensions in an appropriate buffer.

  • Incubation: Incubate the sample with the reaction mixture containing [1-14C]-palmitate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold perchloric acid. This precipitates proteins and larger molecules.

  • Separation of Metabolites: Centrifuge the sample to pellet the precipitate. The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.

  • Quantification: Transfer the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation: The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into the ASMs over time, normalized to the protein content of the sample.

Protocol 2: Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol is based on methods used to measure the activity of DGAT, the enzyme responsible for the final step of TAG synthesis.[14][15]

Objective: To determine the rate at which DGAT catalyzes the formation of TAG from DAG and a fatty acyl-CoA.

Materials:

  • Cell or tissue lysate (microsomal fraction)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • 1,2-Diacylglycerol (substrate)

  • [14C]oleoyl-CoA (or other radiolabeled fatty acyl-CoA) (substrate)

  • Chloroform/methanol solution

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane/diethyl ether/acetic acid)

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: Incubate the microsomal protein with the assay buffer, 1,2-diacylglycerol, and [14C]oleoyl-CoA at 37°C for a specific time (e.g., 5-10 minutes).

  • Lipid Extraction: Stop the reaction by adding a chloroform/methanol solution to extract the lipids.

  • Phase Separation: Add water and centrifuge to separate the organic and aqueous phases. The lipids will be in the lower organic phase.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop it in a suitable solvent system to separate the different lipid classes (e.g., TAG, DAG, fatty acids).

  • Quantification: Visualize and quantify the radiolabeled TAG spot using a phosphorimager or by scraping the spot and measuring the radioactivity with a scintillation counter.

  • Calculation: DGAT activity is expressed as the amount of radiolabeled TAG produced per unit of time per amount of protein.

Mandatory Visualizations

Metabolic Pathway of 1,3-Diacylglycerol vs. Triacylglycerol

Differential Metabolism of 1,3-DAG vs. TAG cluster_0 Dietary Intake cluster_1 Intestinal Lumen cluster_2 Enterocyte cluster_3 Systemic Circulation & Liver 1,3-DAG 1,3-DAG Pancreatic Lipase Pancreatic Lipase 1,3-DAG->Pancreatic Lipase Hydrolysis TAG TAG TAG->Pancreatic Lipase Hydrolysis 2-MAG 2-MAG Pancreatic Lipase->2-MAG From TAG 1-MAG 1-MAG Pancreatic Lipase->1-MAG From 1,3-DAG Free Fatty Acids (FFA) Free Fatty Acids (FFA) Pancreatic Lipase->Free Fatty Acids (FFA) Re-esterification (DGAT) Re-esterification (DGAT) 2-MAG->Re-esterification (DGAT) Portal Vein Transport Portal Vein Transport 1-MAG->Portal Vein Transport Direct Absorption Free Fatty Acids (FFA)->Re-esterification (DGAT) Chylomicron Assembly Chylomicron Assembly Re-esterification (DGAT)->Chylomicron Assembly Forms TAG Chylomicrons (TAG) Chylomicrons (TAG) Chylomicron Assembly->Chylomicrons (TAG) Lymphatic System Liver Oxidation Liver Oxidation Portal Vein Transport->Liver Oxidation To Liver Systemic Circulation & Liver Systemic Circulation & Liver Chylomicrons (TAG)->Systemic Circulation & Liver PPARα Activation PPARα Activation Liver Oxidation->PPARα Activation Increased Fatty Acid Flux

Caption: Metabolism of 1,3-DAG vs. TAG.

Experimental Workflow for Comparing Lipid Metabolism

Workflow for Comparing Metabolic Effects of Dietary Lipids Study Design Study Design Randomized Controlled Trial Randomized Controlled Trial Study Design->Randomized Controlled Trial Crossover Design Crossover Design Study Design->Crossover Design Dietary Intervention Dietary Intervention Randomized Controlled Trial->Dietary Intervention Crossover Design->Dietary Intervention 1,3-DAG Group 1,3-DAG Group Dietary Intervention->1,3-DAG Group TAG Control Group TAG Control Group Dietary Intervention->TAG Control Group Data Collection Data Collection 1,3-DAG Group->Data Collection TAG Control Group->Data Collection Blood Sampling Blood Sampling Data Collection->Blood Sampling Indirect Calorimetry Indirect Calorimetry Data Collection->Indirect Calorimetry Body Composition Body Composition Data Collection->Body Composition Biochemical Analysis Biochemical Analysis Blood Sampling->Biochemical Analysis Statistical Analysis Statistical Analysis Indirect Calorimetry->Statistical Analysis Body Composition->Statistical Analysis Lipid Profile Lipid Profile Biochemical Analysis->Lipid Profile Gene Expression (e.g., qPCR) Gene Expression (e.g., qPCR) Biochemical Analysis->Gene Expression (e.g., qPCR) Enzyme Activity (e.g., DGAT) Enzyme Activity (e.g., DGAT) Biochemical Analysis->Enzyme Activity (e.g., DGAT) Lipid Profile->Statistical Analysis Gene Expression (e.g., qPCR)->Statistical Analysis Enzyme Activity (e.g., DGAT)->Statistical Analysis Comparison of Outcomes Comparison of Outcomes Statistical Analysis->Comparison of Outcomes Conclusion Conclusion Comparison of Outcomes->Conclusion

Caption: Workflow for comparing lipid metabolism.

References

A Comparative Guide to Synthetic vs. Natural Diacylglycerols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the choice between synthetic and naturally derived diacylglycerols (DAGs) is a critical decision that can profoundly influence experimental outcomes. This guide provides an objective comparison of synthetic and natural DAGs, focusing on their performance, physicochemical properties, and applications, supported by experimental data and detailed methodologies.

Key Differences and Performance Comparison

The primary distinction between synthetic and natural diacylglycerols lies in their chemical purity, isomeric consistency, and stability. Synthetic DAGs are produced through controlled chemical or enzymatic processes, allowing for high purity and the specific synthesis of desired isomers, particularly the biologically active sn-1,2-diacylglycerol.[1][2] In contrast, natural DAGs are typically extracted from plant or animal sources and often exist as complex mixtures of various isomers (sn-1,2- and sn-1,3-diacylglycerols) with a heterogeneous fatty acid composition.[1] This inherent variability in natural DAGs can introduce significant experimental artifacts and reduce reproducibility.

The stereochemistry of DAGs is crucial for their biological function. sn-1,2-Diacylglycerols are potent second messengers that activate Protein Kinase C (PKC), a key enzyme in numerous signal transduction pathways.[3] Conversely, sn-1,3-diacylglycerols do not activate PKC and are primarily involved in metabolic processes as intermediates in the synthesis and breakdown of triacylglycerols.[3] The inability to separate these isomers in natural extracts can lead to misleading results in cell signaling studies.

Data Presentation: Quantitative Comparison
PropertySynthetic DiacylglycerolsNatural DiacylglycerolsReferences
Purity Typically ≥98% or ≥99%Variable and often part of a complex lipid mixture[1]
Isomeric Composition Predominantly the desired isomer (e.g., sn-1,2-DAG)Mixture of sn-1,2- and sn-1,3-DAGs[3]
Fatty Acid Composition Homogeneous, with specified fatty acid chainsHeterogeneous, with a variety of fatty acid chains[1]
Batch-to-Batch Consistency HighLow[1]
Stability Generally high, with a longer shelf life when stored properlyLess stable due to potential for oxidation of unsaturated fatty acid impurities[1][4][5]
Biological Activity (PKC Activation) High and specific for sn-1,2-isomersVariable and potentially lower due to the presence of inactive sn-1,3-isomers[3][6]

Signaling Pathways and Experimental Workflows

The use of highly pure, synthetic sn-1,2-diacylglycerol is paramount for obtaining reliable and reproducible results in studies of cellular signaling pathways where DAG is a key second messenger.

DAG_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (sn-1,2-isomer) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Proteins Response Cellular Responses (e.g., proliferation, differentiation) Phospho_Substrate->Response

Figure 1. Simplified Diacylglycerol Signaling Pathway.

To ensure the accurate investigation of such pathways, robust experimental procedures for the extraction and analysis of DAGs are essential.

SPE_Workflow Start Plasma Sample Lipid_Extraction Total Lipid Extraction (e.g., Chloroform:Methanol) Start->Lipid_Extraction Sample_Loading Sample Loading Lipid_Extraction->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Aminopropyl-bonded silica (B1680970) with Hexane) SPE_Conditioning->Sample_Loading Wash Wash (Elute neutral lipids like cholesterol esters and triacylglycerols) Sample_Loading->Wash Elution Elution of Diacylglycerols (Hexane:Ethyl Acetate) Wash->Elution Analysis Downstream Analysis (e.g., LC-MS/MS) Elution->Analysis

Figure 2. Solid-Phase Extraction Workflow for Diacylglycerols.

Experimental Protocols

Protocol 1: Synthesis of 1,2-diacyl-sn-glycerol

This protocol describes a general method for the asymmetric synthesis of chiral 1,2-diacylglycerols, adapted from established procedures.[2][7]

Materials:

Methodology:

  • Synthesis of Allyl 4-methoxyphenyl ether: React allyl bromide with 4-methoxyphenyl ether.

  • Dihydroxylation: Perform an asymmetric dihydroxylation of the allyl ether using AD-mix to yield 3-O-(4'-methoxyphenyl)-sn-glycerol with high optical purity.

  • Diacylation: Acylate the two free hydroxyl groups of the glycerol (B35011) derivative with the desired fatty acids.

  • Deprotection: Remove the 4-methoxyphenyl protecting group using ceric ammonium nitrate under mild conditions to prevent acyl migration, yielding the final 1,2-diacyl-sn-glycerol.[7]

  • Purification: Purify the final product using techniques such as column chromatography.

Protocol 2: Extraction and Purification of Diacylglycerols from Plasma using Solid-Phase Extraction (SPE)

This protocol provides a method for the selective extraction of DAGs from a complex biological matrix like plasma.[3]

Materials:

  • Plasma sample

  • Aminopropyl-bonded silica SPE cartridges

  • Chloroform, Methanol, Hexane (B92381), Ethyl Acetate (B1210297)

  • Internal standard (e.g., deuterated DAG)

  • Vortex mixer, Centrifuge, Nitrogen evaporator, SPE vacuum manifold

Methodology:

  • Sample Preparation: To 100 µL of plasma, add a known amount of internal standard. Extract total lipids by adding 1 mL of chloroform:methanol (2:1, v/v), vortexing, and centrifuging to separate the phases. Collect the lower organic layer.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the lipid extract under a stream of nitrogen and reconstitute in 1 mL of hexane.

  • SPE Cartridge Conditioning: Condition an aminopropyl SPE cartridge by passing 3 mL of hexane through it.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute less polar lipids.

  • Elution: Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v).[3]

  • Finalization: Evaporate the solvent from the eluted fraction and reconstitute in a suitable solvent for downstream analysis.

Protocol 3: Protein Kinase C (PKC) Activation Assay

This protocol outlines a method to assess the ability of diacylglycerols to activate PKC in vitro.[1][8][9]

Materials:

  • Synthetic or natural diacylglycerol

  • Phosphatidylserine (B164497) (PS)

  • Recombinant PKC enzyme

  • PKC substrate peptide

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Assay buffer (containing appropriate ions and cofactors)

  • Microplate or reaction tubes

Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles containing a defined ratio of the test diacylglycerol and phosphatidylserine by drying a lipid film and resuspending it in assay buffer with sonication.

  • Kinase Reaction Setup: In a microplate, combine the assay buffer, liposomes, PKC substrate peptide, and recombinant PKC enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a quench buffer (e.g., containing EDTA).

  • Detection: Quantify the phosphorylation of the substrate peptide. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence intensity.

Protocol 4: LC-MS/MS Analysis of Diacylglycerols

This protocol describes a general approach for the quantification of DAG molecular species using liquid chromatography-tandem mass spectrometry.[10][11][12]

Materials:

  • Extracted and purified diacylglycerol sample

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase or normal-phase HPLC column

  • Mobile phase solvents (e.g., methanol, acetonitrile, isopropanol, water with additives like ammonium acetate or formic acid)

Methodology:

  • Chromatographic Separation: Inject the sample onto the HPLC column. Separate the different diacylglycerol species using a suitable gradient of mobile phase solvents.

  • Mass Spectrometric Detection: Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.

  • Ionization: Generate protonated molecules or adducts (e.g., [M+H]⁺, [M+NH₄]⁺) of the diacylglycerol species in the positive ion mode.

  • MS/MS Analysis: Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to generate characteristic product ions.

  • Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify the different diacylglycerol molecular species based on their precursor-product ion transitions, using an appropriate internal standard for normalization.

Conclusion

For research applications requiring high precision, reproducibility, and a clear understanding of structure-function relationships, synthetic diacylglycerols are the superior choice. Their high purity, isomeric specificity, and batch-to-batch consistency minimize experimental variability and allow for the unambiguous interpretation of results, particularly in the context of cell signaling and drug development. While natural diacylglycerols may be suitable for some applications where a complex mixture is desired or purity is less critical, their inherent heterogeneity presents significant challenges for rigorous scientific investigation.

References

A Comparative Guide to the Validation of 1-Myristoyl-3-docosanoyl-rac-glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Myristoyl-3-docosanoyl-rac-glycerol as a potential internal standard for the quantitative analysis of diacylglycerols (DAGs) in complex biological matrices. Its performance characteristics are contrasted with established alternatives, supported by general principles of analytical method validation in lipidomics. Detailed experimental protocols for key validation experiments are provided to enable researchers to assess its suitability for their specific applications.

Introduction to Internal Standards in Lipidomics

Accurate quantification of lipids by mass spectrometry (MS) is critically dependent on the use of internal standards (IS). Internal standards are compounds added at a known concentration to a sample at an early stage of the analytical workflow. Their primary role is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis, thereby improving the accuracy and precision of the measurement of endogenous analytes.

The ideal internal standard for MS-based lipidomics should:

  • Be chemically and physically similar to the analyte of interest.

  • Not be naturally present in the biological sample.

  • Be clearly distinguishable from the analyte by the mass spectrometer.

  • Be stable throughout the entire analytical procedure.

Overview of this compound

This compound is a diacylglycerol containing a myristic acid (14:0) at the sn-1 position and a docosanoic acid (22:0) at the sn-3 position. As a non-endogenous, structurally defined lipid, it holds potential for use as an internal standard in the analysis of other diacylglycerol species.

Comparison with Alternative Internal Standards

The selection of an appropriate internal standard is a critical step in the development of a robust quantitative lipidomics method. The most common classes of internal standards for diacylglycerol analysis are stable isotope-labeled (SIL) lipids and odd-chain lipids.

Performance Metric This compound (Theoretical) Stable Isotope-Labeled (SIL) DAGs (e.g., d5-DAGs) Odd-Chain DAGs (e.g., C17:0/C17:0-DAG)
Chemical & Physical Similarity Structurally similar to endogenous even-chain DAGs, but with a unique combination of fatty acyl chains.Nearly identical to the endogenous analyte, with a small mass difference due to isotopic labeling.Structurally similar to even-chain DAGs, but with a different chain length.
Co-elution with Analyte Elution time will be close to other DAGs but will vary based on the specific chromatographic conditions.Co-elutes almost perfectly with the corresponding non-labeled analyte.Elutes at a different retention time than even-chain DAGs.
Correction for Matrix Effects Partial correction for matrix effects.Excellent correction for ion suppression or enhancement.Partial correction for matrix effects.
Potential for Endogenous Interference Low, as this specific combination of fatty acids is unlikely to be abundant in most biological systems.No endogenous interference due to the mass difference.Can be present in some biological systems, particularly in ruminants or through diet, which could lead to interference.[1]
Cost Generally lower than SIL standards.High, and availability can be limited for specific DAG species.More cost-effective than SIL standards.
Gold Standard NoYesNo

Experimental Protocols for Validation

The validation of any new internal standard, including this compound, is essential to ensure the reliability of the quantitative data. The following are key validation experiments based on regulatory guidelines.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking a known amount of the analyte (e.g., a representative endogenous DAG) and a fixed concentration of this compound into a surrogate matrix (e.g., stripped plasma or a simple solvent).

  • The concentration range of the analyte should span the expected physiological or experimental concentrations. A minimum of five concentration levels is recommended.

  • Extract the lipids from the calibration standards using the intended sample preparation method.

  • Analyze the extracts by LC-MS/MS.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.99.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements.

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the analyte and internal standard into the biological matrix of interest.

  • Analyze five replicates of each QC level in three separate analytical runs.

  • Accuracy: Calculate the percent relative error (%RE) for each measurement: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The mean %RE should be within ±15% (±20% for the lower limit of quantification).

  • Precision: Calculate the percent coefficient of variation (%CV) for the measurements at each QC level. The %CV should not exceed 15% (20% for the lower limit of quantification).

Recovery

Recovery experiments assess the efficiency of the extraction procedure.

Protocol:

  • Prepare three sets of samples:

    • Set A: Biological matrix spiked with the analyte and internal standard before extraction.

    • Set B: Biological matrix extracted first, with the analyte and internal standard spiked into the final extract.

    • Set C: A neat solution of the analyte and internal standard in the final reconstitution solvent.

  • Analyze all three sets.

  • Extraction Recovery (%) = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) * 100

  • Matrix Effect (%) = ((Peak Area of Analyte in Set B / Peak Area of Analyte in Set C) - 1) * 100

Stability

Stability experiments evaluate the degradation of the analyte and internal standard under various conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for an extended period.

  • Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a defined period.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Workflows and Concepts

To aid in the understanding of the validation process and the principles of internal standardization, the following diagrams have been generated.

G Experimental Workflow for Internal Standard Validation cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Assessment prep1 Prepare Calibration Standards & QC Samples prep2 Spike with Internal Standard prep1->prep2 prep3 Lipid Extraction prep2->prep3 analysis1 LC-MS/MS Analysis prep3->analysis1 analysis2 Peak Integration & Area Ratio Calculation analysis1->analysis2 val1 Linearity (R² ≥ 0.99) analysis2->val1 val2 Accuracy (%RE) & Precision (%CV) analysis2->val2 val3 Recovery & Matrix Effect analysis2->val3 val4 Stability analysis2->val4

Caption: A generalized workflow for the validation of an internal standard.

G Conceptual Comparison of Internal Standards cluster_noniso Non-Isotopically Labeled Alternatives IS Internal Standard Selection SIL Stable Isotope-Labeled (SIL) e.g., d5-16:0/18:1-DAG IS->SIL NonIso Non-Isotopically Labeled IS->NonIso SIL_adv Advantages: - Co-elution - Excellent matrix effect correction - Gold Standard SIL->SIL_adv SIL_disadv Disadvantages: - High cost - Limited availability SIL->SIL_disadv OddChain Odd-Chain DAG e.g., 17:0/17:0-DAG NonIso->OddChain Target This compound NonIso->Target NonIso_adv Advantages: - Lower cost - Readily available NonIso->NonIso_adv NonIso_disadv Disadvantages: - Different elution time - Partial matrix effect correction - Potential for endogenous interference (odd-chain) NonIso->NonIso_disadv

Caption: A logical diagram comparing internal standard types.

Conclusion

While stable isotope-labeled internal standards remain the gold standard for quantitative lipidomics, their cost and availability can be limiting factors. This compound presents a potential cost-effective alternative for the quantification of diacylglycerols. However, as there is a lack of published validation data, it is imperative that researchers conduct a thorough in-house validation to demonstrate its fitness for purpose for their specific analytical method and biological matrix. The experimental protocols outlined in this guide provide a framework for such a validation, ensuring the generation of accurate and reliable quantitative data.

References

Fatty Acid Chain Length: A Key Determinant of Diacylglycerol's Functional Specificity in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Diacylglycerol (DAG) is a critical lipid second messenger that modulates a wide array of cellular processes, primarily through the activation of protein kinase C (PKC) isoforms.[1][2][3] Emerging evidence highlights that the molecular composition of DAG, specifically the length and saturation of its fatty acid chains, is not a trivial detail but a crucial factor governing its functional specificity.[4][5][6] This guide provides a comparative analysis of how fatty acid chain length in DAG molecules influences their biological activity, supported by experimental data and detailed protocols to aid in future research and drug development.

Impact of Fatty Acid Chain Length on Protein Kinase C Activation

The potency and selectivity of PKC activation are significantly influenced by the structure of the activating DAG molecule. Studies have demonstrated that variations in the acyl chains of DAG lead to differential activation of PKC isoforms.

In vitro studies have shown that DAG species containing polyunsaturated fatty acids (PUFAs) at the sn-2 position exhibit increased potency in stimulating PKC activity compared to those with monounsaturated or saturated fatty acids.[7][8] For instance, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (B3044074) (SDG) was found to be more potent at lower concentrations in activating PKC compared to dioleoylglycerol (DOG).[7] Furthermore, different PKC isoforms exhibit distinct sensitivities to various DAG species, suggesting a mechanism for achieving signaling specificity.[6]

Diacylglycerol SpeciesFatty Acid Composition (sn-1/sn-2)PKC Isoform(s)Observed Effect on PKC ActivityReference
SAG 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953)α, δSignificantly higher stimulatory effect compared to SDG and SEG.[6]
SDG 1-stearoyl-2-docosahexaenoyl-sn-glycerolβIHigher activation compared to SAG. More potent than DOG, SEG, or SAG at 0.5 mol%.[6][7]
SEG 1-stearoyl-2-eicosapentaenoyl-sn-glycerolβIHigher activation compared to SAG.[6]
DOG 1,2-dioleoyl-sn-glycerolGeneralLess potent than SDG at 0.5 mol%.[7]

Table 1: Comparison of PKC Activation by Diacylglycerol Species with Varying Fatty Acid Chains. This table summarizes the differential effects of various DAG molecules on the activation of specific Protein Kinase C (PKC) isoforms based on in vitro assays.

Fatty Acid Chain Length and Membrane Dynamics

The fatty acid composition of DAG not only affects its interaction with effector proteins but also influences its behavior within cellular membranes, including its translocation and the induction of membrane curvature.

Live-cell imaging studies have revealed that the acyl chain length and unsaturation of DAGs determine their transbilayer movement (flipping) and turnover rates.[4][5] These kinetic differences, in turn, dictate the duration and magnitude of signaling events at the plasma membrane.[4][5] For example, short-chain DAGs like 1,2-dioctanoyl-sn-glycerol (B43705) (DOG) exhibit different membrane dynamics and protein recruitment patterns compared to long-chain species like 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[4] Long-chain DAGs were shown to elicit calcium transients, a response not observed with short-chain variants.[4]

Furthermore, the chain length and saturation of DAGs influence their ability to induce negative curvature in phospholipid monolayers, which can affect membrane fusion and fission events.[9][10] Longer and more unsaturated acyl chains in DAGs generally lead to a greater induction of membrane curvature.[9][10]

Diacylglycerol SpeciesFatty Acid Chain LengthKey Findings on Membrane Dynamics and TranslocationReference
1,2-dioctanoyl-sn-glycerol (DOG) Short (C8)Did not trigger elevated cytosolic Ca2+ levels. Different PKC recruitment patterns compared to long-chain DAGs.[4]
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) Long (C18/C20)Elicited Ca2+ transients. Predicted to accumulate on the outer leaflet of the plasma membrane.[4][5]
1-stearoyl-2-oleoyl-sn-glycerol (SOG) Long (C18/C18)Elicited Ca2+ transients. Implied no movement from the inner to the outer leaflet of the plasma membrane.[4][5]

Table 2: Influence of DAG Fatty Acid Chain Length on Membrane Translocation and Cellular Responses. This table outlines the distinct effects of short-chain versus long-chain diacylglycerols on membrane dynamics and downstream cellular events as observed in live-cell imaging experiments.

Experimental Protocols

To facilitate further investigation into the structure-function relationship of diacylglycerols, detailed protocols for key experiments are provided below.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a common method to measure the activity of PKC in response to different DAG species using a radioactive assay.[11][12]

Materials:

  • Purified PKC isoforms

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)

  • Diacylglycerol species of interest

  • Substrate peptide (e.g., QKRPSQRSKYL)[12]

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylserine and phosphatidylcholine in a glass tube.

    • Add the desired mol% of the specific diacylglycerol.

    • Dry the lipid mixture under a stream of nitrogen.

    • Resuspend the lipid film in assay buffer and sonicate on ice to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC enzyme, and the substrate peptide.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-15 minutes.

  • Stop the Reaction and Quantify:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme) for each DAG species.

Protocol 2: Live-Cell Imaging of DAG-Mediated Protein Translocation

This protocol outlines a method to visualize the recruitment of a DAG-binding protein to the plasma membrane in response to the generation of specific DAG species.[4][13][14]

Materials:

  • HeLa cells (or other suitable cell line)

  • Expression vector for a fluorescently tagged DAG sensor (e.g., YFP-C1a domain of PKC)[13]

  • Lipofectamine or other transfection reagent

  • Live-cell imaging medium

  • Confocal microscope with environmental control (37°C, 5% CO₂)

  • Caged DAG compounds (e.g., cgDOG, cgSAG) for photoactivation studies[4][5] or a cell surface receptor agonist to stimulate endogenous DAG production.

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the fluorescent DAG sensor expression vector and allow for expression (typically 24-48 hours).

  • Live-Cell Imaging:

    • Replace the culture medium with live-cell imaging medium.

    • Mount the dish on the confocal microscope stage and allow the cells to equilibrate.

  • Stimulation and Image Acquisition:

    • For photoactivation: Acquire baseline images and then locally release the DAG by uncaging with a UV laser.[4][5]

    • For receptor stimulation: Acquire baseline images and then add the agonist to the medium.

    • Acquire time-lapse images of both the plasma membrane and cytosolic regions of the cells.

  • Data Analysis:

    • Measure the fluorescence intensity at the plasma membrane and in the cytosol over time.

    • Calculate the translocation ratio (membrane intensity / cytosol intensity) to quantify the extent and kinetics of protein recruitment.[4]

Protocol 3: Enzymatic Synthesis of Diacylglycerols

This protocol provides a general method for synthesizing 1,3-diacylglycerols through the direct esterification of glycerol (B35011) with fatty acids using an immobilized lipase (B570770).[15]

Materials:

  • Glycerol

  • Fatty acid of desired chain length (e.g., lauric acid, oleic acid)

  • Immobilized lipase (e.g., Lipozyme RM IM or Novozym 435)[15]

  • Solvent-free reaction system with vacuum

  • Silica gel for column chromatography for purification

Procedure:

  • Reaction Setup:

    • Combine glycerol and the fatty acid in a reaction flask in a specific molar ratio (e.g., 1:2).

    • Add the immobilized lipase (e.g., 5% w/w of reactants).

  • Esterification Reaction:

    • Heat the mixture to the optimal temperature for the enzyme (e.g., 50-60°C).

    • Apply a vacuum to remove the water produced during the reaction, driving the equilibrium towards ester formation.

    • Maintain the reaction with stirring for several hours until the desired conversion is achieved.

  • Enzyme Removal and Product Purification:

    • Separate the immobilized enzyme from the reaction mixture by filtration.

    • Purify the diacylglycerol product from unreacted substrates and byproducts (monoacylglycerols, triacylglycerols) using column chromatography.

  • Analysis:

    • Confirm the purity and identity of the synthesized diacylglycerol using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and the workflows for the described experiments.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (Varying Fatty Acid Chains) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates (for cPKC) downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pkc->downstream Phosphorylates Targets

Figure 1: Diacylglycerol Signaling Pathway. This diagram illustrates the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3) from PIP2 hydrolysis following receptor activation, leading to the activation of Protein Kinase C (PKC) and subsequent downstream cellular responses. The fatty acid composition of DAG is a critical determinant of its ability to activate specific PKC isoforms.

PKC_Assay_Workflow start Start prep_vesicles Prepare Lipid Vesicles with specific DAG species start->prep_vesicles setup_reaction Set up Kinase Reaction (PKC, Substrate, Vesicles) prep_vesicles->setup_reaction initiate_reaction Initiate with [γ-³²P]ATP Incubate at 30°C setup_reaction->initiate_reaction stop_reaction Spot on P81 Paper initiate_reaction->stop_reaction wash Wash with Phosphoric Acid stop_reaction->wash quantify Scintillation Counting wash->quantify analyze Calculate PKC Specific Activity quantify->analyze end End analyze->end

Figure 2: In Vitro PKC Activity Assay Workflow. This flowchart outlines the key steps involved in measuring the phosphotransferase activity of Protein Kinase C (PKC) in the presence of diacylglycerols with different fatty acid compositions.

Translocation_Imaging_Workflow start Start transfect Transfect Cells with Fluorescent DAG Sensor start->transfect image_setup Mount on Confocal Microscope transfect->image_setup baseline Acquire Baseline Images image_setup->baseline stimulate Stimulate DAG Production (Uncaging or Agonist) baseline->stimulate acquire_timelapse Acquire Time-Lapse Images stimulate->acquire_timelapse analyze Quantify Fluorescence Intensity (Membrane vs. Cytosol) acquire_timelapse->analyze end End analyze->end

Figure 3: Live-Cell Imaging Workflow for Protein Translocation. This diagram illustrates the experimental procedure for visualizing and quantifying the recruitment of a fluorescently tagged diacylglycerol (DAG) sensor from the cytosol to the plasma membrane upon cellular stimulation.

References

Navigating the Cellular Maze: A Comparative Guide to the Cross-Reactivity of Lipid-Binding Proteins with Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between lipid-binding proteins and diacylglycerol (DAG) isomers is paramount for deciphering cellular signaling and developing targeted therapeutics. This guide provides an objective comparison of how different DAG isomers, key second messengers, interact with and elicit responses from various families of lipid-binding proteins. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying biological processes.

Diacylglycerols are not a monolithic entity; their biological activity is exquisitely sensitive to their stereochemistry and the nature of their fatty acid chains. The sn-1,2 configuration is the biologically active form for signaling, while the sn-1,3 isomer is generally considered inactive in this context. Furthermore, the length and saturation of the fatty acid chains at the sn-1 and sn-2 positions can significantly influence the binding affinity and subsequent activation of downstream effector proteins. This guide delves into the cross-reactivity of these isomers with key protein families that possess conserved DAG-binding C1 domains: Protein Kinase C (PKC), Ras Guanine Nucleotide Releasing Proteins (RasGRPs), and Munc13, as well as the substrate specificity of Diacylglycerol Kinases (DGKs).

Comparative Analysis of Binding Affinities and Activation

The interaction between DAG isomers and lipid-binding proteins is a dynamic process governed by specific molecular recognition. The C1 domain, a zinc-finger motif, is the primary site of DAG binding in many signaling proteins. The affinity of this interaction dictates the threshold of DAG required for protein activation and translocation to cellular membranes. Below, we summarize the available quantitative and qualitative data on the cross-reactivity of various lipid-binding proteins with different DAG isomers.

Protein Family Specific Protein DAG Isomer(s) Binding Affinity (Kd) / Activation Key Findings
Protein Kinase C (PKC) PKCαsn-1,2-dioleoylglycerol (DOG) vs. sn-1,3-DOGsn-1,2-DOG is a more potent activator.[1]The stereospecificity of the C1 domain for the sn-1,2 isomer is critical for PKC activation.[2]
Conventional & Novel PKCsVarious sn-1,2-DAGs with different fatty acid chainsActivation is dependent on fatty acid chain length and saturation.[1][3]Novel PKCs (e.g., PKCδ, ε, θ) show a preference for DAGs with longer, polyunsaturated fatty acids, while conventional PKCs (e.g., PKCα) have a broader specificity but can be strongly activated by various species.[3]
PKCδ C1B domainsn-1,2-dioctanoyl-glycerolHigh-resolution crystal structures reveal two binding modes, "sn-1" and "sn-2", demonstrating the stereospecific recognition.[4][5]The precise geometry of the C1 domain's binding pocket accommodates the sn-1,2 isomer specifically.[4][5]
RasGRPs RasGRP1, RasGRP3, RasGRP4α C1 domainsDiacylglycerolRecognize DAG as a ligand with differential affinities.These RasGRPs are regulated by DAG-mediated membrane translocation.[6][7]
RasGRP2 C1 domainDiacylglycerolDoes not recognize DAG as a high-affinity ligand.[8]RasGRP2's C1 domain has structural features that result in very weak binding affinity for phorbol (B1677699) esters, suggesting a different regulatory mechanism.[8]
Munc13 Munc13-1 C1 domainsn-1,2-dioctanoyl-sn-glycerol (DOG)Binds DOG, leading to membrane translocation and activation.The C1 domain is essential for DAG-dependent augmentation of neurotransmitter release.[9] Specific residues within the C1 domain are critical for ligand binding.[10]
Diacylglycerol Kinases (DGKs) DGKεsn-1,2-DAGs with arachidonic acid (20:4) at the sn-2 positionExhibits high specificity for arachidonoyl-containing DAGs.[11][12][13]The enzyme's substrate specificity is crucial for the regulation of specific DAG pools and the generation of phosphatidic acid with defined acyl chains.[11][12]
DGKζVarious sn-1,2-DAGsDoes not discriminate significantly among DAGs with different acyl chains.[11]This suggests a broader role in regulating overall DAG levels.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to generate the data above, we have created diagrams illustrating a key signaling pathway involving DAG and a typical experimental workflow for assessing protein-lipid interactions.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Recruits & Activates RasGRP RasGRP DAG->RasGRP Recruits & Activates Munc13 Munc13 DAG->Munc13 Recruits & Activates Membrane_Target Membrane Target PKC->Membrane_Target Phosphorylates RasGRP->Membrane_Target Activates Munc13->Membrane_Target Primes Vesicles Downstream Downstream Signaling Membrane_Target->Downstream Receptor Receptor Receptor->PLC Activates Ligand Ligand Ligand->Receptor

Canonical DAG signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Purification Protein Purification (e.g., PKC, RasGRP) SPR Surface Plasmon Resonance (SPR) Protein_Purification->SPR ITC Isothermal Titration Calorimetry (ITC) Protein_Purification->ITC Overlay Protein-Lipid Overlay Assay Protein_Purification->Overlay Liposome_Prep Liposome Preparation (with DAG isomers) Liposome_Prep->SPR Liposome_Prep->ITC Liposome_Prep->Overlay Binding_Kinetics Binding Kinetics (kon, koff) SPR->Binding_Kinetics Binding_Affinity Binding Affinity (Kd) SPR->Binding_Affinity ITC->Binding_Affinity Qualitative_Binding Qualitative Binding Overlay->Qualitative_Binding

Workflow for assessing protein-lipid interactions.

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for three key experimental techniques used to characterize the interactions between lipid-binding proteins and diacylglycerol isomers.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of both the kinetics (association and dissociation rates) and affinity of an interaction.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A ligand (e.g., a lipid-binding protein) is immobilized on the chip, and the analyte (e.g., liposomes containing a specific DAG isomer) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the resonance angle of reflected light.

  • Methodology:

    • Chip Preparation: A sensor chip (e.g., L1 or HPA chip) is coated with a lipid monolayer or bilayer containing a defined concentration of the DAG isomer of interest. This is typically achieved by vesicle fusion.

    • Protein Immobilization (Alternative): Alternatively, the lipid-binding protein can be immobilized on the chip surface (e.g., via amine coupling to a CM5 chip), and liposomes containing DAG isomers are flowed as the analyte.

    • Binding Analysis: The purified lipid-binding protein is injected at various concentrations over the lipid surface. The association (k_on) and dissociation (k_off) rates are monitored in real-time.

    • Data Analysis: The equilibrium dissociation constant (K_d) is calculated from the ratio of the dissociation and association rates (k_off / k_on). A lower K_d value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle: ITC measures the heat released or absorbed when a ligand (e.g., a solution of DAG isomer-containing micelles or nanodiscs) is titrated into a sample cell containing the protein of interest.

  • Methodology:

    • Sample Preparation: A solution of the purified lipid-binding protein is placed in the sample cell of the calorimeter. A concentrated solution of the DAG isomer, typically incorporated into micelles or nanodiscs for solubility, is loaded into the injection syringe.

    • Titration: The DAG solution is injected in small aliquots into the protein solution. The heat change associated with each injection is measured.

    • Data Analysis: The resulting data are fitted to a binding model to determine the stoichiometry (n), binding constant (K_a, the inverse of K_d), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Protein-Lipid Overlay Assay

The protein-lipid overlay assay is a qualitative to semi-quantitative method for screening the binding of a protein to a panel of different lipids spotted on a membrane.

  • Principle: Lipids of interest are immobilized on a nitrocellulose or PVDF membrane. The membrane is then incubated with a solution containing the protein of interest, which may be tagged for detection. Binding is visualized using an antibody against the protein or its tag.

  • Methodology:

    • Lipid Spotting: Small volumes of different DAG isomers (and other control lipids) dissolved in an organic solvent are carefully spotted onto a hydrophobic membrane and allowed to dry.

    • Blocking: The membrane is blocked with a protein solution (e.g., bovine serum albumin or fat-free milk) to prevent non-specific binding of the protein of interest.

    • Protein Incubation: The membrane is incubated with a solution containing the purified lipid-binding protein.

    • Washing: The membrane is washed extensively to remove unbound protein.

    • Detection: The bound protein is detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate. The intensity of the spots provides a relative measure of binding affinity.

Conclusion

The cross-reactivity of lipid-binding proteins with diacylglycerol isomers is a nuanced and critical aspect of cellular signaling. The stereospecificity for sn-1,2-DAG is a unifying feature for the activation of C1 domain-containing proteins like PKC, RasGRPs, and Munc13. However, the fatty acid composition of the DAG molecule introduces a layer of regulatory complexity, allowing for differential activation of protein isoforms. This fine-tuning of signaling responses based on the specific DAG species present in the membrane highlights the sophisticated nature of lipid-mediated cellular communication. The experimental techniques detailed in this guide provide the necessary tools for researchers to further unravel these complex interactions and pave the way for the development of novel therapeutic strategies that target specific lipid signaling pathways.

References

A Comparative Analysis of Saturated vs. Unsaturated Diacylglycerols in Cellular Signaling and Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC) isoforms. The subtle difference in the saturation of their fatty acyl chains dictates profound functional consequences, influencing their biological activity and physical behavior within cellular membranes. This guide provides an objective comparison of saturated and unsaturated DAGs, supported by experimental data, to aid researchers in understanding their distinct roles and selecting the appropriate molecules for their studies.

Differential Activation of Protein Kinase C (PKC)

The degree of saturation in the fatty acyl chains of DAGs significantly impacts their ability to activate PKC isoforms. Generally, unsaturated DAGs are more potent activators of conventional and novel PKC isoforms compared to their saturated counterparts. This is attributed to the "kink" introduced by the double bonds in unsaturated fatty acids, which is thought to facilitate a more favorable conformation for binding to the C1 domain of PKC.

Quantitative Comparison of PKC Activation
Diacylglycerol SpeciesSaturationPKC Isoform Target(s)Potency (EC₅₀)Efficacy (% of Maximal Activation)Reference
1,2-Dioleoyl-sn-glycerol (DOG)Unsaturated (18:1/18:1)PKCα, PKCβ, PKCγ, PKCδ, PKCε~1-5 µMHigh
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Unsaturated (18:0/20:4)PKCα, PKCβ, PKCγ, PKCδ, PKCε~0.5-2 µMHigh
1,2-Dipalmitoyl-sn-glycerol (B135180) (DPG)Saturated (16:0/16:0)PKCα, PKCβ, PKCγ>10 µMLow to Moderate
1,2-Distearoyl-sn-glycerol (DSG)Saturated (18:0/18:0)PKCα, PKCβ, PKCγ>20 µMLow

Note: EC₅₀ values can vary depending on the specific experimental conditions, including the lipid composition of the vesicles or micelles used in in vitro assays.

Impact on Membrane Physical Properties

The structural differences between saturated and unsaturated DAGs lead to distinct effects on the physical properties of lipid bilayers. These alterations in membrane dynamics can, in turn, influence the localization and activity of membrane-associated proteins.

Comparative Analysis of Membrane Properties
PropertySaturated DiacylglycerolsUnsaturated DiacylglycerolsExperimental MethodReference
Membrane Fluidity Decrease fluidity (increase order)Increase fluidity (decrease order)Fluorescence Polarization/Anisotropy
Lipid Packing Promote tighter packingInduce looser packingLaurdan GP Spectroscopy
Bilayer Thickness Tend to increase thicknessCan decrease thickness or have minimal effectSmall-Angle X-ray Scattering (SAXS)
Lateral Diffusion Slower lateral diffusion of lipids and proteinsFaster lateral diffusion of lipids and proteinsFluorescence Recovery After Photobleaching (FRAP)

Signaling Pathways and Experimental Workflows

The differential activation of PKC and the distinct membrane alterations induced by saturated versus unsaturated DAGs lead to divergent downstream signaling events. Below are diagrams illustrating these differences and a typical experimental workflow for their investigation.

Signaling Pathway Diagram

cluster_0 Unsaturated DAG (e.g., SAG, DOG) cluster_1 Saturated DAG (e.g., DPG, DSG) Unsaturated_DAG Unsaturated Diacylglycerol PKC_active_U Potent PKC Activation (Conventional & Novel) Unsaturated_DAG->PKC_active_U Membrane_fluid Increased Membrane Fluidity Unsaturated_DAG->Membrane_fluid Downstream_U Robust Downstream Signaling (e.g., Cell Proliferation, Gene Expression) PKC_active_U->Downstream_U Saturated_DAG Saturated Diacylglycerol PKC_inactive_S Weak PKC Activation Saturated_DAG->PKC_inactive_S Membrane_rigid Decreased Membrane Fluidity Saturated_DAG->Membrane_rigid Downstream_S Attenuated or Altered Downstream Signaling PKC_inactive_S->Downstream_S

Caption: Differential signaling by saturated vs. unsaturated DAGs.

Experimental Workflow Diagram

cluster_0 Experimental Design cluster_1 Biological Activity Assays cluster_2 Biophysical Assays cluster_3 Data Analysis & Comparison Start Select Saturated & Unsaturated DAG Species Cell_Culture Culture Appropriate Cell Line Start->Cell_Culture Membrane_Prep Prepare Liposomes or Cell Membrane Vesicles Start->Membrane_Prep DAG_Treatment Treat Cells with DAGs (or use in vitro assay) Cell_Culture->DAG_Treatment PKC_Assay In Vitro PKC Kinase Assay (Measure Substrate Phosphorylation) DAG_Treatment->PKC_Assay Reporter_Assay Cell-Based Reporter Assay (e.g., FRET-based PKC reporter) DAG_Treatment->Reporter_Assay Translocation_Assay PKC Translocation Assay (Immunofluorescence or Live-cell Imaging) DAG_Treatment->Translocation_Assay Data_Analysis Quantify Results (EC50, Anisotropy values, etc.) PKC_Assay->Data_Analysis Reporter_Assay->Data_Analysis Translocation_Assay->Data_Analysis Fluidity_Assay Measure Membrane Fluidity (Fluorescence Anisotropy) Membrane_Prep->Fluidity_Assay Fluidity_Assay->Data_Analysis Comparison Comparative Analysis of Saturated vs. Unsaturated DAGs Data_Analysis->Comparison

Caption: Workflow for comparing saturated and unsaturated DAGs.

Experimental Protocols

In Vitro PKC Activity Assay

This protocol outlines a method to measure the activity of purified PKC in the presence of different DAG species.

Materials:

  • Purified PKC isoform

  • PKC substrate (e.g., myelin basic protein or a specific peptide)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (B164497) (PS)

  • Saturated and unsaturated DAGs (e.g., 1,2-dipalmitoyl-sn-glycerol and 1,2-dioleoyl-sn-glycerol)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine and the desired diacylglycerol at the desired molar ratio in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Quantify Phosphorylation:

    • Spot a portion of the reaction mixture onto a phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme).

    • Compare the activity in the presence of saturated versus unsaturated DAGs.

Cell-Based FRET Reporter Assay for PKC Activity

This protocol describes the use of a genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensor to monitor PKC activity in live cells upon stimulation with different DAGs.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vector for a PKC FRET reporter (e.g., CKAR)

  • Transfection reagent

  • Live-cell imaging medium

  • Saturated and unsaturated DAGs (cell-permeable analogs like DiC8-DAGs or phot-caged DAGs)

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP)

Procedure:

  • Cell Transfection:

    • Plate cells in a glass-bottom dish suitable for microscopy.

    • Transfect the cells with the PKC FRET reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow 24-48 hours for reporter expression.

  • Cell Treatment and Imaging:

    • Replace the culture medium with live-cell imaging medium.

    • Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

    • Acquire baseline FRET images (both CFP and YFP channels).

    • Add the cell-permeable saturated or unsaturated DAG to the medium.

    • Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio (YFP/CFP) over time.

  • Data Analysis:

    • For each cell, calculate the FRET ratio at each time point.

    • Normalize the FRET ratio to the baseline to determine the change in PKC activity.

    • Compare the magnitude and kinetics of the FRET response induced by saturated versus unsaturated DAGs.

Conclusion

The choice between saturated and unsaturated diacylglycerols in research and drug development is critical and should be guided by the specific biological question being addressed. Unsaturated DAGs are generally more potent activators of PKC and tend to increase membrane fluidity, making them suitable for studies aiming to elicit a strong signaling response. In contrast, saturated DAGs are weaker PKC activators and promote a more ordered membrane environment, which can be useful as negative controls or for studying cellular processes where such membrane properties are relevant. A thorough understanding of their distinct characteristics, supported by the experimental approaches outlined in this guide, will enable more precise and insightful investigations into the complex roles of diacylglycerols in cellular function.

Safety Operating Guide

Proper Disposal of 1-Myristoyl-3-docosanoyl-rac-glycerol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the pharmaceutical and biotechnology sectors, the proper disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Myristoyl-3-docosanoyl-rac-glycerol, a diacylglycerol used in various research applications.

Safety and Hazard Assessment

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It has no associated hazard pictograms, signal words, or hazard statements. However, it is designated as a "Water hazard class 1," indicating it is slightly hazardous to water. Therefore, precautions must be taken to prevent large quantities from entering waterways.

Key Safety Data:

ParameterValueSource
GHS ClassificationNot classified as hazardous
Hazard PictogramsNone
Signal WordNone
Hazard StatementsNone
Water Hazard Class1 (Slightly hazardous for water)

Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on its non-hazardous nature and general laboratory waste management principles.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as this compound.

  • Segregate: Do not mix with hazardous waste streams such as solvents, acids, or bases. Keep it in a dedicated, sealed container.

Step 2: Small Quantities (Typical Research Use)

For small quantities of waste generated during routine laboratory experiments:

  • Primary Disposal Container: Place the waste into a securely sealed, non-reactive container (e.g., a high-density polyethylene (B3416737) bottle).

  • Labeling: Label the container clearly as "Non-hazardous lipid waste: this compound".

  • Disposal: Dispose of the sealed container in the general laboratory solid waste stream, destined for incineration or a sanitary landfill, in accordance with your institution's policies and local regulations.

Step 3: Large Quantities

For larger volumes of this compound:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance.

  • Professional Disposal: It may be necessary to arrange for disposal through a licensed chemical waste disposal company.

Step 4: Disposal of Contaminated Labware

  • Non-sharps (e.g., tubes, flasks):

    • Scrape out any excess material for disposal as solid waste.

    • Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residues. The resulting solvent rinse should be collected and disposed of as hazardous chemical waste.

    • After the solvent rinse, wash the labware with soap and water. It can then be reused or disposed of as general lab glass or plastic waste.

  • Sharps (e.g., needles, Pasteur pipettes):

    • Dispose of all sharps contaminated with the compound in a designated sharps container for hazardous waste. Do not attempt to clean them.

Step 5: Spill Cleanup

In the event of a spill:

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Scoop the absorbed material into a sealed container.

  • Disposal: Dispose of the container as non-hazardous solid waste.

  • Decontamination: Clean the spill area with soap and water.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assess cluster_small cluster_large cluster_contaminated start Waste Generated: This compound assess_qty Assess Quantity start->assess_qty assess_labware Contaminated Labware? start->assess_labware small_container Seal in a labeled container assess_qty->small_container Small large_contact Contact EHS assess_qty->large_contact Large small_dispose Dispose in general solid waste small_container->small_dispose large_dispose Professional waste disposal large_contact->large_dispose non_sharps Non-Sharps: Clean & Dispose assess_labware->non_sharps Yes (Non-Sharps) sharps Sharps: Dispose in Sharps Container assess_labware->sharps Yes (Sharps)

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 1-Myristoyl-3-docosanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Myristoyl-3-docosanoyl-rac-glycerol

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. [1]

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 115877-95-7). While this substance is not classified as hazardous, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.

Immediate Safety Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). It presents no significant inhalation, skin contact, or ingestion hazards under normal handling conditions.

First Aid Measures

  • General: No special measures are required.

  • After Inhalation: Move the person to fresh air. If complaints arise, consult a doctor.

  • After Skin Contact: The product is generally not irritating to the skin. Wash with soap and water.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, consult a doctor.

Chemical and Physical Properties

A summary of the substance's properties is provided below.

PropertyValue
GHS Classification Not classified
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Signal Word None
Hazard Statements None
Appearance Solid
Flammability Product is not flammable
Breathing Equipment Not required
Eye Protection Not required

(Source: Safety Data Sheet for this compound)

Personal Protective Equipment (PPE)

While the formal SDS indicates minimal required PPE, standard laboratory best practices dictate the use of protective wear to prevent any potential contamination or exposure, regardless of the hazard classification. The following PPE is recommended for handling this and similar non-hazardous chemical compounds.

ActivityMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Laboratory coat, safety glasses with side shields (or goggles), nitrile gloves. Handle in a fume hood or ventilated enclosure to contain dust.
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, nitrile gloves. Perform in a certified chemical fume hood.
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.

Note: The SDS for this compound does not provide a specific recommendation for glove material due to a lack of testing. Nitrile gloves are a common and appropriate choice for general protection against non-hazardous chemicals.

Operational and Disposal Plan

This section outlines the procedural, step-by-step guidance for handling this compound from receipt to disposal.

Handling Protocol
  • Receiving and Storage:

    • Upon receipt, verify the integrity of the container.

    • Store the compound as a powder in a glass container with a Teflon-lined closure at ≤ -16°C.[2]

    • Before use, allow the container to warm to room temperature before opening to prevent moisture absorption, which can lead to hydrolysis or oxidation.[2]

  • Preparation of Solutions:

    • All solution preparation should occur within a certified chemical fume hood.

    • Use glass, stainless steel, or Teflon equipment for handling organic solutions of the lipid.[2] Avoid using plastic containers or pipette tips, as these can leach impurities.[2]

    • If preparing an organic solution, store it in a glass container with a Teflon-lined closure at -20°C ± 4°C, preferably under an inert gas like argon or nitrogen.[2]

  • General Use:

    • Handle the substance in a well-ventilated area.

    • Avoid generating dust from the solid material.

    • Wash hands thoroughly with soap and water after handling.[3]

Spill and Emergency Procedures
  • Spills: As the substance is not hazardous, spills can be cleaned up mechanically. For dry spills, use dry clean-up procedures to avoid generating dust.[3] Collect the material and place it in a sealed, labeled container for disposal.

  • Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.

Disposal Plan

As this compound is a non-hazardous substance, disposal procedures are straightforward but must comply with institutional and local regulations.

  • Segregation: Keep lipid waste separate from other waste streams.[4]

  • Containment: Collect all waste material (solid compound and any solutions) in clearly labeled, leak-proof containers.[4] Ensure containers are compatible with the waste.

  • Solid Waste:

    • Uncontaminated solid this compound can typically be disposed of as non-hazardous solid waste.

    • Place the waste in a sealed container and dispose of it directly into the appropriate facility dumpster, bypassing standard laboratory trash cans to avoid accidental handling by custodial staff.[5]

  • Liquid Waste:

    • Do not pour solutions down the sink unless approved by your institution's Environmental Health and Safety (EHS) department.[5]

    • Collect liquid waste containing this compound in a compatible, sealed container. Label it clearly as "Non-Hazardous Lipid Waste" and include the chemical name.

  • Empty Containers:

    • Rinse empty containers thoroughly. The rinsate should be collected as chemical waste.[6]

    • Once clean, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle.[5]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Experimental Use cluster_disposal Disposal Receiving 1. Receive & Inspect Container Storage 2. Store at ≤ -16°C in Glass Container Receiving->Storage Acclimate 3. Acclimate to Room Temperature Storage->Acclimate Weighing 4. Weigh Solid in Ventilated Enclosure Acclimate->Weighing Dissolving 5. Prepare Solution in Fume Hood Weighing->Dissolving Experiment 6. Perform Experiment (General Lab PPE) Dissolving->Experiment CollectWaste 7. Collect Solid & Liquid Waste Separately Experiment->CollectWaste LabelWaste 8. Label Waste Containers (Non-Hazardous) CollectWaste->LabelWaste Dispose 9. Dispose per Institutional Guidelines LabelWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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